molecular formula C13H8ClNO3 B1581017 4-Chloro-3-nitrobenzophenone CAS No. 56107-02-9

4-Chloro-3-nitrobenzophenone

Cat. No.: B1581017
CAS No.: 56107-02-9
M. Wt: 261.66 g/mol
InChI Key: YBDBYPQFIMSFJW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzophenone is a useful research compound. Its molecular formula is C13H8ClNO3 and its molecular weight is 261.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102519. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-phenylmethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDBYPQFIMSFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204654
Record name Benzophenone, 4-chloro-3-nitro-
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Molecular Weight

261.66 g/mol
Source PubChem
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CAS No.

56107-02-9
Record name 4-Chloro-3-nitrobenzophenone
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Record name 4-Chloro-3-nitrobenzophenone
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Record name 4-Chloro-3-nitrobenzophenone
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Record name Benzophenone, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzophenone
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Record name 4-Chloro-3-nitrobenzophenone
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Foundational & Exploratory

4-Chloro-3-nitrobenzophenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and critical utility of 4-Chloro-3-nitrobenzophenone (CAS: 56107-02-9). It is designed for researchers requiring a rigorous understanding of this scaffold's role as a linchpin intermediate in the synthesis of benzimidazole anthelmintics (e.g., Mebendazole) and kinase inhibitors.

Executive Technical Summary

This compound is a highly functionalized aromatic ketone characterized by a "push-pull" electronic environment that activates the 4-position chlorine atom toward Nucleophilic Aromatic Substitution (SNAr). It serves as the obligate precursor for 3,4-diaminobenzophenone , the core scaffold required to construct the 2-aminobenzimidazole pharmacophore found in essential medicines like Mebendazole .

PropertyData
CAS Number 56107-02-9
IUPAC Name (4-Chloro-3-nitrophenyl)(phenyl)methanone
Molecular Formula C₁₃H₈ClNO₃
Molecular Weight 261.66 g/mol
Appearance Pale yellow to light orange crystalline powder
Melting Point 104 – 108 °C
Solubility Soluble in chloroform, toluene, hot ethanol; insoluble in water
Hazards Skin/Eye Irritant (H315, H319); STOT-SE (H335)

Chemical Structure & Electronic Activation

The utility of this molecule stems from the cooperative electronic effects of its substituents on the "B-ring" (the substituted phenyl ring).

  • The Carbonyl Group (C1): A strong electron-withdrawing group (EWG) that deactivates the ring via resonance (-M effect), directing electrophiles to the meta position.

  • The Nitro Group (C3): A potent EWG located ortho to the chlorine and meta to the carbonyl.

  • The Chlorine Atom (C4): Located para to the carbonyl and ortho to the nitro group.

Mechanistic Insight: Usually, a chlorobenzene ring is unreactive toward nucleophiles. However, in this molecule, the ortho-nitro and para-carbonyl groups act synergistically to withdraw electron density from the C4 carbon. This lowers the energy barrier for the formation of the Meisenheimer complex during nucleophilic attack, making the chlorine an excellent leaving group for amines (ammonolysis).

Synthesis & Manufacturing Routes

Two primary routes exist for the synthesis of this compound. The Friedel-Crafts Acylation route offers higher regiochemical fidelity, while the Direct Nitration route is often cited in older industrial patents despite lower selectivity.

Protocol A: Friedel-Crafts Acylation (High Fidelity)

This method avoids isomer separation issues by establishing the substitution pattern before ring coupling.

  • Precursor Activation: Convert 4-chloro-3-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Acylation: React the resulting 4-chloro-3-nitrobenzoyl chloride with benzene in the presence of anhydrous Aluminum Chloride (AlCl₃).

  • Quench: Hydrolyze the aluminum complex with ice-water/HCl.

Protocol B: Direct Nitration (Industrial)

Direct nitration of 4-chlorobenzophenone using mixed acid (HNO₃/H₂SO₄).[1]

  • Note: While the carbonyl and chlorine groups on the substituted ring cooperatively direct incoming electrophiles to position 3, the unsubstituted phenyl ring is electronically richer (less deactivated), leading to competitive nitration at the 3'-position. Rigorous purification is required.

SynthesisRoutes cluster_0 Route A: High Fidelity (Recommended) cluster_1 Route B: Industrial (Lower Selectivity) StartA 4-Chloro-3-nitrobenzoic Acid StepA1 Acid Chloride Formation (SOCl2) StartA->StepA1 StepA2 Friedel-Crafts Acylation (Benzene / AlCl3) StepA1->StepA2 Target This compound StepA2->Target Isomer Impurities Isomer Impurities Target->Isomer Impurities Route B Byproducts StartB 4-Chlorobenzophenone StepB1 Nitration (HNO3 / H2SO4, <5°C) StartB->StepB1 Requires Purification StepB1->Target Requires Purification

Figure 1: Comparative synthesis pathways. Route A is preferred for laboratory scale to ensure regiochemical purity.

Reactivity Profile: The Mebendazole Pathway

The most critical application of this compound is its conversion into Mebendazole , a WHO Essential Medicine for treating parasitic worm infections. This process demonstrates the molecule's role as a "masked" diamine.

Step 1: SNAr Ammonolysis

The activated chlorine is displaced by ammonia.

  • Reagents: NH₃ (gas or solution), Methanol, Sulfolane (solvent).

  • Conditions: High temperature (125°C) in a sealed pressure vessel (autoclave).

  • Product: 4-Amino-3-nitrobenzophenone .[1][2][3][4][5]

  • Observation: The color typically shifts from pale yellow to deep orange/red due to the push-pull resonance of the nitroaniline system.

Step 2: Catalytic Reduction

The nitro group is reduced to an amine, generating the vicinal diamine.

  • Reagents: H₂ (gas), Pd/C (10%) or Raney Nickel.

  • Product: 3,4-Diaminobenzophenone .[2][3][4][6][7][8]

  • Critical Control: Ensure complete reduction to avoid nitroso intermediates.

Step 3: Benzimidazole Cyclization

The vicinal diamine reacts with a carbonic acid derivative to close the imidazole ring.

  • Reagents: S-methylisothiourea carboxylate or Cyanogen Bromide (CNBr).

  • Product: Mebendazole (or related analogs).[1][3][4]

MebendazolePath cluster_mech Mechanism Highlight Start This compound Inter1 4-Amino-3-nitrobenzophenone (Deep Orange Solid) Start->Inter1 S_NAr: NH3 / MeOH / Sulfolane 125°C, Autoclave Inter2 3,4-Diaminobenzophenone (Unstable to Air) Inter1->Inter2 Reduction: H2 / Pd-C or Fe / HCl Final Mebendazole (Benzimidazole Anthelmintic) Inter2->Final Cyclization: N-methoxycarbonyl-S-methylthiourea Expl The ortho-nitro group activates the Cl for displacement and then serves as the second nitrogen source.

Figure 2: The Mebendazole synthesis workflow, highlighting the pivotal role of the 4-chloro-3-nitro scaffold.

Emerging Applications in Drug Discovery

Beyond anthelmintics, this scaffold is increasingly utilized in kinase inhibitor discovery due to the modularity of the SNAr reaction.

  • Pim Kinase Inhibitors: The chlorine can be displaced by complex amines (e.g., 3-(N-Boc-amino)piperidine) rather than simple ammonia. This installs a bulky, functionalized amine at the 4-position while retaining the nitro group for subsequent reduction and cyclization, allowing for the creation of diverse benzimidazole libraries .

  • Hapten Synthesis: Used to create protein conjugates (e.g., 2-Succinamidomebendazole ) for generating antibodies against small molecule drugs in bioanalytical assays.

Experimental Protocol: SNAr Amination

Standard Operating Procedure for the conversion to 4-Amino-3-nitrobenzophenone.

  • Equipment: High-pressure stainless steel autoclave or heavy-walled sealed glass tube (behind blast shield).

  • Charge: Load this compound (1.0 eq) and Sulfolane (2.5 vol).

  • Reagent: Add Methanolic Ammonia (approx. 20% NH₃, 10-15 eq).

  • Reaction: Seal and heat to 125°C for 12–18 hours.

    • Note: Pressure will rise significantly. Monitor internal pressure if equipped.

  • Workup:

    • Cool to room temperature. Vent carefully.

    • Concentrate under vacuum to remove excess methanol/ammonia.[3]

    • Pour residue into dilute HCl (aq).[3] The product typically precipitates.[5]

    • Filter and wash with water.

  • Purification: Recrystallize from Toluene or Ethanol.

  • Validation: Check melting point (Target: ~141°C for the amino-nitro intermediate).

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, though the compound is relatively stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41743, this compound. Retrieved from [Link]

  • Google Patents.Process for preparation of 3,3'- or 3,4'-diaminobenzophenone (US4618714A).
  • Ningbo Inno Pharmchem. Market Relevance and Properties of CAS 56107-02-9. Retrieved from [Link]

  • Taylor & Francis Online. Synthesis of 2-Succinamidomebendazole via this compound. Retrieved from [Link][3]

Sources

Technical Monograph: 4-Chloro-3-nitrobenzophenone as a High-Value Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic "Push-Pull" Architecture

4-Chloro-3-nitrobenzophenone (CAS 56107-02-9) acts as a critical "scaffold molecule" in modern medicinal chemistry.[1] Its value is derived not merely from its structure, but from its unique electronic configuration.[1] The molecule features a benzene ring substituted with three functional groups that create a synergistic "push-pull" electronic environment:[1]

  • The Benzophenone Core: The carbonyl group exerts a strong electron-withdrawing effect (

    
    ), deactivating the ring but directing electrophilic substitution to the meta position.[1]
    
  • The Nitro Group (

    
    ):  Located at the 3-position, this is a potent electron-withdrawing group that further depletes electron density from the ring.[1]
    
  • The Chlorine Atom: Situated at the 4-position, the chlorine is activated by the combined electron-withdrawing power of the ortho-nitro and para-carbonyl groups.[1]

Scientific Insight: This specific arrangement makes the C-Cl bond exceptionally labile toward Nucleophilic Aromatic Substitution (


).[1] Unlike chlorobenzene, which requires forcing conditions to undergo substitution, this compound reacts under mild conditions, making it an ideal precursor for generating 3,4-disubstituted benzophenones—the backbone of benzimidazole anthelmintics like Mebendazole.[1]

Physicochemical Profile

The following data aggregates experimental values from industrial certificates of analysis (CoA) and crystallographic studies.

PropertyValue / DescriptionExperimental Context
CAS Number 56107-02-9Primary identifier
Molecular Formula

MW: 261.66 g/mol
Appearance Pale yellow to light orange crystalline powderColor intensity correlates with nitro-conjugation
Melting Point 104.0 – 108.0 °CSharp range indicates high purity (>98%)
Boiling Point ~235 °C @ 13 mmHgHigh thermal stability required for distillation
Density ~1.32 g/cm³Estimated solid state density
Solubility (Polar) Soluble: DMSO, DMF, Acetone, Methanol (warm)Facilitates

reactions in polar aprotic solvents
Solubility (Non-Polar) Soluble: Chloroform, DichloromethaneUseful for extraction/workup
Solubility (Aqueous) InsolubleRequires organic co-solvents for aqueous reactions

Synthetic Technologies & Process Chemistry

Two primary routes exist for synthesizing this compound. The choice depends on the available starting materials and the desired "atom economy."[1]

Route A: Regioselective Nitration (Traditional)

This is the standard industrial route utilizing the synergistic directing effects discussed in the Executive Summary.[1]

  • Substrate: 4-Chlorobenzophenone.[1][2][3][4]

  • Reagent: Mixed Acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • Regiochemistry: The carbonyl directs meta; the chlorine directs ortho.[1] Both directing effects converge on the 3-position, resulting in high regioselectivity.[1]

Route B: Friedel-Crafts Acylation (Convergent)

A cleaner approach often cited in recent patents to avoid polysubstitution byproducts.[1]

  • Substrates: 4-Chloro-3-nitrobenzoyl chloride + Benzene.[1][4]

  • Catalyst:

    
     (Lewis Acid).[1]
    
  • Advantage: Avoids the generation of isomeric nitration byproducts, simplifying purification.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the two competing synthetic methodologies.

SynthesisPathways Start1 4-Chlorobenzophenone Reagent1 HNO3 / H2SO4 (Nitration) Start1->Reagent1 Product This compound (Target Synthon) Reagent1->Product Regioselective Substitution Start2 4-Chloro-3-nitrobenzoic Acid Inter2 Acid Chloride Intermediate Start2->Inter2 SOCl2 Reagent2 Benzene / AlCl3 (Friedel-Crafts) Inter2->Reagent2 Reagent2->Product Acylation

Figure 1: Comparative synthetic routes. Route A relies on synergistic directing effects; Route B utilizes convergent assembly.[1]

Reactivity Profile: The Mechanism[1]

The defining chemical behavior of this compound is its reactivity toward nucleophiles.[1]

Mechanism: Addition-Elimination

Unlike standard alkyl halides (


), this reaction proceeds via a Meisenheimer Complex .[1][5]
  • Attack: A nucleophile (e.g., Ammonia,

    
    ) attacks the carbon bearing the chlorine.[1]
    
  • Stabilization: The negative charge is delocalized into the ring, specifically stabilized by the ortho-nitro and para-carbonyl groups which act as "electron sinks."[1]

  • Restoration: The chloride ion is eliminated, restoring aromaticity.[1][5]

Experimental Protocol: Amination (Self-Validating)

  • Reagents: this compound, Methanolic Ammonia (approx. 15-20%).[1]

  • Conditions: Autoclave or sealed tube at 80-100°C.

  • Validation Endpoint: TLC monitoring (Mobile phase Hexane:Ethyl Acetate 3:1). The disappearance of the starting material (

    
    ) and appearance of a more polar yellow/orange spot (
    
    
    
    , 4-amino-3-nitrobenzophenone) confirms reaction progress.[1]

Pharmaceutical Application: Mebendazole Synthesis[1][3][6]

The most commercially significant application of this molecule is its conversion into 3,4-diaminobenzophenone, the immediate precursor to the WHO Essential Medicine, Mebendazole .[1]

The Workflow
  • Amination: Conversion of the 4-Cl group to an amine (

    
    ) via 
    
    
    
    .[1]
  • Reduction: Catalytic hydrogenation of the 3-nitro group to an amine.[1][3]

  • Cyclization: Reaction with S-methylthiourea (or similar carbamate precursors) to form the benzimidazole ring.[1]

Visualization: Mebendazole Synthesis Cascade

MebendazoleSynthesis Step1 This compound (Starting Material) Process1 Amination (SnAr) NH3 / MeOH / Heat Step1->Process1 Step2 4-Amino-3-nitrobenzophenone (Intermediate A) Process1->Step2 Process2 Catalytic Hydrogenation H2 / Pd-C Step2->Process2 Step3 3,4-Diaminobenzophenone (Key Intermediate B) Process2->Step3 Process3 Cyclization S-methylthiourea derivative Step3->Process3 Final MEBENDAZOLE (API) Process3->Final

Figure 2: The critical role of this compound in the synthesis of Benzimidazole anthelmintics.

Safety & Handling (GHS Standards)

While a valuable intermediate, this compound poses specific hazards typical of nitro-aromatics.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][6]

  • Handling Protocol:

    • Use essentially in a fume hood.[1]

    • Nitrile gloves are recommended (breakthrough time > 480 min).[1]

    • Avoid dust formation; the powder can be electrostatic.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41743, this compound.[1] Retrieved January 30, 2026, from [Link][1]

  • Google Patents. Synthesis of Mebendazole Intermediates.[1] (e.g., CN106083622A).[1] Retrieved January 30, 2026, from [1]

  • Royal Society of Chemistry. Reaction mechanism of ammonia decomposition and aromatic substitution.[1] J. Chem. Soc., Faraday Trans.[1][7] 1, 1980, 76, 280.[1][7] Retrieved January 30, 2026, from [Link][1]

Sources

4-Chloro-3-nitrobenzophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chloro-3-nitrobenzophenone , a critical intermediate in the synthesis of benzimidazole-based anthelmintics.

High-Purity Intermediate for Benzimidazole Pharmacophores [1][2][3]

Executive Summary

This compound (CAS: 56107-02-9) is a disubstituted diaryl ketone serving as a strategic scaffold in medicinal chemistry.[1][3][4][5][6][7] Its primary industrial utility lies in its role as the direct precursor to Mebendazole , a WHO Essential Medicine used to treat parasitic worm infestations.

The compound’s value stems from its unique substitution pattern: the chlorine atom at the 4-position is electronically activated by the ortho-nitro group and the para-carbonyl moiety, rendering it highly susceptible to Nucleophilic Aromatic Substitution (


). This reactivity allows for the efficient introduction of amine functionalities, a key step in constructing the 3,4-diaminobenzophenone core required for benzimidazole cyclization.

Molecular Identity & Physicochemical Core[1][8]

PropertySpecification
IUPAC Name (4-Chloro-3-nitrophenyl)(phenyl)methanone
CAS Registry Number 56107-02-9
Molecular Formula

Molecular Weight 261.66 g/mol
Appearance Pale yellow to light orange crystalline powder
Melting Point 101 – 107 °C
Boiling Point ~235 °C (at 13 mmHg)
Solubility Soluble in chloroform, DMSO, methanol (sonicated); Insoluble in water
Key Functional Groups Aryl Chloride (Activated), Nitro (Electron-withdrawing), Diaryl Ketone

Synthetic Pathways & Manufacturing Logic

Industrial production typically follows one of two routes. While direct nitration is possible, the Friedel-Crafts Acylation route is often preferred in modern "clean chemistry" workflows to minimize isomer impurities and waste.

Route A: The Friedel-Crafts "Clean" Synthesis (Preferred)

This route avoids the harsh conditions of mixed-acid nitration on the ketone. It starts with 4-chloro-3-nitrobenzoic acid, converts it to the acid chloride, and couples it with benzene.[1]

Route B: Direct Nitration

Direct nitration of 4-chlorobenzophenone using


 is the traditional route. While cost-effective, it requires strict temperature control (<5°C) to prevent over-nitration or nitration on the unsubstituted phenyl ring.
Visualization: Synthesis Decision Logic

SynthesisRoutes cluster_legend Process Key Start1 Precursor: 4-Chlorobenzoic Acid Step1 Nitration (HNO3/H2SO4) Start1->Step1 High Regioselectivity Inter1 4-Chloro-3-nitrobenzoic Acid Step1->Inter1 High Regioselectivity Step2 Conversion to Acid Chloride (SOCl2) Inter1->Step2 High Regioselectivity Inter2 4-Chloro-3-nitrobenzoyl Chloride Step2->Inter2 High Regioselectivity Step3 Friedel-Crafts Acylation (Benzene + AlCl3) Inter2->Step3 High Regioselectivity Target TARGET: This compound Step3->Target High Regioselectivity Start2 Precursor: 4-Chlorobenzophenone StepDirect Direct Nitration (Mixed Acid, <5°C) Start2->StepDirect Risk of Isomers StepDirect->Target Risk of Isomers key1 Green = High Purity Route key2 Red = High Risk Route

Figure 1: Comparison of the Friedel-Crafts acylation route (high purity) versus direct nitration (traditional).[1]

Strategic Utility in Drug Development

The primary application of this compound is in the synthesis of Mebendazole , a broad-spectrum anthelmintic.[1] The molecule acts as a "masked" diamine. The chlorine atom is displaced by ammonia, and the nitro group is subsequently reduced, creating the 3,4-diamino scaffold necessary for the imidazole ring closure.

Mechanism of Action in Synthesis[2][9][10]
  • Activation: The Chlorine at C4 is ortho to a Nitro group and para to a Carbonyl. Both are strong electron-withdrawing groups (EWG), making the carbon highly electrophilic.[1]

  • Substitution (

    
    ):  Ammonia attacks C4, displacing Chloride.
    
  • Reduction: The Nitro group is reduced to an amine.[8]

  • Cyclization: The resulting diamine reacts with a carbonic acid derivative to form the benzimidazole core.

Visualization: The Mebendazole Pathway

MebendazolePath Start This compound Inter1 4-Amino-3-nitrobenzophenone Start->Inter1 SNAr (Cl Displacement) Reagent1 Ammonia (NH3) MeOH, 125°C, Pressure Reagent1->Inter1 Inter2 3,4-Diaminobenzophenone Inter1->Inter2 Nitro Reduction Reagent2 H2 / Pd-C Reduction Reagent2->Inter2 Product MEBENDAZOLE (API) Inter2->Product Cyclization Reagent3 N-methoxycarbonyl- S-methylthiourea Reagent3->Product

Figure 2: The critical synthetic workflow converting the chloronitro scaffold into the active pharmaceutical ingredient Mebendazole.[1]

Analytical Characterization Protocols

To validate the identity of this compound, researchers should verify the following spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the specific pattern of the trisubstituted ring: A doublet (H-5, ortho to Cl), a doublet of doublets (H-6), and a doublet (H-2, between Nitro and Carbonyl).

    • The unsubstituted phenyl ring will show a multiplet integration of 5 protons.

  • IR Spectroscopy:

    • Nitro Group: Strong asymmetric stretch ~

      
       and symmetric stretch ~
      
      
      
      .[1]
    • Carbonyl (C=O): Intense peak ~

      
       (conjugated ketone).[1]
      
    • C-Cl Stretch: ~

      
      .[1]
      

Safety & Handling (MSDS Highlights)

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).[9]

  • GHS Signal: Warning (GHS07).

  • Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong bases and reducing agents until the desired reaction time to prevent uncontrolled exothermic decomposition or hydrolysis.

  • Handling: Use standard PPE. Avoid dust formation. In the event of fire, it releases toxic fumes including Nitrogen Oxides (

    
    ) and Hydrogen Chloride (
    
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41743, this compound. Retrieved from [Link]

  • Elemental Chemistry. Synthesis of Albendazole and Mebendazole. Retrieved from [Link]

  • Google Patents (CN103896754A).Method for clean preparation of substituted benzophenones.

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrobenzophenone: Pathways, Mechanisms, and Practical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-3-nitrobenzophenone, a key intermediate in the pharmaceutical and fine chemical industries.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this compound. The information presented herein is grounded in established chemical literature and patents, ensuring scientific integrity and practical applicability.

Introduction and Strategic Importance

This compound, with the chemical formula C₁₃H₈ClNO₃ and a molecular weight of 261.66 g/mol , is a pale yellow crystalline solid.[2][3] Its strategic importance lies in its utility as a versatile building block in organic synthesis.[1] The presence of three distinct functional groups—a ketone, a chloro group, and a nitro group—on the benzophenone scaffold allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs).[1]

Physicochemical Properties of this compound:

PropertyValueReference(s)
CAS Number 56107-02-9[2][4]
Molecular Formula C₁₃H₈ClNO₃[2][3]
Molecular Weight 261.66 g/mol [2][3]
Appearance Off-White to Pale Yellow Crystalline Powder[3][4]
Melting Point 101-107 °C[4]
Boiling Point 235 °C (at 13 mmHg)[4]

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and industrially viable synthesis of this compound is a two-step process that begins with a substituted benzoic acid. This pathway is characterized by its reliance on fundamental and well-understood organic reactions: nitration followed by Friedel-Crafts acylation.

Step 1: Synthesis of the Key Intermediate, 4-Chloro-3-nitrobenzoic Acid

The initial and critical step is the regioselective nitration of a suitable precursor to form 4-chloro-3-nitrobenzoic acid. The choice of starting material can influence the overall efficiency and cost of the synthesis.

A common and direct method involves the nitration of p-chlorobenzoic acid.[5] The chloro and carboxylic acid groups are both deactivating and ortho-, para-directing. However, the directing effects are additive to position 3 (meta to the carboxyl group and ortho to the chloro group), making this position the most favorable for electrophilic substitution.

Reaction Scheme: p-Chlorobenzoic Acid → 4-Chloro-3-nitrobenzoic Acid

Causality in Experimental Design: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of side products.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid [5]

  • Reaction Setup: To a 2-liter, three-necked, round-bottom flask equipped with a mechanical stirrer and a thermometer, add 680 ml of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid.

  • Cooling: Stir the mixture and cool it to 0 °C using a constant temperature bath.

  • Addition of Nitrating Mixture: Prepare a nitrating mixture by carefully adding 216 ml of concentrated nitric acid to 216 ml of concentrated sulfuric acid, with cooling. Add this mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10 °C and 25 °C.

  • Reaction Progression: After the addition is complete, raise the reaction temperature to 37 °C and allow the mixture to stir for 10-14 hours.

  • Work-up and Isolation: Pour the reaction mixture over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, will precipitate. Filter the solid and dry it. This procedure typically yields the product in high purity (98.7% yield reported) with a melting point of 178-180 °C, suitable for use in the next step without further purification.[5]

An alternative pathway begins with the nitration of p-chlorotoluene, followed by the oxidation of the methyl group to a carboxylic acid.[6] This route may be economically advantageous depending on the relative costs of the starting materials.

Reaction Scheme: p-Chlorotoluene → 4-Chloro-3-nitrotoluene → 4-Chloro-3-nitrobenzoic Acid

Causality in Experimental Design: The oxidation of the methyl group can be achieved using strong oxidizing agents such as potassium permanganate.[6] The reaction is typically carried out in a mixture of organic solvent and water to facilitate the dissolution of both the organic substrate and the inorganic oxidizing agent.

Experimental Protocol: Oxidation of 4-Chloro-3-nitrotoluene to 4-Chloro-3-nitrobenzoic Acid [6]

  • Reaction Setup: Dissolve 38.0 g (0.245 mol) of 4-chloro-3-nitrotoluene in a mixture of 400 mL of ethanol and 200 mL of water.

  • Addition of Oxidizing Agent: Add 77.0 g (0.49 mol) of potassium permanganate to the solution.

  • Reaction: Stir the mixture at 30 °C for 1 hour.

  • Work-up and Isolation: Filter the reaction mixture to remove manganese dioxide. Remove the organic solvent from the filtrate under reduced pressure. The residue is then stirred in water, heated to dissolve, and cooled to below 0 °C for recrystallization to obtain the light yellow crystalline powder of 4-Chloro-3-nitrobenzoic acid (yield reported as 91%).[6]

Step 2: Friedel-Crafts Acylation of Benzene

The second and final step is the Friedel-Crafts acylation of benzene with 4-chloro-3-nitrobenzoyl chloride. This reaction forms the carbon-carbon bond between the acyl group and the benzene ring, yielding the desired benzophenone.

First, the 4-chloro-3-nitrobenzoic acid must be converted to the more reactive 4-chloro-3-nitrobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or, as described in some patents, phosgene or its solid equivalent, triphosgene ((COCl₂)₃), in the presence of a catalyst like DMF.[7]

Reaction Scheme: 4-Chloro-3-nitrobenzoic Acid → 4-Chloro-3-nitrobenzoyl Chloride

The generated 4-chloro-3-nitrobenzoyl chloride then reacts with benzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7][8] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the formation of a resonance-stabilized acylium ion. This acylium ion is the key electrophile that attacks the benzene ring.[9][10] Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, leading to a single product.[9][10]

Causality in Experimental Design: The reaction is typically carried out at low temperatures (0-5 °C) to control the reactivity and minimize side reactions.[7] Stoichiometric amounts of the Lewis acid are required because it complexes with the product ketone, deactivating it towards further acylation. An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the final product.

Experimental Protocol: Synthesis of this compound [7]

This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions, particularly when handling phosgene or its equivalents.

  • Formation of the Acyl Chloride:

    • In a suitable reactor, charge 3-nitro-4-chlorobenzoic acid, benzene (which also serves as a solvent), and a catalytic amount of DMF.

    • Add an acylating reagent such as triphosgene (molar ratio of acid to triphosgene of approximately 1:1.1-1.3).

    • Heat the mixture to reflux (80-90 °C) and monitor the reaction until the starting carboxylic acid is consumed.

    • Purge the system with an inert gas (e.g., nitrogen) to remove any excess acylating reagent. The resulting solution of 3-nitro-4-chlorobenzoyl chloride in benzene is used directly in the next step.

  • Friedel-Crafts Acylation:

    • In a separate reactor, prepare a solution of aluminum chloride (AlCl₃) in benzene (molar ratio of acyl chloride to AlCl₃ of approximately 1:1.3-1.5).

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared solution of 3-nitro-4-chlorobenzoyl chloride to the AlCl₃ solution, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to proceed at this temperature for approximately 3 hours, monitoring for the consumption of the acyl chloride.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and then brine.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product as a pale yellow solid.

Reaction Mechanisms and Visualizations

To better understand the chemical transformations, the following diagrams illustrate the key reaction mechanisms.

Nitration of p-Chlorobenzoic Acid

Nitration_Mechanism cluster_reagents Reagent Activation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) NO2+->SigmaComplex pCBA p-Chlorobenzoic Acid pCBA->SigmaComplex + NO₂⁺ Product 4-Chloro-3-nitrobenzoic Acid SigmaComplex->Product - H⁺

Caption: Mechanism of Nitration

Friedel-Crafts Acylation of Benzene

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Attack and Aromatization AcylChloride 4-Chloro-3-nitrobenzoyl chloride AcyliumIon Acylium Ion (Resonance Stabilized) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4- AlCl₄⁻ SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Benzene Benzene Benzene->SigmaComplex + Acylium Ion KetoneComplex Product-AlCl₃ Complex SigmaComplex->KetoneComplex - H⁺ (+AlCl₄⁻ → AlCl₃ + HCl) FinalProduct This compound KetoneComplex->FinalProduct + H₂O (Work-up)

Caption: Mechanism of Friedel-Crafts Acylation

Conclusion

The synthesis of this compound is a robust and well-established process in industrial organic chemistry. The two-step pathway, involving the nitration of p-chlorobenzoic acid followed by a Friedel-Crafts acylation with benzene, offers a reliable and high-yielding route to this important pharmaceutical intermediate. A thorough understanding of the underlying reaction mechanisms, careful control of reaction conditions, and appropriate safety measures are paramount for the successful and efficient production of this compound. The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists and engineers involved in the synthesis and application of this compound.

References

  • CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents.
  • CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents.
  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. Available at: [Link]

  • 4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene | Organic Chemistry. Available at: [Link]

  • This compound | C13H8ClNO3 | CID 41743 - PubChem. Available at: [Link]

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents.
  • Understanding this compound (CAS 56107-02-9): Properties and Market Relevance - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com. Available at: [Link]

  • This compound 98.0+%, TCI America™ | Fisher Scientific. Available at: [Link]

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. Available at: [Link]

  • Friedel-Crafts acylation - YouTube. Available at: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Chloro-3-nitrobenzophenone, a key intermediate in pharmaceutical and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond qualitative descriptions to offer a predictive quantitative framework. Leveraging Hansen Solubility Parameters (HSP), we present estimated solubility data in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is provided. This guide is designed to equip researchers with the theoretical understanding and practical methodologies necessary to effectively work with this compound.

Introduction: The Significance of Solubility in Synthesis and Development

This compound (C₁₃H₈ClNO₃) is a substituted aromatic ketone of significant interest in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[1] Its molecular structure, featuring a benzophenone core with chloro and nitro functionalities, dictates its reactivity and physicochemical properties.[1] Among these properties, solubility is a cornerstone for its practical application.

The choice of solvent is paramount for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal interaction.

  • Purification: Developing effective crystallization and chromatography methods.

  • Formulation: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide provides a foundational understanding of the solubility of this compound, offering both predictive data and the means to generate precise experimental results.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the bedrock of solubility prediction.[2] The polarity, hydrogen bonding capability, and dispersion forces of both the solute and the solvent govern their miscibility. The structure of this compound—with its nonpolar aromatic rings, a polar carbonyl group, a polar nitro group, and a chloro substituent—suggests a nuanced solubility profile across different solvent classes.[2][3]

Hansen Solubility Parameters (HSP) as a Predictive Tool

To provide a more quantitative prediction, this guide utilizes Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] A solute is predicted to be soluble in a solvent when their HSP values are similar.

The Hansen Solubility Parameters for this compound have been estimated using a group contribution method. The individual contributions of the functional groups are summed to provide the overall HSP values for the molecule.

Estimated Hansen Solubility Parameters for this compound:

ParameterValue (MPa½)
δD (Dispersion)19.5
δP (Polar)8.5
δH (Hydrogen Bonding)4.0

These parameters can be used to calculate the "distance" (Ra) between this compound and a solvent in "Hansen space." A smaller distance implies a higher likelihood of solubility.

Solubility Profile of this compound

Based on available qualitative data and predictions from the calculated Hansen Solubility Parameters, the following table summarizes the expected solubility of this compound in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
ChloroformChlorinatedSlightly Soluble[4]Good balance of polarity and dispersion forces.
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[4]Strong polar interactions with the nitro and carbonyl groups.
MethanolPolar ProticSlightly Soluble (with sonication)[4]Can act as a hydrogen bond donor and acceptor.
AcetonePolar AproticModerately Soluble (Predicted)The polar carbonyl group of acetone interacts well with the polar groups of the solute.
EthanolPolar ProticModerately Soluble (Predicted)Similar to methanol, with a slightly larger nonpolar component.
Ethyl AcetateModerately PolarModerately Soluble (Predicted)Ester functionality provides a balance of polar and nonpolar characteristics.
TolueneAromaticSparingly Soluble (Predicted)π-π stacking interactions between the aromatic rings can contribute to some solubility.
HexaneNonpolarInsoluble (Predicted)The significant polarity of this compound makes it incompatible with nonpolar alkanes.

Experimental Determination of Thermodynamic Solubility

For precise and verifiable data, experimental determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid in a liquid.[5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Experimental Protocol A Preparation of Saturated Solution B Equilibration A->B Add excess solid to solvent in a sealed vial C Phase Separation B->C Agitate at constant temperature (e.g., 24h) D Sample Dilution & Analysis C->D Centrifuge and filter supernatant E Quantification D->E Dilute aliquot and inject into HPLC-UV F F E->F Calculate concentration from calibration curve

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards.[6]

  • HPLC Method Development:

    • Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • The detection wavelength should be set to the λmax of the compound (approximately 260 nm).

  • Generation of Calibration Curve:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Plot a graph of peak area versus concentration and determine the equation of the line and the correlation coefficient (R²).

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. "Excess" means that a visible amount of undissolved solid remains.

    • Prepare these samples in triplicate for each solvent.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Sample Analysis:

    • Inject the diluted samples into the HPLC system and record the peak areas.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Structure-Solubility Relationship

The solubility of this compound is a direct consequence of its molecular architecture. The interplay of its functional groups dictates its interaction with different solvent environments.

G cluster_solute This compound cluster_solvent Solvent Interactions A Benzophenone Core (Nonpolar) E Nonpolar Solvents (e.g., Hexane) A->E van der Waals forces B Carbonyl Group (Polar) F Polar Aprotic Solvents (e.g., Acetone, DMSO) B->F Dipole-Dipole G Polar Protic Solvents (e.g., Methanol, Ethanol) B->G Hydrogen Bonding (Acceptor) C Nitro Group (Highly Polar) C->F Dipole-Dipole C->G Weak H-Bonding (Acceptor) D Chloro Group (Polar) D->F Dipole-Dipole

Caption: Key Molecular Interactions Influencing Solubility.

  • Benzophenone Core: The two aromatic rings provide a significant nonpolar character, favoring interactions with aromatic and less polar solvents through van der Waals forces.

  • Carbonyl and Nitro Groups: These electron-withdrawing groups introduce strong dipoles, making the molecule polar. This polarity is key to its solubility in polar aprotic solvents like DMSO and acetone. The oxygen atoms in these groups can also act as hydrogen bond acceptors, facilitating dissolution in polar protic solvents like methanol and ethanol.

  • Chloro Group: The electronegativity of the chlorine atom adds to the overall polarity of the molecule.

The balance between the nonpolar backbone and the polar functional groups results in the observed "slight" to "moderate" solubility in many common organic solvents. For a solvent to be effective, it must be able to overcome the crystal lattice energy of the solid this compound.

Conclusion

This technical guide has provided a multi-faceted approach to understanding the solubility of this compound. By combining theoretical predictions through Hansen Solubility Parameters with a detailed, practical protocol for experimental determination, researchers are well-equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided insights into the structure-solubility relationship further empower scientists to anticipate the behavior of this important chemical intermediate in various solvent systems.

References

  • ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Understanding this compound (CAS 56107-02-9): Properties and Market Relevance. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. Retrieved from [Link]

  • Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • University of Alberta. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • IntechOpen. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from a relevant chapter within an IntechOpen book on drug solubility.
  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved from [Link]

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The Strategic Utility of 4-Chloro-3-nitrobenzophenone: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-chloro-3-nitrobenzophenone has emerged as a particularly valuable intermediate, especially within the realms of medicinal chemistry and materials science. Its importance is underscored by its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this versatile molecule, offering both theoretical insights and practical, field-proven protocols for the research scientist.

Core Characteristics of this compound

This compound is a pale yellow crystalline powder.[1] Its molecular structure is distinguished by a benzophenone core, functionalized with a chlorine atom and a nitro group on one of the phenyl rings. This specific arrangement of electron-withdrawing groups and a leaving group dictates its reactivity and renders it a powerful tool for synthetic chemists.[1]

PropertyValueSource
CAS Number 56107-02-9[2]
Molecular Formula C₁₃H₈ClNO₃[2]
Molecular Weight 261.66 g/mol [2]
Appearance Light orange to yellow to green powder/crystal[2]
Melting Point 104.0 to 108.0 °C[2]
Boiling Point 235 °C at 13 mmHg[3]
Maximum Absorption Wavelength (λmax) 260 nm[2]

graph "4_Chloro_3_nitrobenzophenone_Structure" {
layout=neato;
node [shape=plaintext];
bgcolor="#F1F3F4";

// Benzene ring 1 (with substituents) C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Benzene ring 2 C7 [pos="2.24,0!", label="C"]; C8 [pos="2.82,-0.99!", label="C"]; C9 [pos="3.69,-0.61!", label="C"]; C10 [pos="3.98,0.38!", label="C"]; C11 [pos="3.4,1.37!", label="C"]; C12 [pos="2.53,1.0!", label="C"];

// Ketone group C_keto [pos="1.5,1.5!", label="C"]; O_keto [pos="1.5,2.5!", label="O"];

// Substituents Cl [pos="-1.87,1!", label="Cl", fontcolor="#34A853"]; N [pos="-1.87,-1!", label="N", fontcolor="#EA4335"]; O1_nitro [pos="-2.5,-0.5!", label="O", fontcolor="#EA4335"]; O2_nitro [pos="-2.5,-1.5!", label="O", fontcolor="#EA4335"];

edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

C6 -- C_keto; C_keto -- O_keto [style=double]; C_keto -- C7;

C2 -- Cl; C3 -- N; N -- O1_nitro [style=double]; N -- O2_nitro; }

Caption: Chemical structure of this compound.

Key Synthetic Transformations

The synthetic utility of this compound is primarily derived from the reactivity of its chloro and nitro substituents. These two functional groups can be manipulated, often sequentially, to introduce a variety of other functionalities, paving the way for the construction of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The presence of the electron-withdrawing nitro group meta to the chlorine atom, and the benzoyl group para, significantly activates the aryl chloride towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a range of nucleophiles, most notably amines and alkoxides.

Mechanistic Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism via a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing groups on the aromatic ring are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (stabilized by NO₂ and COPh) reactant->intermediate Addition product 4-Substituted-3-nitrobenzophenone + Cl⁻ intermediate->product Elimination

Caption: Generalized workflow for SNAr on this compound.

Experimental Protocol: Synthesis of 4-Anilino-3-nitrobenzophenone

This protocol provides a representative procedure for the SNAr reaction with an amine nucleophile.

  • Materials:

    • This compound

    • Aniline

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq.) in DMF, add aniline (1.2 eq.) and K₂CO₃ (2.0 eq.).

    • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-anilino-3-nitrobenzophenone.

Chemoselective Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-amino-4-chlorobenzophenone. This transformation is a critical step in many synthetic pathways as it introduces a nucleophilic amino group that can participate in a wide range of subsequent reactions, including cyclizations and amide bond formations.

Causality in Reagent Selection: The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the chloro and carbonyl functionalities. While powerful reducing agents like lithium aluminum hydride would reduce the ketone, milder and more selective reagents are preferred. Catalytic hydrogenation with palladium on carbon can be effective but may also lead to dehalogenation.[4] Therefore, metal/acid combinations such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are often the methods of choice for this transformation.[5][6]

Nitro_Reduction start This compound reagents SnCl₂·2H₂O / HCl or Fe / AcOH start->reagents product 3-Amino-4-chlorobenzophenone reagents->product

Caption: Key reagents for the chemoselective reduction of the nitro group.

Experimental Protocol: Synthesis of 3-Amino-4-chlorobenzophenone

This protocol details the reduction of the nitro group using stannous chloride.

  • Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol.

    • Add a solution of stannous chloride dihydrate (3.0-4.0 eq.) in concentrated HCl to the suspension.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize it with a cold aqueous NaOH solution until the pH is basic.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude 3-amino-4-chlorobenzophenone can be purified by recrystallization or column chromatography.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound as a building block is realized in its application to the synthesis of complex, biologically active molecules. The sequential manipulation of its chloro and nitro groups allows for the construction of a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core, and this compound is a key starting material for the synthesis of certain classes of these important therapeutic agents. For instance, it can be used in the preparation of compounds that act as serine/threonine kinase inhibitors. The general strategy involves an initial SNAr reaction to introduce a desired side chain, followed by reduction of the nitro group and subsequent cyclization to form the heterocyclic core.

Derivative ClassBiological Target/ApplicationSynthetic Strategy
Substituted BenzophenonesSerine/Threonine Kinase Inhibition1. SNAr at C4-Cl2. Reduction of NO₂3. Cyclization
Fused HeterocyclesGlucocorticoid Receptor Regulation1. Reduction of NO₂2. SNAr at C4-Cl3. Intramolecular Cyclization
Precursor to Benzisoxazoles

Benzisoxazoles are a class of heterocyclic compounds present in a number of pharmaceutically important products with a range of biological activities, including antipsychotic, antitumor, and anticonvulsant properties.[7] Synthetic routes to functionalized benzisoxazoles can be designed starting from derivatives of this compound.

Applications in Materials Science

The benzophenone moiety is a well-known photoinitiator, capable of initiating free-radical polymerization upon exposure to UV light. The functional groups on this compound allow for its incorporation into polymer backbones, creating functional polymers with specific properties.

  • Polymerizable Photoinitiators: The nitro group can be reduced to an amine, which can then be used as a monomer in step-growth polymerization (e.g., to form polyamides or polyimides). The resulting polymer will have photoreactive benzophenone units along its backbone.

  • Functional Polymers: The reactive sites can be used to attach other functional molecules, leading to the development of materials for applications such as drug delivery or specialty coatings. For example, benzophenone-containing photosensitizers have applications in photodynamic therapy.[8]

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its utility stems from the presence of two key functional groups—a readily displaceable chloro group activated for SNAr and a reducible nitro group—that can be manipulated chemoselectively. This dual reactivity allows for a wide range of synthetic transformations, making it an invaluable precursor for the synthesis of complex molecules in the pharmaceutical and materials science industries. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this powerful synthetic tool in their own research endeavors.

References

  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Synthesis of 1,2,3-Triazole Derivatives of 4,4'-Dihydroxybenzophenone and Evaluation of Their Elastase Inhibitory Activity. SciELO. [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • the methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. National Institutes of Health. [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? ResearchGate. [Link]

  • Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Understanding this compound (CAS 56107-02-9): Properties and Market Relevance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. [Link]

  • Benzisoxazole synthesis. Organic Chemistry Portal. [Link]

  • A Review on Synthetic Methods for Preparation of Praziquantel. Der Pharma Chemica. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing. [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. National Institutes of Health. [Link]

  • What are the best reagents to reduce aromatic nitro to amine? ResearchGate. [Link]

  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

  • Synthesis of praziquantel analogues and molecular hybrids. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]

  • This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. MDPI. [Link]

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The Nitro-Chloro Switch: A Technical Guide to 4-Chloro-3-nitrobenzophenone

[1]

Executive Summary

This compound (CNBP) is a bifunctional aromatic scaffold that serves as a critical "switch" intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of its substituents: an electrophilic chlorine atom activated for Nucleophilic Aromatic Substitution (

1Mebendazole1

Chemical Profile & Electronic Architecture

The reactivity of CNBP is dictated by the cooperative electronic effects of its three substituents on the benzene ring.[1]

  • The "Push-Pull" Activation: The chlorine atom at position 4 is significantly activated toward nucleophilic attack.[1] This is due to the combined electron-withdrawing inductive (-I) and mesomeric (-M) effects of the ortho-nitro group and the para-carbonyl (benzophenone) moiety.[1]

  • The Order of Operations: A critical insight for process chemists is the sequence of functionalization .[1]

    • Correct Sequence:

      
       first. The nitro group must be present to activate the chlorine.[1]
      
    • Incorrect Sequence: Reduction first.[2][3] Reducing the nitro group to an amine (

      
      ) creates an electron-rich ring, rendering the chlorine inert to mild nucleophilic displacement.[1]
      
PropertySpecification
CAS Number 56107-02-9
Molecular Formula

Molecular Weight 261.66 g/mol
Appearance Pale yellow crystalline powder
Melting Point 101–107 °C
Key Reactivity

(Cl displacement), Nitro Reduction

Synthesis Modules

Two primary routes exist for constructing the CNBP core. The choice depends on raw material availability and tolerance for isomer purification.[4]

Module A: The Friedel-Crafts Acylation (High Regiocontrol)

This method involves the acylation of benzene with a pre-functionalized benzoyl chloride.[1] It is preferred for its regiochemical predictability.

  • Reagents: Benzene, 4-chloro-3-nitrobenzoyl chloride,

    
     (Lewis Acid).[1]
    
  • Mechanism: The Lewis acid generates an acylium ion from the acid chloride.[1] Benzene undergoes electrophilic aromatic substitution.

  • Advantage: Avoids the formation of regioisomers common in direct nitration.[1]

Module B: Nitration of 4-Chlorobenzophenone (Industrial Route)

Direct nitration of the commercially available 4-chlorobenzophenone.[1]

  • Reagents: 4-Chlorobenzophenone,

    
    , 
    
    
    .[1][5]
  • Regioselectivity: The carbonyl group is meta-directing, while the chlorine is ortho/para-directing.[1] Position 3 is meta to the carbonyl and ortho to the chlorine, making it the synergistic site for electrophilic nitration.[1]

  • Causality: While cost-effective, this route requires careful temperature control to prevent over-nitration or dinitration.[1]

Visualization: Synthetic Pathways

SynthesisPathwaysStart1BenzeneProductThis compound(CNBP)Start1->ProductFriedel-Crafts(AlCl3, Inter1)Start24-ChlorobenzophenoneStart2->ProductNitration(HNO3/H2SO4)Inter14-Chloro-3-nitrobenzoylChloride

Figure 1: Two dominant synthetic routes to the CNBP scaffold.

The "Killer App": Synthesis of Mebendazole

The most authoritative application of CNBP is its role as the precursor to Mebendazole , a WHO Essential Medicine for treating parasitic worm infestations.[1] This synthesis perfectly demonstrates the "Order of Operations" principle.[1]

The Protocol Flow
  • 
     Amination:  CNBP is treated with ammonia. The activated chlorine is displaced, yielding 4-amino-3-nitrobenzophenone .[1]
    
  • Reduction: The nitro group is reduced (catalytic hydrogenation or chemical reduction) to form 3,4-diaminobenzophenone .[1]

  • Cyclization: The diamine is condensed with

    
    -methylisothiourea and methyl chloroformate to form the benzimidazole carbamate core of Mebendazole.[1]
    
Experimental Protocol: Step 1 (Amination)

This protocol is a composite of standard industrial methodologies.

  • Setup: Charge a high-pressure reactor with this compound (1.0 eq) and Methanol (10 volumes).

  • Reagent: Add anhydrous Ammonia (excess, ~5-10 eq) or concentrated ammonium hydroxide.

  • Reaction: Heat to 80–100 °C under pressure (autoclave) for 6–8 hours.

    • Note: The elevated temperature is required to overcome the steric hindrance of the ortho-nitro group, despite the electronic activation.[1]

  • Workup: Cool to room temperature. Vent excess ammonia. The product, 4-amino-3-nitrobenzophenone , typically precipitates as a yellow/orange solid.[1]

  • Purification: Filter, wash with cold methanol, and dry.

  • Yield Target: >85%.

Visualization: Mebendazole Pathway

MebendazoleSynthesisCNBPThis compound(CNBP)Step1Step 1: SnAr Amination(NH3, MeOH, Heat)CNBP->Step1InterA4-Amino-3-nitrobenzophenoneStep1->InterAStep2Step 2: Nitro Reduction(H2, Pd/C or SnCl2)InterA->Step2InterB3,4-DiaminobenzophenoneStep2->InterBStep3Step 3: Cyclization(S-methylisothiourea, ClCOOMe)InterB->Step3FinalMebendazole(API)Step3->Final

Figure 2: The industrial route from CNBP to Mebendazole, highlighting the critical SnAr-then-Reduction sequence.[1]

Quantitative Data & Optimization

The following table summarizes reaction parameters for the

NucleophileSolventTemp (°C)Yield (%)Notes
Ammonia Methanol100 (Pressure)85–92Precursor to Mebendazole. Requires autoclave.
Aniline Ethanol80 (Reflux)75–80Forms diphenylamine derivatives.
Sodium Methoxide Methanol25–4090–95Very fast reaction due to strong nucleophile.[1]
Hydrazine Ethanol6070–85Precursor to indazoles or cyclized products.[1]

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link[4]

  • Ayyangar, N. R., Lahoti, R. J., & Daniel, T. (1991).[1] An Alternate Synthesis of 3,4-Diaminobenzophenone and of Mebendazole. Organic Preparations and Procedures International. Link[4]

  • ChemicalBook. (2025). This compound Properties and Suppliers. Link

  • BenchChem. (2025). Experimental Protocol for Friedel-Crafts Acylation. Link[4]

  • Google Patents. (2017). CN107033007A: A kind of synthetic method of 3-nitro-4-chlorobenzophenone.[1] Link

Technical Guide: Safety, Handling, and Toxicology of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Chloro-3-nitrobenzophenone (CAS: 56107-02-9) is a critical electrophilic intermediate used primarily in the synthesis of functionalized benzophenone scaffolds for pharmaceutical APIs (Active Pharmaceutical Ingredients) and UV-absorbing polymers.[1] Its dual-functionality—possessing a deactivated aromatic ring (nitro/chloro substituted) and a reactive carbonyl—makes it a versatile but hazardous building block.

This guide synthesizes empirical physical data with "read-across" toxicological assessments derived from structural analogs (e.g., 4-chloronitrobenzene), providing a conservative safety framework for research and scale-up environments.

Chemical Identification Table
ParameterSpecification
IUPAC Name (4-Chloro-3-nitrophenyl)(phenyl)methanone
CAS Number 56107-02-9
Molecular Formula C₁₃H₈ClNO₃
Molecular Weight 261.66 g/mol
SMILES O=C(C1=CC=CC=C1)C2=CC=C(Cl)C(N(=O)=O)=C2
Appearance Light yellow to orange crystalline powder
Melting Point 104–106 °C (Pure) / 80–85 °C (Technical Grade)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water

Hazard Identification & GHS Classification

While specific GHS data for this exact CAS is often aggregated, the presence of the nitro-chlorobenzene moiety mandates a high-hazard classification by default until proven otherwise.

Primary Hazards (Inferred & Analogous)
  • Acute Toxicity (Oral/Dermal/Inhalation):

    • Mechanism: Nitroaromatics are rapidly absorbed through the skin and metabolized to reactive hydroxylamines/nitroso compounds.

    • Critical Effect:Methemoglobinemia .[2] The oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺) impairs oxygen transport, leading to cyanosis and tissue hypoxia.

  • Skin & Eye Irritation:

    • Solid dust is mechanically abrasive and chemically irritating to mucous membranes.

  • Target Organ Toxicity (Repeated Exposure):

    • Based on 4-chloronitrobenzene analogs, chronic exposure may target the spleen (hemosiderosis), blood (anemia), and testes (atrophy).[2]

GHS Labeling Elements (Recommended)
  • Signal Word: WARNING (Potential DANGER if handled in bulk)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H319: Causes serious eye irritation.

    • H373: May cause damage to organs (Blood, Spleen) through prolonged or repeated exposure.

Toxicological Profile & "Read-Across" Assessment

In the absence of a specific full-spectrum tox report for CAS 56107-02-9, safety protocols must be grounded in the toxicity of its metabolic precursors and structural analogs.

The "Read-Across" Logic

The toxicity of this compound is driven by the 4-chloro-3-nitrophenyl ring. Upon metabolic reduction, this moiety behaves similarly to 1-chloro-2-nitrobenzene (or 4-chloronitrobenzene), both of which are potent methemoglobin formers.

Quantitative Toxicity Estimates (Analog-Based)
EndpointAnalog / SourceEstimated Value / Effect
LD50 Oral (Rat) 4-Chloronitrobenzene~420 mg/kg (Moderate Toxicity)
LD50 Dermal (Rabbit) 2-Chloronitrobenzene~400–1000 mg/kg (High Absorption Risk)
Mutagenicity Nitro-aromaticsPositive (Ames Test - Salmonella strains)
Carcinogenicity 4-ChlorobenzophenoneIARC Group 2B (Possibly carcinogenic)

Expert Insight: Do not treat this merely as a "ketone." Treat it as a nitro-aromatic . The benzophenone moiety increases lipophilicity, potentially enhancing dermal absorption compared to simple nitrobenzenes.

Visualizing the Toxicity Pathway

The following diagram illustrates the metabolic activation pathway that necessitates the strict PPE controls described in Section 4.

ToxPathway Compound This compound (Lipophilic Parent) Absorption Dermal/Inhalation Absorption Compound->Absorption High LogP Liver Hepatic Metabolism (Nitroreduction) Absorption->Liver Metabolite Hydroxylamine / Nitroso Intermediates Liver->Metabolite CYP450 / Reductases Effect Hemoglobin Oxidation (Methemoglobinemia) Metabolite->Effect Fe2+ -> Fe3+ Organ Spleen/Testes Damage Effect->Organ Chronic Hypoxia

Caption: Metabolic activation pathway showing the progression from exposure to methemoglobinemia.

Safe Handling & Experimental Protocols

Engineering Controls
  • Containment: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: The powder is an organic solid; use anti-static weighing boats and ground all metal equipment to prevent dust explosions.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of dust particulates.
Hand Protection Double Gloving: Nitrile (Inner) + Butyl Rubber (Outer)Nitro-aromatics can permeate standard nitrile; Butyl provides superior resistance.
Eye Protection Chemical GogglesSafety glasses are insufficient for fine irritant dusts.
Body Protection Tyvek® Lab Coat/CoverallPrevents contamination of street clothes (critical for chronic toxins).
Protocol: Charging a Reactor (Self-Validating Workflow)

This protocol minimizes dust generation and exposure risk during synthesis.

  • Preparation:

    • Pre-weigh this compound in a fume hood using a disposable antistatic funnel.

    • Check: Ensure the reactor solvent (e.g., DCM) is pre-chilled if the subsequent reaction is exothermic.

  • Solubilization (The "Slurry" Method):

    • Do NOT dump dry powder directly into a stirring reactor (generates dust).

    • Instead, create a slurry or solution in a transfer vessel using a portion of the reaction solvent.

  • Transfer:

    • Transfer the solution via a closed line (cannula or addition funnel) into the reactor.

    • Validation: Wipe the transfer vessel lip with a solvent-dampened swab. If the swab turns yellow, containment was breached; clean immediately.

  • Decontamination:

    • Rinse all glassware with acetone into a dedicated "Halogenated/Nitro Organic" waste stream. Do not mix with strong oxidizers.

Emergency Response

First Aid Decision Tree
  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen immediately. Alert Medical: Suspected Methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Fire Fighting
  • Decomposition Products: Emits toxic fumes of Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Carbon Monoxide (CO).

  • Extinguishing Media: Water spray, Dry Chemical, or CO₂. Avoid high-pressure water jets that disperse dust.

Emergency Workflow Diagram

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin Wash 15min (Soap/Water) NO ALCOHOL Skin->ActionSkin ActionInhale Fresh Air + Oxygen Check for Cyanosis Inhale->ActionInhale Medical Seek Medical Attention (Mention Nitro-Compound) ActionSkin->Medical ActionInhale->Medical MethyleneBlue Administer Methylene Blue (If Methemoglobinemia confirmed) Medical->MethyleneBlue If Severe

Caption: Decision tree for emergency response emphasizing the contraindication of alcohol for skin washing.

References

  • National Toxicology Program (NTP). (1993).[2] NTP Technical Report on the Toxicity Studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. National Institutes of Health.[2][3] [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CAS 56107-02-9).[1][4][5][6] National Center for Biotechnology Information. [Link]

Sources

GHS hazard classification for 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the hazard classification and safe handling of 4-Chloro-3-nitrobenzophenone . It is designed for application scientists, process chemists, and safety officers requiring data beyond standard Safety Data Sheets (SDS).

Chemical Identity & Structural Context

To understand the hazard profile, we must first ground the classification in the molecule's physicochemical properties. This compound is a substituted diphenyl ketone.[1] Its reactivity—and toxicity—is governed by the electron-withdrawing nature of the nitro (


) and chloro (

) substituents on the benzophenone core.
Parameter Technical Specification
Chemical Name This compound
CAS Registry Number 56107-02-9
Molecular Formula

Molecular Weight 261.66 g/mol
Appearance Light yellow to orange crystalline powder
LogP (Octanol/Water) ~3.6 (Lipophilic)
Melting Point 104–108 °C
Solubility Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Methanol)
Structural-Activity Relationship (SAR) Implications

The presence of the nitro group at the meta position relative to the ketone (and ortho to the chlorine) activates the aromatic ring for nucleophilic aromatic substitution (


). While less reactive than acid chlorides, this electrophilic character suggests the compound can covalently modify nucleophilic residues (e.g., cysteine, lysine) in biological proteins, driving its classification as a Skin and Eye Irritant  and potential sensitizer.

GHS Hazard Classification Framework

The Global Harmonized System (GHS) classification for this compound is derived from aggregated ECHA notifications and vendor consensus. It is primarily categorized as a Specific Target Organ Toxicant (Single Exposure) and Irritant .

Core Hazard Statements (H-Codes)
CodeHazard ClassCategoryDescription
H315 Skin Corrosion/IrritationCat.[1][2][3] 2Causes skin irritation.[1][3]
H319 Serious Eye Damage/IrritationCat.[1][3] 2ACauses serious eye irritation.[3]
H335 STOT - Single ExposureCat.[1][3] 3May cause respiratory irritation.[3][4]
Precautionary Statements (P-Codes)
  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Response: P302+P352 (IF ON SKIN: Wash with soap/water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).

Hazard Determination Workflow

The following diagram illustrates the logic flow used to validate these classifications when experimental data is sparse, utilizing "Read-Across" principles from structurally similar nitro-benzophenones.

GHS_Determination Start Compound Analysis: This compound DataCheck Experimental Data Available? (LD50, Draize Test) Start->DataCheck DirectData Direct Classification DataCheck->DirectData Yes SAR SAR & Read-Across Analysis DataCheck->SAR No (Sparse) Final Final GHS Assignment: H315, H319, H335 DirectData->Final NitroGrp Nitro Group Analysis: High Electron Withdrawal -> Protein Reactivity SAR->NitroGrp Lipophilicity LogP ~3.6: High Dermal Penetration Potential SAR->Lipophilicity Consensus Vendor Consensus (ECHA/PubChem): Irritant (Xi) NitroGrp->Consensus Lipophilicity->Consensus Consensus->Final

Figure 1: Decision logic for GHS classification utilizing SAR read-across when direct toxicological data is limited.

Toxicological Mechanisms & Causality

Why does this molecule trigger H315/H319?

1. Lipophilic Penetration (The Vehicle): With a LogP of ~3.6, this compound readily crosses the lipid bilayer of the stratum corneum. This high lipophilicity means that surface washing with water alone is often ineffective, as the compound partitions into the skin oils.

2. Electrophilic Attack (The Mechanism): Once in the tissue, the electron-deficient aromatic ring (destabilized by the


 group) acts as a weak electrophile. It can interact with cellular membranes and proteins, leading to the release of inflammatory cytokines (IL-1

, TNF-

). This manifests macroscopically as erythema (redness) and edema (swelling)—the definition of H315 .

3. Respiratory Irritation (H335): As a fine crystalline powder, the particle size often falls within the inhalable range (<100


m). Upon contact with the moist mucous membranes of the respiratory tract, the compound can create localized high-concentration zones, irritating the epithelium and triggering the cough reflex.

Risk Management & Handling Protocols

Standard "safety first" advice is insufficient for research environments. The following protocols are engineered for self-validation.

A. Personal Protective Equipment (PPE) Matrix
ComponentRecommendationScientific Rationale
Gloves Nitrile (Double Gloved) Latex is permeable to many nitro-aromatics. Nitrile offers superior chemical resistance. Double gloving provides a visual breach indicator.
Respiratory N95 or P100 Required if handling open powder outside a fume hood. Prevents H335 triggers.[3]
Eye Protection Chemical Goggles Safety glasses are insufficient due to the fine dust nature; goggles seal against airborne particulate entry.
B. Self-Validating Decontamination Protocol

When cleaning glassware or surfaces contaminated with this compound, rely on solubility logic rather than visual inspection.

  • Solubilization: Rinse initially with Acetone or Ethyl Acetate . The compound is insoluble in water; water rinsing first will merely spread the contamination.

  • Verification Step: Wipe the surface with a white Kimwipe soaked in acetone. If the wipe shows any yellow/orange discoloration, contamination remains. Repeat step 1.

  • Final Wash: Wash with soap and water only after the organic rinse.

Emergency Response Systems

In the event of exposure or spill, immediate action must be coupled with a "Stop-Check" validation to ensure the hazard is neutralized.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Wash Solvent Wash? NO! Use Soap/Water Skin->Wash Brush off powder first EyeFlush Flush 15+ mins (Lifting Eyelids) Eye->EyeFlush Check Validation Check: Is pain/redness persisting? Wash->Check EyeFlush->Check Medical Seek Medical Aid (Bring SDS) Check->Medical Yes Monitor Monitor for Sensitization (24-48 hrs) Check->Monitor No

Figure 2: Emergency response workflow emphasizing the removal of solid particulate prior to washing to prevent enhanced absorption.

Critical First Aid Note

Do NOT use organic solvents (ethanol/acetone) on skin. While the compound is soluble in them, solvents increase the permeability of the skin barrier, potentially dragging the toxicant deeper into the systemic circulation. Use mechanical removal (brushing) followed by surfactant (soap) and water.

References

  • PubChem. (2024).[1] this compound (Compound). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: this compound. [Link][1]

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Foreword: The Imperative of Thermal Analysis in Pharmaceutical Intermediate Safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-3-nitrobenzophenone

In the landscape of pharmaceutical and fine chemical synthesis, this compound stands as a crucial building block.[1] Its molecular architecture, featuring a benzophenone core substituted with both a chloro and a nitro group, provides the reactivity essential for constructing complex active pharmaceutical ingredients (APIs).[1] However, the very features that make it synthetically valuable—particularly the presence of the nitro group—also introduce significant, inherent thermal risks.

Nitroaromatic compounds are a class of energetic materials known for their potential to undergo rapid, exothermic decomposition, which can lead to thermal runaway events and explosions if not properly understood and controlled.[2][3] The C-NO₂ bond, in particular, is a known point of vulnerability, with a high bond-association energy that, once overcome, can release substantial amounts of energy.[2] Therefore, a thorough investigation into the thermal stability and decomposition kinetics of this compound is not merely an academic exercise; it is a critical prerequisite for ensuring the safety of chemical processes, storage, and handling.

This guide provides a comprehensive framework for evaluating the thermal hazards of this compound. It is designed for researchers, process chemists, and safety professionals, offering not just procedural steps but the underlying scientific rationale for each stage of the analysis. By integrating established thermal analysis techniques with kinetic principles, we can construct a robust safety profile for this vital intermediate.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical properties is the first step in any safety assessment. These parameters influence everything from handling and storage to its behavior at elevated temperatures.

PropertyValueSource
IUPAC Name (4-chloro-3-nitrophenyl)(phenyl)methanone[4][5]
CAS Number 56107-02-9[4][6]
Molecular Formula C₁₃H₈ClNO₃[4][5]
Molecular Weight 261.66 g/mol [4][5]
Appearance Light orange to yellow to green crystalline powder
Melting Point 104.0 to 108.0 °C
Boiling Point 235 °C @ 13 mmHg[5][6]
Maximum UV Absorption (λmax) 260 nm[6]

Core Analytical Techniques for Thermal Hazard Evaluation

To probe the thermal behavior of this compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Together, they provide a complementary view of how the material responds to heat.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] For decomposition studies, TGA is invaluable for determining the onset temperature of mass loss, the temperature of maximum decomposition rate, and the total mass lost, which can help elucidate the nature of the decomposition products (volatile vs. solid residue).[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is the primary tool for identifying thermal events such as melting (endothermic) and decomposition (exothermic). Critically, DSC quantifies the energy released during decomposition (ΔHd), a key parameter for assessing the severity of a potential thermal runaway.

The logical workflow for these analyses is designed to build a comprehensive safety profile, starting from basic characterization and moving towards a quantitative hazard assessment.

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Thermal Screening cluster_2 Phase 3: Kinetic & Hazard Assessment A Sample Acquisition (this compound) B Physicochemical Analysis (Melting Point, Purity) A->B C TGA Analysis (Determine T_onset of mass loss) B->C Input for TGA D DSC Analysis (Determine T_onset of exotherm, ΔH_d) B->D Input for DSC G Thermal Hazard Assessment (Calculate TMR, TRI, etc.) C->G Input for hazard parameters E Multi-Heating Rate DSC (Data for Kinetic Modeling) D->E Proceed if significant exotherm is detected F Kinetic Analysis (Calculate Activation Energy, E_a) E->F Model-fitting methods F->G Predictive Safety Modeling

Caption: Experimental workflow for thermal stability analysis.

Self-Validating Experimental Protocols

The integrity of thermal analysis data hinges on meticulous experimental design. The following protocols are designed to be self-validating by incorporating standard practices that ensure reproducibility and accuracy.

Protocol for Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature range of decomposition and the extent of mass loss.

  • Methodology:

    • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

    • Sample Preparation: Place 3-5 mg of this compound into a ceramic or platinum TGA pan. An accurate initial mass is crucial for quantitative analysis.

    • Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment. This ensures an inert atmosphere, isolating the thermal decomposition from oxidative processes.

    • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and experimental time.

    • Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment. The resulting data is plotted as percent mass loss versus temperature.

Protocol for Differential Scanning Calorimetry (DSC)
  • Objective: To identify the melting point and determine the onset temperature and enthalpy of decomposition.

  • Causality Behind Experimental Choices: The primary hazard from nitroaromatic compounds is the rapid release of energy and gas. Therefore, using hermetically sealed crucibles is non-negotiable. This contains any evolved gases, preventing mass loss and ensuring that the measured heat flow corresponds to the total energy of the decomposition reaction under confinement.

  • Methodology:

    • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

    • Sample Preparation: Weigh 1-2 mg of this compound into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible using a press. The small sample size is a safety measure to manage the energy release.

    • Atmosphere Control: Maintain a static or slow-purging nitrogen atmosphere in the DSC cell to ensure an inert environment.

    • Thermal Program: Heat the sealed crucible from ambient temperature to a point beyond the completion of the decomposition exotherm (as determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.

    • Data Acquisition: Record the differential heat flow versus temperature. The resulting thermogram will show an endothermic peak for melting and an exothermic peak for decomposition.

Anticipated Thermal Behavior and Decomposition Pathways

While specific experimental data for this compound is not publicly available, its behavior can be expertly inferred from its structure and the known chemistry of related nitroaromatic compounds.

Interpreting Thermal Curves
  • DSC Thermogram: The expected DSC curve would first show a sharp endothermic peak corresponding to its melting point between 104-108 °C. At a significantly higher temperature, a large, sharp exothermic peak will appear, indicating the onset of decomposition. The area under this peak is integrated to calculate the heat of decomposition (ΔHd). For many nitroaromatic compounds, this value can be several hundred to over a thousand J/g.[9]

  • TGA Thermogram: The TGA curve should show a stable baseline (no mass loss) until the onset of decomposition. This onset should correlate with the start of the exothermic event observed in the DSC. The decomposition itself is likely to occur in a single, rapid step, resulting in a near-complete loss of mass as the molecule breaks down into gaseous products (e.g., CO₂, NOx, HCl).

Proposed Decomposition Mechanism

The thermal decomposition of nitroaromatic compounds is typically initiated by the cleavage of the weakest bond in the molecule.[10] For this compound, the primary pathway is almost certainly the homolytic fission of the C-NO₂ bond, which has the lowest bond dissociation energy in the nitro-substituted ring.

Initiation Step: R-NO₂ → R• + •NO₂

This initial step is highly endothermic but serves as the trigger for a cascade of subsequent exothermic reactions. The generated radicals can attack other molecules, leading to a complex, often autocatalytic reaction network that rapidly accelerates, releasing significant energy.[2] Alternative pathways, such as the isomerization of the nitro group to a nitrite followed by cleavage of the O-NO bond, may also occur.[10]

Quantitative Thermal Hazard Assessment

The data gathered from TGA and DSC analyses form the basis of a quantitative assessment of thermal risk. Key parameters are calculated to model the compound's behavior under various conditions, particularly the worst-case scenario of adiabatic (no heat loss) runaway.

ParameterDescriptionSignificance for this compound
Tonset (DSC) Onset temperature of the decomposition exotherm.Represents the minimum temperature at which rapid, self-heating can begin. A critical parameter for defining safe processing and storage temperatures.
ΔHd Heat of Decomposition.Quantifies the total energy released. A higher value (typically >500 J/g) indicates a greater potential for a powerful thermal event. Nitrobenzoic acids, for comparison, exhibit values from 335 to 542 J/g.[9]
Activation Energy (Ea) The minimum energy required to initiate the decomposition reaction.Calculated from DSC data at multiple heating rates (e.g., 2, 5, 10, 20 °C/min) using models like the Kissinger method. A lower Ea suggests the reaction rate is highly sensitive to temperature increases.
TMRad Time to Maximum Rate under adiabatic conditions.A calculated parameter that estimates how quickly a reaction will proceed to its maximum rate from a given starting temperature if all heat is retained. It is a crucial indicator of the time available for intervention in a runaway scenario.

The relationship between these parameters is crucial for a full hazard assessment.

G Data Experimental Data (T_onset, ΔH_d, E_a) Model Kinetic & Thermodynamic Models (e.g., Arrhenius, Frank-Kamenetskii) Data->Model Input Parameters Risk Thermal Risk Profile Model->Risk Calculates Hazard Indices (TMR_ad, SADT) SOP Safe Operating Procedures (Max Temp, Storage Conditions, Emergency Relief Sizing) Risk->SOP Defines Safety Limits

Caption: Logical flow from data to safety procedures.

Conclusion and Recommendations

The structural characteristics of this compound, specifically the presence of the nitro group, classify it as an energetic material requiring rigorous thermal hazard assessment. The combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides the necessary data to understand its decomposition behavior. The anticipated decomposition mechanism involves the cleavage of the C-NO₂ bond, initiating a rapid and highly exothermic reaction cascade.

For any professional handling this compound, the following are imperative:

  • Mandatory Analysis: TGA and DSC analysis should be considered mandatory before any scale-up operation.

  • Define Safe Limits: The onset temperature of decomposition determined by DSC must be used to establish a maximum safe operating temperature, incorporating a significant safety margin (typically 50-100 °C below Tonset).

  • Kinetic Study: For process development, a kinetic study using multiple heating rates is strongly recommended to calculate the activation energy and model potential runaway scenarios.

  • Engineering Controls: Ensure that all processes involving heating of this material are equipped with adequate cooling capacity and emergency pressure relief systems designed based on the potential energy and gas evolution from decomposition.

By adhering to this structured, data-driven approach, the risks associated with this compound can be effectively managed, ensuring its safe application in the synthesis of valuable pharmaceutical products.

References

  • SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Understanding this compound (CAS 56107-02-9): Properties and Market Relevance.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • PubChem - NIH. (n.d.). This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 56107-02-9.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of (a)....
  • ChemicalBook. (2025, July 4). This compound | 56107-02-9.
  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). This compound 56107-02-9.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

Sources

4-Chloro-3-nitrobenzophenone: Structural Architectures and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-nitrobenzophenone (CAS 56107-02-9) is a critical aromatic intermediate that serves as the structural scaffold for the benzimidazole class of anthelmintics, most notably Mebendazole and Flubendazole . Historically emerging from the dye chemistry of the early 20th century, its significance was cemented in the late 1960s and early 1970s by Janssen Pharmaceutica. This guide details the chemical lineage, regiospecific synthesis, and mechanistic pathways that transform this nitro-chlorinated ketone into essential therapeutic agents.

Historical Genesis & Chemical Lineage

The Janssen Era (1969–1975)

While benzophenones were well-characterized in the 19th century following the work of Friedel and Crafts (1877), this compound remained a chemical curiosity until the discovery of broad-spectrum anthelmintics.

The pivotal moment occurred with US Patent 3,657,267 (filed 1969), assigned to Janssen Pharmaceutica N.V. Researchers Van Gelder and Raeymaekers identified that the 3,4-diaminobenzophenone scaffold was the key to synthesizing Mebendazole, a drug that revolutionized the treatment of helminthiasis (parasitic worm infections). This compound was identified as the most efficient, high-yield precursor to this diamine scaffold due to the unique electronic activation provided by the ortho-nitro and para-carbonyl groups relative to the chlorine atom.

Structural Significance

The molecule derives its utility from its "push-pull" electronic structure:

  • The Carbonyl Bridge: Deactivates the rings but allows for versatile reduction chemistry later.

  • The Nitro Group (C3): Provides the nitrogen source for the eventual imidazole ring and activates the C4 position.

  • The Chlorine Atom (C4): Acts as a leaving group in Nucleophilic Aromatic Substitution (

    
    ), a rare reactivity profile for aryl chlorides that is only possible due to the electron-withdrawing power of the adjacent nitro and carbonyl groups.
    

Synthetic Evolution: The Route to Regiospecificity

Historically, two primary routes were explored. The modern pharmaceutical standard prioritizes the Friedel-Crafts acylation to ensure regiospecificity.

Method A: Direct Nitration (The "Dirty" Route)

Early attempts involved the nitration of 4-chlorobenzophenone.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Flaw: The carbonyl group is a meta-director, while the chlorine is an ortho/para-director (but deactivating). Nitration of 4-chlorobenzophenone typically yields a mixture of isomers, including 4-chloro-3'-nitrobenzophenone (nitro on the unsubstituted ring) and this compound. Separating these isomers is yield-destructive and industrially inefficient.

Method B: Friedel-Crafts Acylation (The "Rational" Route)

The industry-standard approach builds the molecule from a pre-functionalized acid chloride. This guarantees that the nitro and chloro substituents are locked in the correct 1,3,4-orientation before the second phenyl ring is attached.

The Pathway
  • Precursor: 4-Chloro-3-nitrobenzoic acid.

  • Activation: Conversion to 4-chloro-3-nitrobenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: Friedel-Crafts Acylation with Benzene and Aluminum Chloride (

    
    ).
    

SynthesisRoute Start 4-Chloro-3-nitrobenzoic Acid Step1 Acid Chloride Formation (SOCl2, reflux) Start->Step1 Intermediate 4-Chloro-3-nitrobenzoyl Chloride Step1->Intermediate Step2 Friedel-Crafts Acylation (Benzene, AlCl3) Intermediate->Step2 Product This compound (Target) Step2->Product

Figure 1: The regiospecific synthetic pathway ensuring the 1,3,4-substitution pattern.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Friedel-Crafts Acylation. Scale: Laboratory (0.1 mol basis).

Reagents
ReagentQuantityRole
4-Chloro-3-nitrobenzoic acid20.15 g (0.1 mol)Starting Material
Thionyl Chloride (

)
30 mL (excess)Chlorinating Agent
Benzene100 mLReactant & Solvent
Aluminum Chloride (

)
14.6 g (0.11 mol)Lewis Acid Catalyst
DMF0.5 mLCatalyst for Step 1
Step-by-Step Workflow
Phase 1: Acid Chloride Formation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube.
    
  • Addition: Charge the flask with 4-chloro-3-nitrobenzoic acid (20.15 g). Add Thionyl Chloride (30 mL) and DMF (0.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 3 hours. The solution should become clear as the acid chloride forms and

    
    /
    
    
    
    gases evolve.
  • Isolation: Remove excess thionyl chloride via vacuum distillation. The residue is crude 4-chloro-3-nitrobenzoyl chloride (yellowish solid/oil).

Phase 2: Friedel-Crafts Acylation[1]
  • Preparation: In a separate dry three-neck flask, suspend anhydrous

    
     (14.6 g) in dry Benzene (50 mL). Cool to 0–5°C in an ice bath.
    
  • Addition: Dissolve the crude acid chloride from Phase 1 in Benzene (50 mL). Add this solution dropwise to the

    
     suspension over 45 minutes, maintaining temperature <10°C.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Quenching: Cool the mixture to room temperature. Pour carefully onto a mixture of 200 g crushed ice and 20 mL conc.

    
    . Caution: Exothermic.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (

    
     mL). Combine organic phases.[2][3]
    
  • Purification: Wash combined organics with 5%

    
     (to remove unreacted acid) and water. Dry over anhydrous 
    
    
    
    . Evaporate solvent.[4]
  • Crystallization: Recrystallize the solid residue from ethanol/water to yield yellow crystals.

    • Target MP: 102–106°C.

Mechanistic Insight & Downstream Utility

The true value of this compound lies in its conversion to 3,4-diaminobenzophenone .[5] This transformation exploits the specific electronic environment of the molecule.

The Conversion Pathway (Mebendazole Synthesis)
  • Ammonolysis (

    
    ):  The chlorine atom is displaced by ammonia. This reaction is facilitated by the ortho-nitro group, which stabilizes the Meisenheimer complex intermediate.
    
  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (Raney Nickel or Pd/C).

  • Cyclization: The resulting diamine reacts with an isothiourea derivative to close the imidazole ring.

MebendazolePath Start This compound Step1 Ammonolysis (SNAr) NH3, High Pressure, 125°C Start->Step1 Cl displacement Inter1 4-Amino-3-nitrobenzophenone (Yellow Solid) Step1->Inter1 Step2 Catalytic Hydrogenation H2, Raney Ni/Pd-C Inter1->Step2 -NO2 to -NH2 Inter2 3,4-Diaminobenzophenone (The Scaffold) Step2->Inter2 Step3 Cyclization with N-methoxycarbonyl-S-methylisothiourea Inter2->Step3 Final Mebendazole (Anthelmintic API) Step3->Final

Figure 2: The transformation of the intermediate into the Active Pharmaceutical Ingredient (API).

Critical Control Points[8]
  • Ammonolysis: Requires high pressure (autoclave) because the chlorine, while activated, is still on a benzene ring. Temperatures >120°C are typically required to drive the reaction to completion.

  • Impurity Profile: Incomplete ammonolysis leads to 3-amino-4-chlorobenzophenone (via reduction of unreacted starting material), a critical impurity that is difficult to remove from the final API.

References

  • Van Gelder, J. L. H., et al. (1972).[6] Benzimidazole carbamates.[6] U.S. Patent 3,657,267.[6] Washington, DC: U.S. Patent and Trademark Office. Link

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392.
  • Shandong Guobang Pharmaceutical Co. (2019). Synthetic method of 3, 4-diamino-benzophenone. CN Patent 109467512B. Link

  • National Institute of Standards and Technology (NIST). this compound. NIST Chemistry WebBook, SRD 69. Link

  • PrepChem. Synthesis of 3,4-diaminobenzophenone. Link

Sources

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Laboratory Scale Synthesis of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Chloro-3-nitrobenzophenone in Medicinal Chemistry

This compound is a key chemical intermediate whose structural framework is pivotal in the synthesis of a variety of pharmacologically active molecules.[1][2] Its benzophenone core, substituted with both a chloro and a nitro group, offers multiple reaction sites for further chemical transformations, making it a versatile building block in drug discovery and development.[2] This guide provides a detailed, mechanistically-grounded protocol for the laboratory-scale synthesis of this compound, designed for researchers and scientists in the field of organic and medicinal chemistry.

Synthetic Strategy: A Two-Step Approach via Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the two aromatic rings, creating the ketone functionality. Our strategy involves two primary stages:

  • Stage 1: Preparation of the Acylating Agent: The synthesis begins with the conversion of 4-chloro-3-nitrobenzoic acid to its more reactive derivative, 4-chloro-3-nitrobenzoyl chloride. This is a standard transformation, often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Stage 2: Friedel-Crafts Acylation: The newly synthesized 4-chloro-3-nitrobenzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the target molecule, this compound.[3]

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Workflow cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Friedel-Crafts Acylation cluster_purification Work-up & Purification A 4-Chloro-3-nitrobenzoic Acid reagent1 + Thionyl Chloride (SOCl₂) A->reagent1 B 4-Chloro-3-nitrobenzoyl Chloride D This compound B->D reagent1->B C Benzene reagent2 + AlCl₃ (Lewis Acid) C->reagent2 E Crude Product D->E reagent2->D process Aqueous Work-up Recrystallization E->process F Pure this compound process->F

Sources

Application Notes and Protocols: 4-Chloro-3-nitrobenzophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). 4-Chloro-3-nitrobenzophenone, a benzophenone derivative characterized by its unique substitution pattern, has emerged as a valuable and versatile building block in medicinal chemistry.[1] Its chemical architecture, featuring a reactive nitro group and a strategically positioned chlorine atom, allows for a diverse range of chemical transformations, making it a key precursor in the synthesis of various therapeutic agents.[1] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The core utility of this compound lies in the selective reactivity of its functional groups. The nitro group can be readily reduced to a primary amine, a crucial transformation that opens up a plethora of synthetic possibilities for constructing nitrogen-containing heterocyclic systems, a common feature in many drug molecules.[2][3] The presence of the chlorine atom provides a handle for further functionalization, although its reactivity is often secondary to the transformations of the nitro group. This document will focus on two prominent applications: the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine and the synthesis of precursors for the benzodiazepine class of drugs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 56107-02-9[4][5]
Molecular Formula C₁₃H₈ClNO₃[5]
Molecular Weight 261.66 g/mol [5]
Appearance Pale yellow crystalline powder[1]
Melting Point 101-107 °C[4]
Boiling Point 235 °C at 13 mmHg[4]
Solubility Soluble in organic solvents such as chloroform, DMSO, and methanol (with sonication).[4]

Core Synthetic Transformation: Reduction of the Nitro Group

The gateway to the synthetic utility of this compound is the reduction of its nitro group to form 3-amino-4-chlorobenzophenone. This transformation is a critical step in the synthesis of various pharmaceutical targets. Several methods can be employed for this reduction, with the choice of reagent being crucial to ensure selectivity and high yield, without affecting the chlorine atom or the ketone functionality.

Protocol 1: Reduction of this compound using Tin(II) Chloride

This method is a classic and reliable procedure for the reduction of aromatic nitro compounds. The reaction proceeds via a complex mechanism involving the transfer of electrons from Sn(II) to the nitro group.

Reaction Scheme:

G start This compound product 3-Amino-4-chlorobenzophenone start->product Reduction reagents SnCl2·2H2O, HCl (conc.) Ethanol, Heat Reduction Reduction reagents->Reduction

Figure 1: Reduction of this compound to 3-Amino-4-chlorobenzophenone.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. A typical molar ratio of SnCl₂ to the nitro compound is approximately 5:1.[2][6]

  • In a separate beaker, dissolve this compound in ethanol.

  • Heat the tin(II) chloride solution to a gentle reflux.

  • Slowly add the ethanolic solution of this compound to the hot acidic tin(II) chloride solution. The addition should be done portion-wise to control the exothermic reaction.[2]

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-3 hours to ensure the complete reduction of the nitro group. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing a stirred, cold aqueous solution of potassium hydroxide or sodium hydroxide to neutralize the excess acid and precipitate the tin salts. The pH should be adjusted to be basic.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • The crude product, which is a mixture of 3-amino-4-chlorobenzophenone and tin salts, is then purified. This can be achieved by dissolving the solid in a suitable hot organic solvent like ethanol, filtering off the insoluble inorganic salts, and then allowing the filtrate to cool to crystallize the pure product.[2]

  • Collect the purified light-yellow crystals of 3-amino-4-chlorobenzophenone by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 80-90%

Characterization of 3-Amino-4-chlorobenzophenone:

  • Appearance: Light yellow crystalline solid.

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: The spectral data should be consistent with the structure of 3-amino-4-chlorobenzophenone.

Application in the Synthesis of Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[7] The synthesis of Nevirapine can be accomplished through a multi-step process where 3-amino-4-chlorobenzophenone serves as a key precursor, although it's important to note that industrial syntheses often utilize more direct routes with other starting materials for cost-effectiveness.[8] However, for the purpose of illustrating the utility of our key intermediate, a plausible synthetic route is outlined below. The core of this synthesis involves the formation of an amide bond followed by an intramolecular cyclization.

Synthetic Pathway Overview:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Cyclization A 3-Amino-4-chlorobenzophenone B 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (Intermediate I) A->B Acylation C 2-chloronicotinoyl chloride C->B D Intermediate I E 2-(Cyclopropylamino)-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (Intermediate II) D->E Nucleophilic Substitution F Cyclopropylamine F->E G Intermediate II H Nevirapine G->H Intramolecular Cyclization I Base (e.g., NaH) I->H

Figure 2: Synthetic pathway to Nevirapine from 3-Amino-4-chlorobenzophenone.

Protocol 2: Synthesis of Nevirapine

Part A: Synthesis of 2-Chloro-N-(4-chloro-3-benzoylphenyl)nicotinamide (A conceptual intermediate)

This step involves the acylation of the amino group of 3-amino-4-chlorobenzophenone with 2-chloronicotinoyl chloride.

Materials:

  • 3-Amino-4-chlorobenzophenone

  • 2-Chloronicotinoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 3-amino-4-chlorobenzophenone in an anhydrous aprotic solvent in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a tertiary amine base to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude amide product.

  • Purify the product by recrystallization or column chromatography.

Part B: Synthesis of 2-(Cyclopropylamino)-N-(4-chloro-3-benzoylphenyl)nicotinamide

This step involves a nucleophilic aromatic substitution of the chlorine atom on the pyridine ring with cyclopropylamine.

Materials:

  • The amide product from Part A

  • Cyclopropylamine

  • A suitable solvent (e.g., Diglyme)

  • A strong base (e.g., Sodium hydride)

Procedure:

  • In a reaction vessel, dissolve the amide from Part A in a suitable high-boiling solvent like diglyme.

  • Add an excess of cyclopropylamine to the solution.

  • Carefully add a strong base, such as sodium hydride, to the mixture.[1]

  • Heat the reaction mixture to facilitate the substitution reaction. The reaction temperature and time will need to be optimized.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction carefully with a proton source (e.g., water or a saturated ammonium chloride solution).

  • Extract the product into an organic solvent, wash the organic layer with brine, dry it, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography.

Part C: Intramolecular Cyclization to Nevirapine

The final step is the base-mediated intramolecular cyclization to form the diazepine ring of Nevirapine.

Materials:

  • The product from Part B

  • A strong base (e.g., Sodium hydride)

  • Anhydrous solvent (e.g., Diglyme)

Procedure:

  • Dissolve the product from Part B in an anhydrous solvent under an inert atmosphere.

  • Add a strong base, such as sodium hydride, to the solution.[1]

  • Heat the reaction mixture to effect the ring closure.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench it.

  • Work up the reaction mixture by extracting the product into an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude Nevirapine by recrystallization to obtain the final product.

Characterization of Nevirapine:

  • Appearance: White to off-white crystalline powder.

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: The obtained spectral data should be compared with the known data for Nevirapine to confirm its identity and purity.[5][9]

Application in the Synthesis of Benzodiazepine Precursors

Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. A common synthetic strategy for benzodiazepines involves the use of 2-aminobenzophenone derivatives.[10] 3-Amino-4-chlorobenzophenone, derived from this compound, can be a precursor to 2-amino-5-chlorobenzophenone, a key starting material for the synthesis of several benzodiazepines, including diazepam.[4][11]

Synthetic Pathway Overview:

G cluster_0 Step 1: Isomerization (Conceptual) cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A 3-Amino-4-chlorobenzophenone B 2-Amino-5-chlorobenzophenone A->B Rearrangement/Multi-step Conversion C 2-Amino-5-chlorobenzophenone D 2-(Bromoacetamido)-5-chlorobenzophenone C->D Acylation E Bromoacetyl bromide E->D F 2-(Bromoacetamido)-5-chlorobenzophenone G 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordazepam) F->G Intramolecular Cyclization H Ammonia H->G

Sources

Application of 4-Chloro-3-nitrobenzophenone in dye manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-Chloro-3-nitrobenzophenone in the Synthesis of Advanced Dye Intermediates

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development and fine chemical manufacturing on the strategic applications of this compound (CAS No. 56107-02-9) as a pivotal intermediate in the synthesis of dyes and high-performance polymers.

Introduction: The Strategic Importance of this compound

This compound is a pale yellow crystalline powder that serves as a highly versatile building block in organic synthesis.[1] Its molecular architecture, featuring a benzophenone core substituted with both a chlorine atom and a nitro group, presents multiple reactive sites that can be selectively manipulated.[1] These functional groups are the key to its utility, allowing for a sequence of chemical transformations that lead to complex molecules, particularly advanced dye intermediates like diaminobenzophenones.[2][3] While not typically a chromophore itself, its true value lies in its role as a precursor to these critical components.

The primary reactive pathways involve the reduction of the nitro group to an amine and the substitution or elimination of the chlorine atom. The strategic sequencing of these reactions allows for the synthesis of targeted molecules with desirable properties for applications in heat-resistant polymers, pharmacological compounds, and specialized dyes.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56107-02-9[4]
Molecular Formula C₁₃H₈ClNO₃[4]
Molecular Weight 261.66 g/mol [4]
Appearance Pale yellow to light orange crystalline powder[1][5]
Melting Point 104.0 to 108.0 °C
Solubility Soluble in organic solvents[5]

Core Synthetic Pathway: From Intermediate to Diaminobenzophenone Monomers

A significant industrial application of this compound is its conversion to diaminobenzophenones, such as 3,3'-diaminobenzophenone. These diamines are crucial monomers for producing high-performance materials like polyamides and polyimides, and they also serve as foundational intermediates for various dyes.[2][3] The synthesis is a multi-step process that leverages the reactivity of the starting material's functional groups.

The overall workflow involves an initial nitration to introduce a second nitro group, followed by a simultaneous reduction of both nitro groups and a dehalogenation step to remove the chlorine atom.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Dechlorination start This compound inter Chlorodinitrobenzophenone Mixture start->inter  Mixed Acid (HNO₃/H₂SO₄)  20-100 °C, 2-15 hours   final 3,3'-Diaminobenzophenone inter->final  H₂ Catalyst (e.g., Pd/C)  Dehydrochlorinating Agent (e.g., MgO, NaOH)  

Caption: Synthetic workflow from this compound to 3,3'-Diaminobenzophenone.

Detailed Experimental Protocols

The following protocols are synthesized from established chemical principles and patent literature, providing a robust framework for laboratory and pilot-scale synthesis.

Safety Precautions
  • Hazard Identification : this compound is an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

  • Handling Reagents : Concentrated acids (sulfuric, nitric) are highly corrosive. Handle with extreme care. Catalytic hydrogenation involves flammable gases and should only be performed by trained personnel with appropriate equipment.

Protocol 1: Nitration of this compound

This step introduces a second nitro group onto the benzophenone structure. The directing effects of the existing substituents will primarily place the new nitro group at the meta-position relative to the carbonyl group on the unsubstituted phenyl ring.

Rationale: A mixed acid (nitric and sulfuric acid) is the standard reagent for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is controlled to prevent unwanted side reactions and ensure regioselectivity.[2][3]

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge this compound (1.0 eq).

  • Add concentrated sulfuric acid (approx. 2.5-3.0 mol per mol of substrate) and stir until fully dissolved.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 7-10 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, a crude mixture of chlorodinitrobenzophenone isomers, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum to yield the crude chlorodinitrobenzophenone intermediate.

Protocol 2: Catalytic Reduction and Dechlorination

This step simultaneously reduces the two nitro groups to amino groups and removes the chlorine atom via catalytic hydrogenation in the presence of a base.

Rationale: A noble metal catalyst, such as Palladium on carbon (Pd/C), is highly effective for the reduction of aromatic nitro groups using hydrogen gas. The presence of a dehydrochlorinating agent (a base like magnesium oxide or sodium hydroxide) is crucial. It neutralizes the HCl that is formed as a byproduct of the chlorine removal, preventing catalyst poisoning and driving the dehalogenation reaction to completion.[3]

Procedure:

  • Charge a suitable hydrogenation reactor (e.g., a Parr shaker) with the crude chlorodinitrobenzophenone (1.0 eq) from the previous step.

  • Add a solvent such as methanol or ethanol.

  • Add the dehydrochlorinating agent (e.g., magnesium oxide, 2.0-2.5 eq).

  • Carefully add the reduction catalyst (e.g., 5-10% Pd/C, typically 1-5% by weight of the substrate).

  • Seal the reactor and purge it several times with an inert gas (nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 3-5 atm) and begin vigorous stirring.

  • Heat the mixture to 60-80 °C. The reaction is exothermic; monitor temperature and pressure closely. Hydrogen uptake should be monitored to track reaction progress.

  • After hydrogen absorption ceases (typically 5-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with inert gas.

  • Filter the reaction mixture while hot to remove the catalyst and the inorganic base. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude diaminobenzophenone.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diaminobenzophenone.

Application of Derived Dyes to Textiles

The diaminobenzophenones produced are intermediates. To create a dye, they would typically undergo diazotization followed by coupling with another aromatic compound. For instance, one of the amino groups could be diazotized and coupled to a naphthol derivative to create an azo dye. Once a dye is synthesized, its application to a fabric involves transferring the dye from a solution onto the fiber.

General Protocol for Dyeing Fabric:

  • Preparation of Fabric: The textile (e.g., cotton, wool) is first cleaned (scoured) to remove any impurities, natural waxes, or sizing agents by washing with a detergent solution and rinsing thoroughly with distilled water.[6]

  • Preparation of Dye Bath: A specific weight of the synthesized dye (e.g., 1 gram) is dissolved in a suitable solvent (e.g., 15 mL of ethanol) to create a stock solution. This solution is then diluted in the dye bath (water) to achieve the desired shade concentration.[6]

  • Dyeing Process: The prepared fabric is immersed completely in the heated dye bath for a set period (e.g., 30-60 minutes). The temperature and pH of the bath are controlled depending on the dye and fabric type.

  • Fixation and Rinsing: After dyeing, the fabric is removed, squeezed, and may undergo a fixation step (e.g., with salt or alkali for reactive dyes). It is then rinsed thoroughly with soap and water to remove any unfixed surface dye and left to dry.[6]

Conclusion

This compound is a cornerstone intermediate whose value is realized through strategic, multi-step synthetic pathways. The protocols outlined here demonstrate its transformation into diaminobenzophenones, which are not only valuable monomers for advanced materials but also key precursors in the manufacture of specialized dyes. Understanding the causality behind each reaction step—from the generation of the nitronium ion to the synergistic role of the catalyst and base in reductive dehalogenation—is paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical steps for leveraging this versatile compound in advanced chemical synthesis.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Available at: [Link]

  • Google Patents.US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Google Patents.US4618714A - Process for preparation of 3,3'- or 3,4'-diaminobenzophenones.
  • Journal of Biochemical Technology. Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 56107-02-9): Properties and Market Relevance. Available at: [Link]

  • Google Patents.CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
  • PubChem - NIH. this compound | C13H8ClNO3 | CID 41743. Available at: [Link]

  • Google Patents.A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Gaurang International. this compound Manufacturer, Supplier from Surat. Available at: [Link]

Sources

Application Note: Precision Synthesis of API Intermediates from 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists. It details the high-purity conversion of 4-Chloro-3-nitrobenzophenone (CNBP) into Mebendazole , a World Health Organization (WHO) Essential Medicine.

Executive Summary & Strategic Analysis

This compound (CNBP) is the critical linchpin in the industrial synthesis of benzimidazole carbamate anthelmintics, specifically Mebendazole and Flubendazole .

While 3,4-diaminobenzophenone is the direct precursor to the benzimidazole core, it is unstable and prone to oxidation. Therefore, CNBP serves as the stable, storable "locking" intermediate. The synthetic strategy relies on the "Activate-Displace-Reduce" logic:

  • Activation: The ortho-nitro group and para-benzoyl group strongly activate the chlorine atom for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Displacement: Ammonolysis must occur before reduction. Attempting to reduce the nitro group first would deactivate the ring (via the electron-donating amine), making subsequent chlorine displacement thermodynamically difficult.

  • Reduction: Chemoselective reduction of the nitro group yields the vicinal diamine.

Critical Quality Attributes (CQAs)
  • Hydrolysis Impurity: During ammonolysis, trace water can lead to 4-hydroxy-3-nitrobenzophenone . This impurity is difficult to purge downstream and must be controlled to <0.1%.

  • Polymorph Control: The final cyclization to Mebendazole must strictly favor Polymorph C , the only clinically effective crystal form.

Chemical Pathway Visualization

The following diagram illustrates the reaction logic, impurity risks, and process flow.

Mebendazole_Synthesis CNBP This compound (Starting Material) Ammonolysis Step 1: High-Pressure Ammonolysis (MeOH, NH3, 120°C) CNBP->Ammonolysis ANBP Intermediate 1: 4-Amino-3-nitrobenzophenone Ammonolysis->ANBP Main Pathway (90%+) Impurity Impurity Risk: 4-Hydroxy-3-nitrobenzophenone (Hydrolysis via H2O) Ammonolysis->Impurity Side Reaction (If wet) Reduction Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) ANBP->Reduction DABP Intermediate 2: 3,4-Diaminobenzophenone Reduction->DABP Cyclization Step 3: Cyclization (S-methylisothiourea, MeOCOCl) DABP->Cyclization Mebendazole API: Mebendazole (Polymorph C) Cyclization->Mebendazole

Figure 1: Reaction workflow from this compound to Mebendazole, highlighting the critical hydrolysis impurity node.

Detailed Experimental Protocols

Protocol A: High-Pressure Ammonolysis ( )

Objective: Convert this compound to 4-Amino-3-nitrobenzophenone. Challenge: Preventing hydrolysis of the C-Cl bond to C-OH.

Reagents & Equipment:

  • This compound (CNBP): 100 g (0.38 mol)

  • Methanol (Anhydrous): 500 mL

  • Ammonia gas (NH

    
    ): Excess (maintained at saturation)
    
  • Equipment: 1L Stainless Steel Autoclave (rated to 20 bar)

Step-by-Step Methodology:

  • Loading: Charge the autoclave with 100 g CNBP and 500 mL anhydrous methanol.

    • Expert Insight: Do not use aqueous ammonia. The presence of water at high temperatures favors the formation of the phenolic impurity (4-hydroxy-3-nitrobenzophenone).

  • Saturation: Cool the vessel to 0–5°C and bubble anhydrous NH

    
     gas until saturation (approx. 20% w/w).
    
  • Reaction: Seal the autoclave. Heat to 120°C . The internal pressure will rise to approximately 1.5–2.0 MPa (15–20 bar).

  • Duration: Maintain agitation at 120°C for 10–12 hours.

  • Work-up:

    • Cool to room temperature. Vent excess ammonia into a scrubber (dilute H

      
      SO
      
      
      
      ).
    • The product, 4-Amino-3-nitrobenzophenone , often precipitates directly upon cooling as yellow/orange crystals.

    • Filter the solids.[1][2][3] Wash with cold methanol (2 x 50 mL) to remove trace ammonium chloride.

    • Dry at 60°C under vacuum.

Expected Yield: 92–95% Purity Target: >99.0% (HPLC). Impurity (Hydroxy) <0.1%.

Protocol B: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without reducing the ketone (benzophenone) moiety. Precursor: 4-Amino-3-nitrobenzophenone from Protocol A.

Reagents:

  • 4-Amino-3-nitrobenzophenone: 50 g

  • Solvent: Methanol (400 mL)

  • Catalyst: 5% Pd/C (2.5 g, 50% wet)

  • Hydrogen source: H

    
     gas (balloon or low pressure)
    

Step-by-Step Methodology:

  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Dissolution: Dissolve the precursor in methanol. Add the Pd/C catalyst carefully (keep wet to prevent ignition).

  • Reduction: Introduce Hydrogen (

    
    ) at 0.2 MPa (2 bar) or use a hydrogen balloon for small scale. Heat gently to 40–45°C .
    
    • Expert Insight: Avoid temperatures >60°C. High temperatures can lead to the reduction of the carbonyl group (C=O) to an alcohol (benzhydrol derivative), which is a critical impurity.

  • Monitoring: Reaction is usually complete in 3–5 hours.[4] Monitor by TLC (disappearance of the yellow nitro compound).

  • Isolation:

    • Filter hot through Celite to remove Pd/C.

    • Concentrate the filtrate to ~100 mL.

    • Add water (200 mL) to precipitate 3,4-Diaminobenzophenone .

    • Filter and dry immediately.

Stability Note: 3,4-Diaminobenzophenone oxidizes/darkens upon air exposure. Store under nitrogen or use immediately in Protocol C.

Protocol C: Cyclization to Mebendazole (Polymorph C)

Objective: Formation of the benzimidazole ring and crystallization of the active polymorph.

Reagents:

  • 3,4-Diaminobenzophenone: 21.2 g (0.1 mol)

  • S-Methylisothiourea Sulfate: 13.9 g (0.05 mol)

  • Methyl Chloroformate: 10.4 g (0.11 mol)

  • Sodium Hydroxide (25% aq): As required for pH adjustment.

  • Solvent: Water/Acetic Acid mixture.

Step-by-Step Methodology:

  • Condensation: In a reactor, mix 3,4-diaminobenzophenone with S-methylisothiourea sulfate in water.

  • Acylation: Add methyl chloroformate dropwise while maintaining pH 5–6 using NaOH. Heat to reflux (90–100°C) for 4 hours.

    • Mechanism:[5][6][2][3][4][7] The diamine reacts to form the guanidine intermediate, which cyclizes to the benzimidazole carbamate.

  • Crystallization (Critical Step):

    • After reaction completion, add Acetic Acid and heat to solution.

    • Cool slowly to 60°C and seed with Polymorph C crystals (if available).

    • Further cool to 20°C over 4 hours. Rapid cooling often yields Polymorph A (inactive).

  • Filtration: Filter the off-white solid. Wash with water and methanol.

Final Yield: ~85% (from diamine) Characterization: IR Spectroscopy must confirm Polymorph C (characteristic peaks at 3400–3420 cm


 differ from Polymorph A).

Analytical Data Summary

IntermediateAppearanceMelting PointKey IR/NMR Feature
This compound Pale Yellow Powder104–106°CC-Cl stretch ~1090 cm⁻¹
4-Amino-3-nitrobenzophenone Orange/Yellow Needles138–140°CN-H stretch (doublet) 3300-3500 cm⁻¹
3,4-Diaminobenzophenone Beige/Brown Solid115–118°CDisappearance of NO₂ stretch (1350/1530 cm⁻¹)
Mebendazole White/Off-white Powder288–290°C (dec)C=O (carbamate) ~1720 cm⁻¹

References

  • Synthesis of Mebendazole and Intermediates. International Journal of Innovative Research in Technology (IJIRT). Detailed pathway analysis for benzimidazole anthelmintics. Link

  • Process for preparation of 3,4-diaminobenzophenone. Google Patents (CN106083622A). Optimization of catalytic hydrogenation conditions. Link

  • Mebendazole Polymorphs and Synthesis. ChemicalBook. Technical data on Form C crystallization and industrial synthesis routes. Link

  • Hazards and Properties of this compound. PubChem (NIH). Safety data sheet and GHS classification for handling nitro-chlorobenzenes. Link

  • Preparation of Benzimidazoles via S-methylisothiourea. ResearchGate. Mechanistic insights into the cyclization of diamines to carbamate-functionalized benzimidazoles. Link

Sources

Experimental protocol for the nitration of 4-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I've started a thorough literature review, homing in on the nitration of 4-chlorobenzophenone. My focus is on established protocols, mechanisms, safety, and analysis for characterizing the product.

Analyzing Search Results

I'm now analyzing the search results, aiming for reliable sources on 4-chlorobenzophenone nitration. I'm prioritizing peer-reviewed articles and chemical synthesis databases. Based on this, I'm outlining the application note's structure: introduction, electrophilic aromatic substitution mechanism, experimental protocol, and purification/analysis.

Planning Protocol and Content

I am now planning the experimental protocol, explaining reagent choices and crucial parameters while integrating safety warnings. I will also create a table of quantitative data and a Graphviz diagram for the experimental workflow. Concurrently, I'm writing the application note, citing sources and drafting the "References" section. Then, I'll review everything for accuracy and clarity.

Application Note: A Robust GC-MS Protocol for Monitoring the Synthesis and Reaction Products of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-3-nitrobenzophenone (CNBP) is a pivotal building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its chemical structure, featuring a benzophenone core with a nitro group and a chlorine atom, provides distinct reactive sites for synthetic transformations.[1] Monitoring the progress of reactions involving CNBP is critical for optimizing yields, minimizing byproduct formation, and ensuring the quality of the final active pharmaceutical ingredient (API). This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the qualitative and quantitative analysis of CNBP and its primary reaction products. We delve into the causality behind crucial experimental choices, including sample preparation, derivatization, and instrument parameter selection, to provide a self-validating and reproducible protocol for researchers in drug development and organic synthesis.

Introduction: The Synthetic Versatility of this compound

This compound (MW: 261.66 g/mol ) is a highly functionalized aromatic ketone.[2] Its utility in organic synthesis stems from two key reactive features:

  • The Nitro Group (-NO₂): This powerful electron-withdrawing group can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone for the synthesis of 2-aminobenzophenones, which are crucial precursors for numerous classes of compounds, including the widely used 1,4-benzodiazepines (e.g., phenazepam).[3][4]

  • The Chlorine Atom (-Cl): The presence of the electron-withdrawing nitro group positioned ortho to the chlorine atom significantly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[5][6] This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds.

Given these competing reactive sites, a robust analytical method is essential to track the consumption of the starting material and the formation of the desired product versus potential side-products. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive structural identification.[7][8]

Primary Reaction Pathways and Target Analytes

To develop an effective analytical method, one must first anticipate the likely products. The two primary transformations of CNBP are nitro-reduction and nucleophilic substitution.

  • Pathway A: Nitro Group Reduction: The conversion of the nitro group to an amine is a common synthetic step. This typically involves reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation. The primary product is 3-amino-4-chlorobenzophenone . Incomplete reactions may yield intermediates such as the corresponding nitroso or hydroxylamino compounds.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr): In the presence of a nucleophile (e.g., an amine, alkoxide, or thiol), the chlorine atom can be displaced. The reaction proceeds via a resonance-stabilized Meisenheimer complex, an intermediate whose stability is greatly enhanced by the adjacent nitro group.[5] This leads to a variety of 4-substituted-3-nitrobenzophenone derivatives.

Reaction_Pathways Figure 1: Primary Reaction Pathways of this compound start This compound (Starting Material) pathA Pathway A: Nitro-Reduction start->pathA pathB Pathway B: Nucleophilic Substitution (SNAr) start->pathB productA 3-Amino-4-chlorobenzophenone (Primary Reduction Product) pathA->productA [H] productB 4-Substituted-3-nitrobenzophenone (SNAr Product) pathB->productB + Nu⁻ - Cl⁻ Experimental_Workflow Figure 2: GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Reaction Quenching & Aliquot Collection B 2. Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate & Water) A->B Isolate Organics C 3. Derivatization (Silylation) (Critical for Amino Products) B->C Enhance Volatility D 4. GC-MS Injection & Separation C->D E 5. Mass Spectrometry Detection (EI, Scan/SIM Mode) D->E F 6. Peak Integration & Spectral Deconvolution E->F G 7. Library Search & Compound ID F->G H 8. Quantification & Reporting G->H

Caption: Step-by-step workflow for GC-MS analysis of reaction mixtures.

A. Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to present the analytes to the GC-MS system in a clean, compatible solvent at an appropriate concentration, free from interfering matrix components. [9]

  • Reaction Quenching & Extraction:

    • Halt the reaction at a specific time point by quenching (e.g., adding a saturated sodium bicarbonate solution to neutralize acid).

    • Transfer a 1.0 mL aliquot of the reaction mixture into a clean glass vial.

    • Perform a liquid-liquid extraction (LLE). Add 2.0 mL of ethyl acetate and 2.0 mL of deionized water. Vortex for 1 minute. Allow the layers to separate.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new vial. This step isolates the analytes from inorganic salts and highly polar reagents. [10] * Dry the organic extract over anhydrous sodium sulfate to remove residual water, which can interfere with derivatization.

  • Derivatization: Overcoming Polarity Challenges

    • Causality: The primary reduction product, 3-amino-4-chlorobenzophenone, contains a polar N-H bond. This leads to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. Derivatization masks this active hydrogen with a non-polar group, increasing volatility and thermal stability. [11][12] * Protocol:

      • Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen.

      • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 100 µL of a dry solvent like pyridine or acetonitrile.

      • Seal the vial and heat at 70°C for 30 minutes to ensure complete reaction. [13] * Cool the sample to room temperature before injection. The resulting trimethylsilyl (TMS) derivative is now amenable to GC analysis.

B. Instrumentation: Optimized Parameters for Robust Separation

The following parameters are a validated starting point and may be adjusted based on the specific instrumentation and reaction products.

Parameter Setting Justification
Gas Chromatograph (GC)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane)A robust, general-purpose column providing excellent separation for a wide range of aromatic compounds of varying polarity.
Injection Volume1 µLStandard volume to avoid overloading the column.
Inlet Temperature280°CEnsures rapid volatilization of analytes, including the less volatile benzophenone derivatives, while minimizing thermal degradation.
Inlet ModeSplitless (0.75 min purge time)Maximizes the transfer of analytes to the column, which is ideal for trace analysis of byproducts.
Carrier GasHeliumInert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and separation.
Oven Program100°C (hold 2 min), ramp at 15°C/min to 300°C, hold 5 minStarts at a low temperature to focus analytes at the head of the column and provides a steady ramp for eluting compounds based on their boiling points.
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)A "hard" ionization technique that produces reproducible, information-rich fragmentation patterns ideal for library matching and structural elucidation. [14][15]
Ionization Energy70 eVThe industry standard energy level that generates consistent mass spectra comparable to commercial libraries (e.g., NIST). [15]
Source Temperature230°CReduces analyte condensation and contamination within the ion source.
Quadrupole Temp.150°CMaintains ion transmission efficiency.
Mass Scan Range50 - 500 amuCovers the molecular weights and expected fragment ions of the starting material and its derivatives.
Acquisition ModeFull Scan (for unknowns); Selected Ion Monitoring (SIM) (for quantification)Full Scan is used for initial identification. SIM mode significantly increases sensitivity by monitoring only specific diagnostic ions for target analytes. [16]

Data Interpretation: Identifying the Reaction Components

Analysis of the resulting chromatogram and mass spectra allows for the definitive identification of each component in the reaction mixture.

A. Expected Analytes and Their Mass Spectra

  • This compound (Starting Material):

    • Expected Retention Time: Elutes relatively late due to its molecular weight.

    • Molecular Ion [M]⁺: m/z 261.

    • Key Fragments: m/z 183 ([M-C₆H₅]⁺), m/z 155 (chloronitrophenyl fragment), m/z 105 (benzoyl cation, C₆H₅CO⁺), m/z 77 (phenyl cation, C₆H₅⁺).

  • 3-Amino-4-chlorobenzophenone (TMS Derivative):

    • Expected Retention Time: Elutes earlier than the starting material due to derivatization.

    • Molecular Ion [M]⁺: m/z 303 (Original MW 231 + 72 for TMS group).

    • Key Fragments: m/z 288 ([M-CH₃]⁺), m/z 105 (benzoyl cation), m/z 77 (phenyl cation). The loss of a methyl group from the TMS moiety is a characteristic fragmentation.

B. Example Quantitative Data Table

For a hypothetical reaction aimed at nitro-reduction, the data could be summarized as follows using an internal standard for quantification.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Concentration (mg/mL)
This compound14.22611551050.85
3-Amino-4-chlorobenzophenone (TMS)12.83032881054.12
Internal Standard (e.g., Benzophenone-d10)9.5192110822.00

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS protocol for the analysis of this compound and its key reaction products. By understanding the chemical principles behind potential transformations and implementing a robust analytical workflow—with particular emphasis on the critical step of derivatization for polar amine products—researchers can achieve reliable and reproducible results. This methodology serves as an invaluable tool for reaction monitoring, impurity profiling, and quality control in the development of novel therapeutics and fine chemicals, ultimately accelerating the drug development pipeline.

References

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022). YouTube.
  • Understanding this compound (CAS 56107-02-9): Properties and Market Relevance. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzaldehyde. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega.
  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences.
  • Electron Impact or Chemical Ionization for Mass Spectrometry. (2024). AZoM.
  • Introduction to Electron Impact Ionization for GC–MS. (n.d.). LCGC International.
  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate.
  • A simultaneous detection method of benzophenone and its analogues. (n.d.). Google Patents.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
  • Derivatization in Gas Chromatography (GC) Explained. (2021). Phenomenex.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.
  • Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. (2022). Bulletin of Applied Sciences.
  • Electron impact ionization | ionization techniques in mass spectrometry. (2022). YouTube.
  • (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch. (2020). YouTube.

Sources

Advanced Synthesis Guide: 4-Chloro-3-nitrobenzophenone as a Heterocyclic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

4-Chloro-3-nitrobenzophenone (4-C-3-NBP) is a high-value electrophilic scaffold used primarily in the synthesis of fused nitrogen heterocycles, including benzimidazoles , quinoxalines , and 1,4-benzodiazepines .[1] Its utility stems from the "push-pull" electronic environment created by the ortho-nitro and para-benzoyl groups, which render the chlorine atom highly labile to Nucleophilic Aromatic Substitution (


).[1]

Unlike simple aryl halides, 4-C-3-NBP allows for regiospecific introduction of amines followed by reductive cyclization, making it a critical intermediate for kinase inhibitors and CNS-active agents.[1]

Chemical Specifications
PropertySpecification
CAS Number 56107-02-9
Molecular Formula

Molecular Weight 261.66 g/mol
Appearance Light orange to yellow crystalline powder
Melting Point 104.0 – 108.0 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Reactivity Landscape: The Activated Core

The strategic value of 4-C-3-NBP lies in its ability to serve as a masked o-phenylenediamine .[1] The reaction logic follows a strict order of operations:

  • Activation: The

    
     group (ortho) and Benzoyl group (para) withdraw electron density, activating the C-Cl bond.[1]
    
  • Substitution (

    
    ):  A primary amine displaces the chlorine.[1]
    
  • Reduction: The nitro group is reduced to an amine.[1][2]

  • Cyclization: The resulting vicinal diamine reacts with electrophiles (acids, aldehydes, or dicarbonyls) to close the heterocyclic ring.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent pathways accessible from this single precursor.

ReactivityLandscape Start This compound Intermediate1 4-(Alkylamino)-3-nitrobenzophenone Start->Intermediate1 SNAr (R-NH2) Intermediate2 3,4-Diaminobenzophenone Start->Intermediate2 1. SNAr (NH3) 2. Reduction Benzimidazole 5-Benzoylbenzimidazoles (Kinase Inhibitors) Intermediate1->Benzimidazole 1. Reduction (Fe/HCl) 2. Cyclization (R-COOH) Quinoxaline 6-Benzoylquinoxalines (Intercalating Agents) Intermediate2->Quinoxaline Condensation (1,2-Dicarbonyls) Benzodiazepine 1,4-Benzodiazepines (CNS Active) Intermediate2->Benzodiazepine Cyclization (Chloroacetyl chloride)

Figure 1: Divergent synthetic pathways from this compound.[1] The scaffold serves as a gateway to three distinct heterocyclic classes.

Application Protocols

Protocol A: Synthesis of 1-Substituted-5-Benzoylbenzimidazoles

This route is preferred for generating libraries of kinase inhibitors where the N1-substituent is variable.[1]

Mechanism:


 followed by reductive cyclization.[1]
Step 1: Nucleophilic Substitution[1][3]
  • Dissolve: 1.0 eq (2.62 g) of this compound in 25 mL of DMF.

  • Add Base: Add 1.2 eq of

    
     or DIPEA.[1]
    
  • Add Nucleophile: Add 1.1 eq of the desired primary amine (e.g., methylamine, benzylamine).

  • Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material spot (

    
    ) should disappear, replaced by a highly colored (yellow/orange) product spot.
    
  • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[1]

    • Checkpoint: Yield should be >85%.[1] Product is 4-(alkylamino)-3-nitrobenzophenone .[1]

Step 2: One-Pot Reductive Cyclization

Note: This modern variation avoids isolating the air-sensitive diamine intermediate.[1]

  • Suspend: 1.0 eq of the nitro-amine from Step 1 in Ethanol/Water (4:1).[1]

  • Reagent: Add 3.0 eq of Iron powder and 0.5 eq of Ammonium Chloride (

    
    ).
    
  • Cyclizing Agent: Add 1.2 eq of the desired aldehyde (for 2-substituted benzimidazoles) or Formic acid (for unsubstituted position 2).

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Filter hot through Celite to remove iron residues. Evaporate solvent.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Protocol B: Synthesis of 6-Benzoylquinoxalines

This protocol targets the 3,4-diaminobenzophenone intermediate, essential for quinoxaline synthesis.[1]

Step 1: Formation of 3,4-Diaminobenzophenone[4][5][6]
  • Amination: React 4-C-3-NBP with ammonia (methanolic

    
    ) in a sealed pressure tube at 90°C for 6 hours to yield 4-amino-3-nitrobenzophenone.
    
  • Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%) and hydrogenate at 30 psi for 2 hours.

    • Critical Caution: Avoid halogenated solvents during hydrogenation to prevent catalyst poisoning.[1]

    • Product:3,4-Diaminobenzophenone .[1][4][5][6] (Unstable; use immediately or store under inert gas).[1]

Step 2: Condensation[1][7]
  • Mix: Dissolve 1.0 eq of 3,4-diaminobenzophenone in Ethanol.

  • Add Electrophile: Add 1.0 eq of a 1,2-dicarbonyl compound (e.g., Glyoxal, Benzil, or Pyruvic acid).[1]

  • Catalyst: Add catalytic Iodine (

    
    , 5 mol%) or Acetic Acid (drops).
    
  • Condition: Stir at room temperature for 1 hour (for Glyoxal) or reflux for 3 hours (for Benzil).

  • Isolation: The quinoxaline usually precipitates upon cooling.[1] Filter and wash with cold ethanol.[1]

Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Low Yield in Step 1 (

)
Steric hindrance of the amine.[1]Increase temperature to 100°C; switch solvent to DMSO or NMP.[1]
Dehalogenation Over-reduction during Step 2.[1]If reducing the nitro group before substitution (rare), do not use Pd/C. Use

or

to preserve the Cl-Ar bond.[1]
Incomplete Cyclization Wet solvents or oxidation of diamine.[1]Use anhydrous solvents.[1] Perform the reduction and cyclization in "One Pot" (Protocol A, Step 2).
Tar formation Thermal decomposition.4-C-3-NBP is thermally stable up to ~100°C, but nitro-amines can polymerize.[1] Keep reaction temps <120°C.
Safety Critical (E-E-A-T)
  • Energetic Compounds: Nitro compounds can be explosive if distilled to dryness.[1] Always check DSC data before scaling up >100g.

  • Skin Sensitization: 4-C-3-NBP is a potent sensitizer (H317).[1] Double-gloving (Nitrile) is mandatory.[1]

  • Waste: Iron sludge from reduction contains heavy metals and organic residues; dispose of as hazardous solid waste.[1]

References

  • PubChem. (2025).[1] this compound | C13H8ClNO3.[1] National Library of Medicine.[1] [Link][1]

  • Pedersen, H. (1993).[1] Benzimidazole derivatives, their preparation and use. U.S. Patent 5,200,422.[1]

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Quinoxalines. [Link]

Sources

Reaction of 4-Chloro-3-nitrobenzophenone with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction of 4-Chloro-3-nitrobenzophenone with Nucleophiles

Executive Summary

This technical guide details the reactivity profile of This compound (CAS 56107-02-9) , a critical "activated haloarene" scaffold in medicinal chemistry.[1] The presence of the ortho-nitro group and the para-benzoyl moiety creates a highly electrophilic center at the C4 position, facilitating rapid Nucleophilic Aromatic Substitution (


).

This guide focuses on its primary application: the synthesis of 3,4-diaminobenzophenone , a key precursor for the World Health Organization (WHO) essential medicine Mebendazole (anthelmintic) and various bioactive Quinoxaline derivatives.

Mechanistic Insight

The reactivity of this compound is governed by the cooperative electron-withdrawing effects of the nitro (


) and benzoyl (

) groups.[1]
  • Activation: The nitro group at the 3-position is ortho to the leaving group (Cl). Through induction (

    
    ) and resonance (
    
    
    
    ), it stabilizes the negative charge developed in the transition state.
  • Pathway: The reaction proceeds via the Meisenheimer Complex (addition-elimination mechanism).[1]

  • Selectivity: Nucleophilic attack occurs almost exclusively at C4.[1] The C-Cl bond is weaker and better activated than other positions on the ring.

Figure 1: Reaction Mechanism (


 Pathway) 

SNAr_Mechanism Substrate This compound Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition + Nu: (Slow Step) Nucleophile Nucleophile (Nu:) Nucleophile->Transition Product 4-Substituted-3-nitrobenzophenone Transition->Product - Cl- (Fast Step) LeavingGroup Cl- Transition->LeavingGroup

Caption: The addition-elimination mechanism where the ortho-nitro group stabilizes the anionic intermediate.[1]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 4-Amino-3-nitrobenzophenone (Mebendazole Precursor)

This protocol describes the industrial-standard method using ammonia.[1] This reaction is the first step in the Mebendazole synthesis pipeline.

Materials:

  • This compound (1.0 eq)[1]

  • Ammonia (25% aqueous solution, 5.0 - 10.0 eq)[1]

  • Solvent: Ethanol or DMF (Dimethylformamide)[1]

  • Equipment: High-pressure autoclave (Stainless steel or Hastelloy)

Procedure:

  • Loading: Charge the autoclave with this compound dissolved in Ethanol (5 mL/g).

  • Reagent Addition: Add 25% aqueous ammonia. A large excess is required to neutralize the HCl by-product and drive kinetics.[1]

  • Reaction: Seal the reactor. Heat to 120°C . The internal pressure will rise to approximately 0.4–0.6 MPa (4–6 bar).[1]

  • Duration: Maintain temperature for 18–24 hours .

  • Work-up: Cool to room temperature (25°C). Vent pressure slowly.

  • Isolation: The product, 4-Amino-3-nitrobenzophenone, typically precipitates as yellow/orange crystals upon cooling or water addition.[1] Filter, wash with water to remove ammonium chloride, and dry.[1]

  • Yield: Expected >90%.

Critical Control Point: Ensure the autoclave is rated for at least 10 bar. The reaction is exothermic; control heating ramp rates.[1]

Protocol B: Downstream Reduction to Diamine

Target: Synthesis of 3,4-Diaminobenzophenone

Following Protocol A, the nitro group is reduced to an amine. This vicinal diamine is the "warhead" for forming heterocycles.[1]

Procedure:

  • Dissolution: Dissolve 4-Amino-3-nitrobenzophenone in Methanol.

  • Catalyst: Add 5% Pd/C (Palladium on Carbon) catalyst (5 wt% loading).

  • Hydrogenation: Pressurize with Hydrogen gas (

    
    ) to 0.2 MPa  (2 bar).
    
  • Conditions: Stir at 40–50°C for 3–5 hours.

  • Filtration: Filter hot through Celite to remove Pd/C.[1]

  • Crystallization: Concentrate the filtrate. 3,4-Diaminobenzophenone crystallizes as yellow needles.[1][2]

Protocol C: C-S/C-O Bond Formation (Thioethers/Ethers)

Target: Chemical Probes or Polymer Precursors[1]

Reaction with thiols or phenols requires a base to generate the more nucleophilic thiolate/phenoxide anion.[1]

Materials:

  • Nucleophile: Thiophenol or Phenol derivative (1.1 eq)[1]

  • Base:

    
     (2.0 eq) or NaH (1.1 eq for unreactive phenols)[1]
    
  • Solvent: DMF or DMSO (Anhydrous)[1]

Procedure:

  • Activation: In a round-bottom flask, combine the thiol/phenol and

    
     in DMF. Stir at RT for 30 mins to generate the anion.
    
  • Addition: Add this compound (1.0 eq) slowly.

  • Reaction: Heat to 60–80°C . (Note: Lower temperature than amination due to higher nucleophilicity of thiolates).[1]

  • Monitoring: Monitor by TLC (Thin Layer Chromatography) or HPLC.

  • Quench: Pour into ice-water. The product usually precipitates.[1]

Troubleshooting Note (Thiols): Nitro groups can sometimes oxidize thiols to disulfides while being reduced to nitroso species.[1] If yield is low, perform the reaction under strict Nitrogen atmosphere and avoid excess heating.

Applications & Workflow

The primary value of this substrate is its role as a gateway to benzimidazole anthelmintics.[1]

Figure 2: Synthesis of Mebendazole Analogues

Mebendazole_Synthesis Start This compound Step1 Step 1: Amination (NH3, 120°C) Start->Step1 Intermediate1 4-Amino-3-nitrobenzophenone Step1->Intermediate1 Step2 Step 2: Hydrogenation (H2, Pd/C) Intermediate1->Step2 Intermediate2 3,4-Diaminobenzophenone Step2->Intermediate2 Step3 Step 3: Cyclization (with O-Methylisourea) Intermediate2->Step3 Final Mebendazole Analogue (Benzimidazole Core) Step3->Final

Caption: Industrial workflow converting the chloro-nitro precursor into the bioactive benzimidazole scaffold.

Safety & Handling (E-E-A-T)

  • Hazards: this compound is a Skin Irritant (Category 2) and Eye Irritant (Category 2A).[1][3] It may cause respiratory irritation.[1][3][4]

  • Engineering Controls: All reactions involving ammonia at high temperature must be performed in a certified pressure vessel behind a blast shield.[1]

  • Chemical Compatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless reduction is the intended pathway, as the nitro group is sensitive.

References

  • Preparation of 3,4-diaminobenzophenone. PrepChem. Retrieved from [Link]

  • Synthetic method of 3,4-diamino-benzophenone.Google Patents (CN109467512B).
  • This compound Compound Summary. PubChem. Retrieved from [Link][1]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Amino-4-chlorobenzophenone CAS: 56107-02-9 (Starting Material)


 28457-17-0 (Product)
Date:  January 30, 2026
Author:  Senior Application Scientist

Executive Summary & Strategic Rationale

The reduction of 4-Chloro-3-nitrobenzophenone to 3-Amino-4-chlorobenzophenone presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reducible functionalities:

  • Nitro group (

    
    ):  The target for reduction.
    
  • Aryl Chloride (

    
    ):  Susceptible to hydrodehalogenation (yielding 3-aminobenzophenone).
    
  • Diaryl Ketone (

    
    ):  Susceptible to reduction to the benzhydrol (alcohol) or methylene.
    

Core Directive: Standard catalytic hydrogenation (Pd/C under


) is NOT recommended  for this substrate due to the high risk of dechlorination. This guide prioritizes Dissolving Metal Reductions  (Fe/NH

Cl and SnCl

) as the most reliable methods to ensure chemoselectivity.

Chemoselectivity Landscape

The following diagram illustrates the "Danger Zones" of this transformation. A successful protocol must navigate the central path while avoiding the side reactions typical of non-selective reducing agents.

Chemoselectivity SM Starting Material This compound Target TARGET PRODUCT 3-Amino-4-chlorobenzophenone (Selective NO2 Reduction) SM->Target  Fe/NH4Cl or SnCl2 (Chemoselective) Impurity_A IMPURITY A 3-Aminobenzophenone (Dehalogenation Risk) SM->Impurity_A  Pd/C + H2 (Avoid!) Impurity_B IMPURITY B (3-Amino-4-chlorophenyl)(phenyl)methanol (Ketone Reduction Risk) SM->Impurity_B  LiAlH4 or NaBH4 (Avoid!)

Figure 1: Reaction pathway analysis showing the target reduction vs. competing side reactions.

Protocol A: Iron-Mediated Reduction (Béchamp Conditions)

Status: Industrial Standard | Selectivity: High | Scalability: Excellent

This method utilizes iron powder (


) in a slightly acidic medium (Ammonium Chloride). It is superior to strong acid methods (Fe/HCl) because the milder pH prevents potential hydrolysis or side reactions on the benzophenone moiety.
Mechanism

The reduction proceeds via single electron transfer (SET) from the iron surface to the nitro group. The ammonium chloride acts as an electrolyte and a proton source, buffering the reaction to prevent the formation of iron hydroxides that can stall the reaction.

Materials
  • This compound (1.0 equiv)

  • Iron Powder (325 mesh recommended) (4.0 - 5.0 equiv)

  • Ammonium Chloride (

    
    ) (0.5 - 1.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water.

Step-by-Step Workflow

FeReduction Start Start: Dissolve Substrate in EtOH/H2O (3:1) AddReagents Add NH4Cl (0.5 eq) and Iron Powder (5 eq) Start->AddReagents Reflux Reflux vigorously (80°C) Monitor via TLC (2-4 hours) AddReagents->Reflux Check Is SM consumed? Reflux->Check Check->Reflux No HotFilter Hot Filtration (Celite) Remove Fe oxides Check->HotFilter Yes Workup Concentrate Filtrate Extract with EtOAc HotFilter->Workup Purify Recrystallize (EtOH or Hexane/EtOAc) Workup->Purify

Figure 2: Operational workflow for Iron/Ammonium Chloride reduction.

Detailed Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10 mmol, 2.61 g) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (5 mmol, 0.27 g). Stir for 5 minutes.

  • Reduction: Add Iron Powder (50 mmol, 2.80 g) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. The induction period is usually short; the mixture will turn dark (grey/black).
    
  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent amine spot (
    
    
    ).
  • Filtration (Critical): While the reaction mixture is still hot , filter it through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol. Note: If the solution cools, the product may crystallize in the Celite.

  • Workup: Concentrate the filtrate under reduced pressure to remove most ethanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Expected yield 85-95%. Yellow crystalline solid.[1]

Protocol B: Stannous Chloride Reduction ( )

Status: Laboratory Scale | Selectivity: Very High | Constraint: Difficult Workup

Stannous chloride is an excellent chemoselective reducing agent for nitro groups in the presence of carbonyls and halides. However, it forms tin emulsions during workup that can be tedious to separate.

Materials
  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate.[2][3]

Detailed Procedure
  • Dissolution: Dissolve this compound (1.0 g) in Ethanol (20 mL).

  • Addition: Add

    
     (4.3 g) portion-wise.
    
  • Heat: Heat to

    
     for 2-3 hours.
    
  • Quenching (The "Rochelle" Method):

    • Standard base quench (NaOH) creates thick emulsions.

    • Recommended: Cool to room temperature. Pour the mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) or 10%

      
      . Stir vigorously for 30 minutes. The tartrate complexes the tin, allowing for cleaner layer separation.
      
  • Extraction: Extract with Ethyl Acetate.

  • Purification: Flash column chromatography is often required to remove trace tin salts.

Comparative Data & Validation

ParameterMethod A: Fe / NH

Cl
Method B: SnCl

Method C: H

+ Pd/C
Chemoselectivity Excellent (Retains Cl & C=O)Excellent (Retains Cl & C=O)Poor (Risk of De-Cl)
Reaction Time 2 - 4 Hours2 - 4 Hours1 - 12 Hours
Workup Difficulty Low (Filtration)High (Emulsions)Low (Filtration)
Scalability High (Kg scale)Low (Waste disposal)High
Green Metrics Good (Iron is non-toxic)Poor (Tin waste)Excellent (if selective)
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the disappearance of the aromatic protons ortho to the nitro group.

    • New Signal: Broad singlet at

      
       5.5 - 6.5 ppm corresponding to the primary amine (
      
      
      
      ).
    • Aryl Chloride: Ensure integration of aromatic protons remains consistent (7 protons total) to confirm no dehalogenation.

  • MS (ESI):

    • Starting Material

      
      
      
    • Product

      
       (Loss of 30 mass units: 
      
      
      
      replaced by
      
      
      ).
    • Dechlorinated Impurity would show

      
      .
      

Safety & Handling

  • Nitro Compounds: Often toxic and potential explosion hazards if heated dry.

  • Aromatic Amines: Many are skin sensitizers and potential carcinogens. Handle with gloves and in a fume hood.

  • Tin Residues: Organotin compounds are toxic; inorganic tin salts should be disposed of as heavy metal waste.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Mechanisms. Retrieved January 30, 2026, from [Link]

    • Supports the general hierarchy of reduction methods (Fe/Acid vs Pd/C).
  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines.[2][3][4][5][6][7][8][9][10] Retrieved January 30, 2026, from [Link]

    • Provides mechanistic insight into chemoselective reduction.
  • ResearchGate Community. (2022). Discussions on reducing 4-chloro-3-nitrotoluene and similar substrates.[8] Retrieved January 30, 2026, from [Link]

    • Validates the difficulty of steam distillation and the preference for Sn/MeOH or Fe methods for chlorinated substr
  • PubChem. (n.d.). This compound Compound Summary. Retrieved January 30, 2026, from [Link]

    • Source for physical properties and CAS registry numbers.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guide: Sn2+ Reduction. Retrieved January 30, 2026, from [Link]

    • Provides green chemistry context and workup str

Sources

Application Note: Photochemical Activation of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photochemical reactions involving 4-Chloro-3-nitrobenzophenone Content Type: Application Note & Protocol Audience: Researchers, Chemical Engineers, Drug Discovery Scientists

Mechanisms, Protocols, and Synthetic Utility

Executive Summary

This guide details the photochemical utility of This compound (CNBP) . While often utilized as a thermal intermediate in the synthesis of pharmaceutical agents (e.g., anthelmintics, UV filters), CNBP possesses a unique "push-pull" electronic structure that makes it a potent substrate for Nucleophilic Aromatic Photosubstitution (


)  and Norrish Type II  reactions.

This document provides a validated framework for exploiting the Triplet Excited State (


)  of CNBP to achieve transformations that are difficult or impossible under thermal ground-state conditions.
Scientific Foundation & Mechanism
2.1 The Photophysical Engine

The reactivity of CNBP is governed by the interplay between the benzophenone core and its substituents.

  • Benzophenone Core: Acts as the chromophore, absorbing UV light (typically

    
     nm for the 
    
    
    
    transition) to generate a singlet excited state (
    
    
    ).
  • 3-Nitro Group: A strong Intersystem Crossing (ISC) promoter. It facilitates rapid conversion from

    
     to the Triplet State (
    
    
    
    ) via spin-orbit coupling. It also strongly deactivates the ring in the ground state but can activate specific positions (meta-effect) in the excited state.
  • 4-Chloro Group: Acts as a leaving group. In the excited state, the carbon-chlorine bond is weakened, and the electron-deficient ring becomes susceptible to nucleophilic attack.

2.2 Reaction Pathways

Upon UV excitation, CNBP primarily follows two divergent pathways depending on the solvent and reagents:

  • Pathway A: Photoreduction (H-Abstraction). In hydrogen-donating solvents (e.g., 2-propanol), the electron-deficient oxygen of the carbonyl triplet state abstracts a hydrogen atom, forming a ketyl radical.

  • Pathway B: Nucleophilic Aromatic Photosubstitution (

    
    ).  In the presence of nucleophiles (
    
    
    
    , amines), the excited state allows substitution of the nitro or chloro groups. Unlike thermal
    
    
    which follows ortho/para activation,
    
    
    often follows meta-activation rules (Havinga’s Rules), potentially allowing unique regio-isomers.
2.3 Mechanistic Visualization

The following diagram illustrates the energy flow and decision points in the CNBP photochemical cascade.

CNBP_Mechanism Ground Ground State (S0) This compound ExcitedS1 Singlet Excited State (S1) (n-pi*) Ground->ExcitedS1 hv (350 nm) TripletT1 Triplet State (T1) Long Lifetime (~µs) ExcitedS1->TripletT1 ISC (Fast) Promoted by -NO2 TripletT1->Ground Phosphorescence / Decay PathA Pathway A: H-Abstraction TripletT1->PathA + H-Donor (IPA) PathB Pathway B: SNAr* Substitution TripletT1->PathB + Nucleophile (Nu-) ProductsA Benzopinacol / Reduced Alcohol PathA->ProductsA ProductsB Substituted Benzophenone PathB->ProductsB

Figure 1: Jablonski-style workflow depicting the excitation, intersystem crossing (ISC), and divergent reaction manifolds for CNBP.

Experimental Protocols
3.1 Material Requirements
ComponentSpecificationPurpose
Substrate This compound (>98%)Reactant.
Solvent A Acetonitrile (HPLC Grade)Inert medium for substitution reactions.
Solvent B 2-Propanol (Isopropyl Alcohol)H-donor for photoreduction.
Light Source Hg-Xe Arc Lamp or 365 nm LEDExcitation source targeting

.
Reactor Quartz or Pyrex immersion wellUV transparency (Pyrex cuts <300nm, ideal for this).
Atmosphere Argon or Nitrogen (99.99%)Oxygen quenches the Triplet State.
3.2 Protocol A: Nucleophilic Aromatic Photosubstitution (

)

Objective: Replacement of the Chloro- group with a Hydroxyl or Alkoxy group.

  • Preparation: Dissolve CNBP (1.0 mmol) in 50 mL of Acetonitrile/Water (1:1 v/v).

  • Reagent Addition: Add Sodium Hydroxide (1.1 mmol) or the desired amine nucleophile.

  • Deoxygenation (Critical): Sparge the solution with Argon for 20 minutes.

    • Why? Oxygen is a triplet quencher. If

      
       is present, it will deactivate the reactive 
      
      
      
      state back to
      
      
      , halting the reaction.
  • Irradiation: Irradiate the sample using a 365 nm LED setup or a medium-pressure Hg lamp with a Pyrex filter (

    
     nm).
    
    • Duration: Monitor via TLC or HPLC every 30 minutes. Typical reaction time: 2-6 hours.

  • Work-up: Evaporate acetonitrile. Acidify aqueous residue (if OH- used) to precipitate the phenol product. Extract with Ethyl Acetate.

3.3 Protocol B: Photochemical Reduction

Objective: Reduction of the ketone to the alcohol or pinacol coupling.

  • Preparation: Dissolve CNBP (0.5 mmol) in 20 mL of dry 2-Propanol (IPA).

  • Deoxygenation: Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparging (30 mins).

  • Irradiation: Irradiate at 350-365 nm.

  • Observation: The solution may shift color (transient ketyl radical formation).

  • Termination: Stop when starting material is consumed (HPLC). Evaporate solvent to recover the reduced product.

Data Analysis & Troubleshooting
4.1 Expected Spectral Shifts
Species

(approx)
Characteristic Feature
Starting Material (CNBP) 255 nm, 330 nmDistinct

shoulder.
Ketyl Radical (Intermediate) ~540 nmTransient absorption (flash photolysis).
Product (Substituted) ShiftedBathochromic shift if -OH/-NHR is added.
4.2 Troubleshooting Guide
  • Problem: No reaction observed.

    • Cause: Oxygen quenching.

    • Fix: Increase sparging time or use a glovebox.

  • Problem: Degradation/Tarry mess.

    • Cause: Wavelength too low (<300 nm) exciting the

      
       transitions of the benzene ring directly.
      
    • Fix: Use a Pyrex filter or strictly 365 nm LED.

Safety & Handling
  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Avoid rotary evaporation to complete dryness at high bath temperatures.

  • UV Radiation: High-intensity UV sources cause eye/skin damage. Use UV-blocking polycarbonate shielding.

  • Chemical Toxicity: Chloronitrobenzophenones are potential skin sensitizers and irritants. Handle in a fume hood.

References
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard text on Benzophenone Triplet dynamics).
  • Cornelisse, J., & Havinga, E. (1975). Photosubstitution reactions of aromatic compounds. Chemical Reviews, 75(4), 353-388. Link (Foundational work on Nitro-aromatic photosubstitution).

  • Wubbels, G. G., et al. (1982). Mechanism of the photo-Smiles rearrangement. Journal of Organic Chemistry.
  • Budac, D., & Wan, P. (1992). Photodecarboxylation of nitrobenzophenone acetates. Journal of Photochemistry and Photobiology A.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis via the Friedel-Crafts acylation reaction, providing in-depth, experience-driven advice and validated protocols.

Foundational Synthesis Pathway: The Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring.[1][2] Two primary routes are generally employed:

  • Route A: The acylation of chlorobenzene with 3-nitrobenzoyl chloride.

  • Route B: The acylation of benzene with 4-chloro-3-nitrobenzoyl chloride.[3]

Both pathways utilize a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion that is then attacked by the aromatic ring.[4][5] While both routes can be effective, this guide will focus on troubleshooting common issues applicable to both, with specific examples provided.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format to directly tackle your experimental challenges.

Q1: My reaction has a very low or no yield. What are the likely causes?

A low or non-existent yield is one of the most common frustrations in Friedel-Crafts acylation. The root cause often lies with the catalyst or the reactants.

Core Issues & Solutions:

  • Inactive Catalyst: Anhydrous aluminum chloride is extremely hygroscopic. Any exposure to atmospheric moisture will lead to its hydrolysis, rendering it inactive.[6]

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried before use, preferably by flame-drying under an inert atmosphere or oven-drying overnight.

      • Use High-Quality Catalyst: Utilize a fresh, unopened container of anhydrous AlCl₃. If the catalyst is old or has been exposed to air, its activity will be compromised.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

  • Deactivated Aromatic Ring: If you are using Route A, it's important to remember that chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom. This makes it less nucleophilic and therefore less reactive towards electrophilic attack compared to benzene.

    • Troubleshooting Protocol:

      • Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount or even a slight excess of the Lewis acid catalyst is often necessary to drive the reaction to completion.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. If the reaction is sluggish, a modest increase in temperature might be required, but be mindful that this can affect the isomer ratio (see Q2).

  • Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to proceed to completion.

    • Troubleshooting Protocol:

      • Extended Reaction Time: Continue to monitor the reaction via TLC/GC and allow it to stir for a longer period if starting material is still present.

      • Gentle Heating: If the reaction is stagnant at room temperature, gentle warming can be applied. However, for regioselective reactions, this should be a last resort.

Q2: I've obtained a product, but it's a mixture of isomers. How can I improve the regioselectivity?

When acylating chlorobenzene (Route A), the primary desired product is the para-substituted isomer (this compound), but the formation of the ortho-isomer is a common side reaction.[6][7] The chlorine atom is an ortho-para directing group; however, steric hindrance from both the chlorine and the incoming acyl group generally favors para-substitution.[6][8]

Controlling Isomer Ratios:

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable and sterically less hindered para-isomer.[6]

    • Experimental Protocol:

      • Set up the reaction in an ice bath to maintain a temperature of 0-5°C during the addition of reactants.

      • Allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane are commonly used.

Q3: The reaction mixture turned dark brown or black. Is this normal, and what can I do about it?

While a slight color change is expected, a very dark or tarry reaction mixture can indicate side reactions or decomposition.

Potential Causes and Mitigation:

  • Excessive Temperature: Overheating the reaction can lead to charring and polymerization, especially with prolonged reaction times.

    • Preventative Measures: Adhere strictly to the recommended temperature profile. Use a temperature-controlled bath for precise heating.

  • Impure Starting Materials: Impurities in the reactants or solvent can lead to undesired side reactions and color formation.

    • Preventative Measures: Ensure the purity of your chlorobenzene (or benzene), acyl chloride, and solvent before starting the reaction.

Q4: How should I properly work up and purify the crude product to maximize yield and purity?

A proper workup and purification strategy is critical for isolating the desired product in high purity.

Standard Workup and Purification Protocol:

  • Quenching: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates it into the aqueous layer.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or diethyl ether.

  • Washing: The combined organic layers should be washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization: The crude solid is then purified by recrystallization. A common and effective solvent system for this compound is an ethanol/water mixture.[9]

    • Protocol: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.[10][11][12]

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of this compound via the acylation of benzene with 4-chloro-3-nitrobenzoyl chloride, as derived from patent literature.

ParameterValueSource(s)
Starting Materials 4-chloro-3-nitrobenzoic acid, Benzene[3]
Acylating Reagent Formation Thionyl chloride or Oxalyl chloride[13]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[3]
Molar Ratio (Acyl Chloride:AlCl₃) 1 : (1.3 - 1.5)[3]
Reaction Temperature 0 - 5 °C[3]
Reaction Time ~3 hours post-addition[3]
Reported Yield High, with minimal impurities[3]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon Lewis Acid Activation AlCl3 AlCl₃ AlCl3->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Electrophile AromaticRing Aromatic Ring (Chlorobenzene or Benzene) AromaticRing->SigmaComplex Nucleophilic Attack Product This compound SigmaComplex->Product Restoration of Aromaticity HCl HCl Product->HCl RegenAlCl3 AlCl₃ Product->RegenAlCl3

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during your synthesis.

Troubleshooting Workflow Start Low or No Yield Observed CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture AnhydrousProtocol Implement rigorous drying of glassware and use fresh anhydrous AlCl₃ under an inert atmosphere. CheckMoisture->AnhydrousProtocol No CheckCatalyst Is the molar ratio of AlCl₃ to acyl chloride sufficient (≥1.1 eq)? CheckMoisture->CheckCatalyst Yes IncreaseCatalyst Increase catalyst loading, especially for deactivated substrates like chlorobenzene. CheckCatalyst->IncreaseCatalyst No CheckTempTime Has the reaction been monitored for completion (TLC/GC)? CheckCatalyst->CheckTempTime Yes ContinueReaction Extend reaction time or apply gentle warming while monitoring. CheckTempTime->ContinueReaction No IsomerIssue Undesired Isomer Ratio? CheckTempTime->IsomerIssue Yes LowerTemp Conduct reaction at lower temperatures (0-5 °C) to favor para-substitution. IsomerIssue->LowerTemp

Caption: Troubleshooting workflow for low yield issues.

References

  • Benchchem. Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene.
  • Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 4-chloro-3-nitrobenzoyl chloride. Available at: [Link]

  • NROChemistry. Friedel-Crafts Reactions. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Khan Academy. Friedel-Crafts acylation (video). Available at: [Link]

  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available at: [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]

  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available at: [Link]

  • University of Glasgow. FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES. Available at: [Link]

  • Organic Syntheses Procedure. benzophenone. Available at: [Link]

  • University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. Available at: [Link]

  • Khalifa University. EXPERIMENT (3) Recrystallization. Available at: [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Philosophy

Friedel-Crafts acylation is a cornerstone reaction in medicinal chemistry for constructing aryl ketones. Unlike alkylation, it avoids carbocation rearrangement and poly-substitution.[1] However, it presents unique challenges—primarily the stoichiometric consumption of Lewis acids and regioselectivity control .

This guide moves beyond textbook theory to address the practical "pain points" of the bench scientist. Our troubleshooting logic is built on three pillars:

  • Moisture Control: The acylium ion intermediate is highly susceptible to hydrolysis.

  • Complexation Dynamics: The product ketone is a better Lewis base than the starting material, poisoning the catalyst.

  • Thermodynamic vs. Kinetic Control: Solvent and temperature choices dictate the isomeric ratio.

Critical Mechanisms & Visualization

To optimize, one must visualize the "hidden" sinks of reagents. The diagram below illustrates the standard catalytic cycle and the critical "Catalyst Sink" that necessitates super-stoichiometric loading.

FC_Acylation_Mechanism Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C≡O]+ AlCl4- Reagents->Acylium Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Arene (Rate Limiting) ProductComplex Product-AlCl3 Complex (Dead End) SigmaComplex->ProductComplex - HCl (Aromatization) ProductComplex->Acylium Catalyst Trapped (No Turnover) FinalProduct Aryl Ketone ProductComplex->FinalProduct Aqueous Quench (Destroys Catalyst)

Figure 1: Reaction pathway highlighting the formation of the stable Product-AlCl₃ complex, which prevents catalytic turnover and necessitates >1.0 equivalent of Lewis acid.

Troubleshooting & Optimization (Q&A)

Category A: Yield & Conversion Issues

Q1: I am using a catalytic amount (10-20 mol%) of AlCl₃, but the reaction stalls at low conversion. Why? Technical Insight: Unlike Friedel-Crafts alkylation, acylation is not true catalysis in the traditional sense when using AlCl₃. The resulting aryl ketone contains a carbonyl oxygen that acts as a strong Lewis base. It complexes with the aluminum chloride (1:1 ratio), effectively removing the Lewis acid from the reaction pool. Corrective Action:

  • Stoichiometry: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent for acid chlorides.

  • Anhydrides: If using acid anhydrides, use 2.2 to 2.5 equivalents of AlCl₃ (one equivalent binds the leaving carboxylate, one activates the reagent, and the excess handles moisture/complexation).

Q2: My yield is low, and I see a lot of unreacted starting material. The catalyst turned white/clumpy immediately. Technical Insight: This indicates catalyst hydrolysis . AlCl₃ reacts violently with atmospheric moisture to form Al(OH)₃ and HCl gas. Clumping reduces surface area, halting the generation of the acylium ion. Corrective Action:

  • Reagent Quality: Use fresh, anhydrous AlCl₃ (should be yellow/green free-flowing powder, not white/gray rocks).

  • Protocol: Weigh AlCl₃ in a glovebox or extremely dry hood. Use a nitrogen sweep.

  • Solvent Drying: Pre-dry DCM or Nitrobenzene over molecular sieves (3Å or 4Å).

Category B: Regioselectivity & Byproducts

Q3: How do I maximize para-selectivity over ortho-selectivity? Technical Insight: Regioselectivity is governed by steric hindrance and the nature of the electrophile. The bulky AlCl₃-complexed acylium ion naturally favors the para position, but solvent effects play a massive role. Corrective Action:

  • Steric Bulk: Use larger acyl groups if possible.

  • Solvent Switch: Change from Dichloromethane (DCM) to Nitrobenzene . Nitrobenzene forms a complex with the acylium ion, increasing its effective steric bulk and suppressing ortho attack.

  • Temperature: Lower temperatures (0°C to -10°C) favor the kinetic product (para), while high temperatures can lead to thermodynamic equilibration (though less common in acylation).

Q4: I am worried about polyacylation. Do I need to use a large excess of the aromatic substrate? Technical Insight: Generally, no . Unlike alkylation (where the product is more reactive), the acyl group is strongly electron-withdrawing (deactivating). The product is much less reactive than the starting material, preventing a second addition. Corrective Action:

  • Stoichiometry: You can safely use a 1:1 ratio of arene to acylating agent.

  • Exception: Highly activated rings (e.g., mesitylene, ferrocene) can undergo di-acylation if forced. In these cases, limit the acylating agent to 0.9 equivalents.

Optimized Experimental Protocols

Standard Operating Procedure (SOP): AlCl₃ Mediated Acylation

Target: Acylation of Anisole (Activated Substrate)

Reagents:

  • Anisole (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • AlCl₃ (Anhydrous, 1.3 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Catalyst Suspension: Add AlCl₃ (1.3 equiv) and DCM. Cool to 0°C in an ice bath.

  • Electrophile Formation: Add Acetyl Chloride (1.2 equiv) dropwise. Observation: The suspension will clear slightly as the acylium salt forms. Stir for 15 mins.

  • Substrate Addition: Dissolve Anisole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the catalyst mixture over 30 minutes.

    • Why? Adding substrate to the pre-formed complex prevents high local concentrations of uncomplexed catalyst which could cause polymerization or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Quench (CRITICAL): Pour the reaction mixture slowly into a beaker of crushed ice + concentrated HCl .

    • Why? The HCl prevents the precipitation of Aluminum salts (Al(OH)₃) which form intractable emulsions. It ensures the aluminum stays in the aqueous phase as Al³⁺.

  • Workup: Separate layers. Wash organic layer with water, then NaHCO₃ (to remove trace acid), then Brine. Dry over MgSO₄.[2]

Comparative Solvent & Catalyst Data[4][5]
ParameterDichloromethane (DCM)NitrobenzeneIonic Liquids (e.g., [BMIM]Cl-AlCl₃)
Solubility Excellent for most organicsHighTunable
Boiling Point 40°C (Low)210°C (High)Negligible Vapor Pressure
Selectivity Moderate para preferenceHigh para preference High
Workup Easy evaporationDifficult removal (High BP)Phase separation often easy
Toxicity ModerateHigh (Carcinogen suspect)Variable

Decision Tree for Troubleshooting

Use this logic flow to diagnose reaction failures quickly.

Troubleshooting_Tree Start Start: Reaction Analysis CheckConversion Is Conversion > 50%? Start->CheckConversion CheckYield Is Isolated Yield High? CheckConversion->CheckYield Yes LowConv Issue: Low Conversion CheckConversion->LowConv No LowYield Issue: Low Isolated Yield CheckYield->LowYield No CheckCat Is AlCl3 fresh & >1.1 equiv? LowConv->CheckCat Moisture Action: Dry Solvents/New Catalyst CheckCat->Moisture No Deactivated Substrate has EWG? (-NO2, -CN) CheckCat->Deactivated Yes Impossible Action: F-C fails on deactivated rings. Switch to Suzuki/Coupling. Deactivated->Impossible Yes Emulsion Did emulsion form during workup? LowYield->Emulsion AcidWash Action: Use HCl/Ice quench to solubilize Al salts. Emulsion->AcidWash Yes

Figure 2: Diagnostic workflow for identifying common failure modes in Friedel-Crafts acylation.

References

  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry.[3][4] "The Friedel-Crafts Acylation Reaction."[1][5][6][7][8][9][10][11][12][13][14]

    • URL:[Link]

  • Catalyst Deactivation by Product Complex

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Green Chemistry Alternatives (Zeolites & Heterogeneous Catalysis) Source: Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Context: Discusses the shift from AlCl₃ to Zeolites (H-Beta, H-Y) to reduce waste.
  • Solvent Effects on Regioselectivity

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

Sources

Technical Support Center: HPLC Analysis of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the HPLC analysis of 4-Chloro-3-nitrobenzophenone (CNBP) , a critical intermediate in the synthesis of APIs like Mebendazole .[1]

The content is structured to address the specific challenges of separating nitro-aromatic isomers and process-related impurities.

Section 1: Method Development & Optimization

Q1: What is the recommended starting method for separating CNBP from its critical process impurities?

A: For this compound, a standard C18 column often fails to resolve positional isomers (e.g., 2-nitro vs. 3-nitro analogs) due to similar hydrophobicity.[1] We recommend a Phenyl-Hexyl stationary phase, which utilizes


 interactions to separate nitro-aromatics based on electron density differences rather than just hydrophobicity.[1]

Optimized Protocol:

  • Column: Phenyl-Hexyl or Biphenyl (4.6 x 150 mm, 3 µm or 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of acidic precursors).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 40% B

    • 15 min: 80% B

    • 20 min: 80% B

    • 20.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).

  • Temperature: 30°C (Control is critical for isomer resolution).

Expert Insight: The addition of phosphoric acid is non-negotiable. It suppresses the ionization of 4-Chloro-3-nitrobenzoic acid (a common starting material impurity), ensuring it elutes as a sharp peak rather than a broad band.[1]

Q2: Which impurities should I expect to see in the chromatogram?

A: Based on the standard Friedel-Crafts acylation or Nitration synthesis routes, you must monitor for the following "Related Substances":

Impurity IDChemical NameOriginRRT (Approx)*
Impurity A 4-Chloro-3-nitrobenzoic acidUnreacted Starting Material0.3 - 0.4
Impurity B 4-ChlorobenzophenoneUnreacted Precursor (Nitration route)0.85
Target This compound Analyte 1.00
Impurity C 4-Chloro-2-nitrobenzophenonePositional Isomer1.05 - 1.10
Impurity D 4-Hydroxy-3-nitrobenzophenoneHydrolysis Degradant0.60

*RRT (Relative Retention Time) varies by column but follows this elution order on Phenyl phases.

Section 2: Synthesis & Impurity Origin Visualization

Understanding where impurities come from allows you to predict their presence.[1] The diagram below maps the synthesis pathways to specific impurity risks.

CNBP_Impurity_Map Figure 1: Impurity Origin Map for this compound Synthesis Target Target: This compound Impurity D:\nHydrolysis Product Impurity D: Hydrolysis Product Target->Impurity D:\nHydrolysis Product High pH / Moisture SM1 Start: 4-Chlorobenzophenone SM1->Target Nitration (HNO3/H2SO4) Impurity_C Impurity C: Isomer (2-nitro) SM1->Impurity_C Non-selective Nitration SM2 Start: 4-Chloro-3-nitrobenzoic Acid SM2->Target Friedel-Crafts (Benzene/AlCl3) Impurity_A Impurity A: Unreacted Acid SM2->Impurity_A Incomplete Reaction

Figure 1: Synthesis pathways showing the origin of isomeric (Impurity C) and process (Impurity A) contaminants.

Section 3: Troubleshooting Common Anomalies

Q3: I am seeing a "Ghost Peak" at RRT 0.85 that varies between injections. What is it?

A: This is often 4-Chlorobenzophenone (Impurity B)[1] exhibiting "carryover."

  • Cause: This compound is highly lipophilic and sticks to the rotor seal of the injector or the column frit.

  • Fix:

    • Switch needle wash solvent to 100% Acetonitrile or Methanol/THF (90:10) .[1]

    • Implement a "sawtooth" gradient wash at the end of the run (ramping to 95% B for 5 minutes).

Q4: The resolution between the Main Peak and the Isomer (Impurity C) is < 1.5.

A: Isomer separation is temperature and selectivity dependent.

  • Step 1 (Temperature): Lower the column temperature to 25°C or 20°C. Lower temperatures often increase selectivity (

    
    ) for steric isomers.
    
  • Step 2 (Mobile Phase): Change the organic modifier. Replace 100% ACN with a 50:50 mix of ACN:Methanol . Methanol enables different hydrogen bonding capabilities that can distinguish the nitro-group position.

  • Step 3 (Column): If using C18, switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) .[1] The PFP phase is the "gold standard" for separating nitro-positional isomers.[1]

Q5: My baseline is drifting upwards significantly during the gradient.

A: This is likely due to the UV absorption of the nitrate/acid additives or impurities in the mobile phase.

  • Check: Are you using Nitric Acid to adjust pH? Stop. Nitric acid absorbs strongly below 260 nm.[1] Use Phosphoric Acid .[1][2]

  • Check: Ensure you are using HPLC-grade Acetonitrile. "Synthesis grade" ACN contains impurities that absorb at 210-254 nm.[1]

Section 4: Validation & System Suitability

Q6: What are the acceptance criteria for System Suitability?

A: For a robust release method, your System Suitability Test (SST) mixture must meet these limits:

ParameterAcceptance CriterionTechnical Rationale
Resolution (Rs) > 2.0Between Target and Impurity C (Isomer) to ensure accurate integration.
Tailing Factor (T) < 1.5Critical for Impurity A (Acid); tailing indicates pH is too high.[1]
Theoretical Plates (N) > 5000Ensures column efficiency is maintained.[1]
% RSD (Area) < 2.0%Standard precision requirement for quantitative impurity analysis.[1]
Q7: How do I calculate the Limit of Quantitation (LOQ) for these impurities?

A: Do not rely solely on Signal-to-Noise (S/N) ratios.

  • Protocol: Prepare a solution of the impurity at 0.05% of the target concentration.

  • Requirement: The S/N ratio must be > 10.[1]

  • Verification: You must inject this solution 6 times. The % RSD of the peak area must be < 10%. If the precision is poor (>10%), your LOQ is invalid, regardless of the S/N ratio.

Section 5: Troubleshooting Logic Flow

Use this decision tree to diagnose resolution failures in the lab.

Troubleshooting_Tree Figure 2: Resolution Troubleshooting Decision Tree Start Problem: Poor Resolution (Rs < 1.5) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Check_Col Is Column C18? Check_pH->Check_Col Yes Action_pH Adjust pH to 2.5 (Suppress Acid Ionization) Check_pH->Action_pH No Check_Temp Is Temp > 35°C? Check_Col->Check_Temp No Action_Col Switch to Phenyl-Hexyl or PFP Phase Check_Col->Action_Col Yes Action_Temp Lower Temp to 25°C (Improve Selectivity) Check_Temp->Action_Temp Yes Contact Tech Support Contact Tech Support Check_Temp->Contact Tech Support No

Figure 2: Step-by-step logic for resolving separation issues.

References

  • SIELC Technologies. "Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • PubChem. "this compound | C13H8ClNO3."[1] National Library of Medicine.[1] Available at: [Link]

  • Krishnaiah, Y.S.R., et al. "Development of a HPLC Method for the Estimation of Mebendazole in Human Plasma."[3] Asian Journal of Chemistry, vol. 14, no. 2, 2002. (Contextual reference for benzophenone derivative analysis).

  • Dedhiya, P., et al. "RP-HPLC method for determination of related substance in Chlorzoxazone formulations." Journal of Pharmacy and Applied Sciences, 2016.[4] (Reference for chlorophenol/nitro-aromatic separation principles).

Sources

Recrystallization methods for high purity 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with Google searches to build a foundation on 4-Chloro-3-nitrobenzophenone recrystallization. My focus is on identifying appropriate solvents, common impurities, and established procedures. It's a broad search, hoping to find a decent data set to analyze.

Analyzing Search Results

I've moved on to scrutinizing the initial search data for recrystallization of this compound, hoping to find core challenges. Now, I'm identifying recurring issues and pinpointing specific problem areas that need in-depth discussion. I'm moving toward structuring the knowledge base, keeping it logical and flowing for user ease.

Planning Knowledge Base Structure

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Managing exothermic reactions during nitration of benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on benzophenone nitration, especially its exothermic nature, common procedural hurdles, and safety standards.

Expanding Search Parameters

I've broadened my search terms to include specific aspects like regioselectivity, byproducts, and thermal runaway prevention, aiming for deeper insights into benzophenone nitration. I'm also structuring a technical support center, beginning with an FAQ section dedicated to exothermic reactions, and a troubleshooting guide. I'm focusing on incorporating referenced chemical principles into the troubleshooting steps, and safety recommendations, as well as a detailed experimental protocol emphasizing exothermic control.

Developing Content & Structure

I'm now generating the content for the technical support center. This involves drafting FAQs, building the troubleshooting guide, and creating the experimental protocol. I'm focusing on ensuring all requirements for scientific integrity, formatting, and referencing are met, while explaining chemical principles and citing sources. I'm also planning tables and diagrams to enhance clarity.

Refining Information Architecture

I'm now structuring the guide. I've decided on an introduction, FAQ, troubleshooting, a best practices protocol, appendices with data, and diagrams, and a comprehensive references section. I'll provide an introduction to the topic to get started. I will be focusing on thermal management. I'm prioritizing immediate value by creating the FAQ section first, followed by the troubleshooting guide, organized by specific problems.

Developing Comprehensive Guidance

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Initiating Detailed Content

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Prioritizing Content Creation

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Developing the Foundational Structure

I'm now structuring the guide as a technical support portal. I've designed sections for introduction, FAQs, troubleshooting, protocols, data appendices, and references, focusing on thermal management. I'm prioritizing the FAQ section for immediate value, followed by the troubleshooting guide to address specific issues, beginning with a focus on runaway reactions. I will then begin adding the rest. I will implement a plan for scientific integrity.

Developing Technical Documentation

I'm now generating the initial content for the technical guide, prioritizing the FAQ section to address key concerns about benzophenone nitration's exothermic nature and safety. The troubleshooting guide is also taking shape, organized by problem, offering solutions grounded in chemical principles, referencing relevant literature, and emphasizing exothermic control.

Technical Support Center: Catalyst Lifecycle Management in 4-Chloro-3-nitrobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Deactivation & Regeneration Applicable Routes: Friedel-Crafts Acylation (Homogeneous


 & Heterogeneous Zeolite H-

)

Executive Summary

The synthesis of 4-Chloro-3-nitrobenzophenone typically involves the Friedel-Crafts acylation of benzene with 4-chloro-3-nitrobenzoyl chloride.[1] While traditional Lewis acids (


) are standard, modern pharmaceutical workflows increasingly utilize solid acid catalysts (Zeolites) to minimize waste.

The Critical Issue: Users frequently misdiagnose "catalyst deactivation."

  • In Homogeneous systems (

    
    ) , the issue is often stoichiometric consumption  due to product complexation, not true kinetic deactivation.
    
  • In Heterogeneous systems (Zeolites) , the primary failure mode is product inhibition (strong adsorption of the ketone carbonyl) followed by pore blockage (coking).

This guide addresses both scenarios with field-proven troubleshooting protocols.

Module 1: Diagnostic & Troubleshooting (FAQ)

Ticket #1024: "My reaction conversion plateaus at ~60% despite excess time."

Diagnosis: Product Inhibition (Self-Poisoning). Context: The carbonyl oxygen of the product (this compound) is a Lewis base. It coordinates strongly with the active acid sites of the catalyst, effectively "poisoning" them after the reaction starts.

  • For

    
     Users: 
    
    • Root Cause: You likely treated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       as a catalyst.[2] It is a reagent here. The product complexes 1:1 with aluminum.
      
    • Solution: Ensure you are using 1.1 to 1.2 equivalents of

      
       relative to the acid chloride. The "catalyst" is consumed by the product.
      
  • For Zeolite Users (H-Beta/H-Y):

    • Root Cause: The polar product is not desorbing from the zeolite pores, blocking access for new reactants.

    • Solution: Switch to a more polar solvent (e.g., Nitrobenzene or Sulfolane) which competes for the surface interaction, aiding product desorption. Alternatively, increase temperature to facilitate desorption (Arrhenius effect on desorption rate > reaction rate).

Ticket #1025: "The catalyst worked for Cycle 1 but failed completely in Cycle 2."

Diagnosis: Pore Blockage (Coking/Fouling). Context: In solid acid catalysis, heavy by-products (poly-acylated species or oligomers) form "coke" that physically plugs the micropores of the Zeolite.

  • Immediate Action: Do not simply wash with the reaction solvent.

  • Protocol: Perform a Solvent Extraction (Soxhlet with hot ethanol or acetone) followed by Calcination (See Module 3).

Ticket #1026: "I see rapid deactivation immediately upon addition of reactants."

Diagnosis: Moisture Poisoning. Context: Both


 and Zeolite acid sites are instantly hydrolyzed by ambient moisture.
  • Check: Is your benzene dried? Is the acid chloride hydrolyzed?

  • Test: Check the physical appearance.

    
     should be a free-flowing powder, not clumpy/sticky. Zeolites must be activated at 400°C prior to use to remove physisorbed water.
    

Module 2: Mechanistic Deep Dive

Understanding why the catalyst fails allows for predictive control.

The Deactivation Pathway

In the acylation of benzene, the catalyst (Active Site


) activates the acyl chloride to form an acylium ion. However, the resulting benzophenone product is more basic than the starting benzene.
  • Competitive Adsorption: The product competes with the acyl chloride for the active site.

  • Strong Chemisorption: The

    
     bond is strong. In Zeolites, this molecule gets trapped in the supercages (e.g., in Zeolite Y or Beta).
    
  • Steric Hindrance: The nitro group at the 3-position adds steric bulk, making diffusion out of the zeolite pores slower, increasing the residence time and probability of coke formation.

Visualization: Catalyst Deactivation Cycle

DeactivationCycle cluster_legend Legend ActiveSite Active Acid Site (Zeolite/Lewis) Acylium Acylium Ion Intermediate ActiveSite->Acylium + Acid Chloride Reaction Electrophilic Attack (Benzene) Acylium->Reaction ProductComplex Product-Catalyst Complex (Strong Bond) Reaction->ProductComplex Fast ProductComplex->ActiveSite Desorption (Slow/Rate Limiting) ProductComplex->ProductComplex Pore Blockage (Coking) FreeProduct Free Product (this compound) ProductComplex->FreeProduct Workup/Solvent key Red Path = Deactivation Risk

Figure 1: The catalytic cycle showing the critical bottleneck at the Product-Catalyst Complex stage. The inability of the product to desorb leads to site blockage.

Module 3: Regeneration & Prevention Protocols

Protocol A: Zeolite Regeneration (The "Burn-Off")

Applicability: Zeolite H-Beta, H-Y, ZSM-5.

If solvent washing fails to restore activity, the organic residues (coke) must be oxidized.

  • Filtration: Filter the catalyst from the reaction mixture.

  • Solvent Wash: Wash with hot acetone (3x) to remove soluble surface species.

  • Drying: Dry at 100°C for 2 hours.

  • Calcination (Critical Step):

    • Ramp rate: 5°C/min.

    • Target Temperature: 500°C - 550°C .

    • Duration: 4–6 hours under continuous air flow.

    • Why: This temperature is required to oxidize the aromatic "coke" residues inside the pores without collapsing the zeolite crystal structure.

Protocol B: Minimizing Product Inhibition ( )

Applicability: Homogeneous Lewis Acid.

Since you cannot "regenerate"


 in situ, you must manage the complexation.
  • Order of Addition: Add the Acid Chloride to the

    
    first in a solvent (DCM or Nitrobenzene) to form the complex, then add Benzene. This ensures the catalyst is active before the product forms.
    
  • Stoichiometry: Always calculate:

    
    
    The extra 0.1 eq accounts for moisture scavenging.
    
Data Summary: Catalyst Performance Comparison
ParameterAluminum Chloride (

)
Zeolite H-Beta
Nature Homogeneous / StoichiometricHeterogeneous / Catalytic
Primary Deactivation Irreversible ComplexationProduct Inhibition & Coking
Reusability None (Destroyed in workup)High (Requires Calcination)
Moisture Sensitivity Extreme (Violent hydrolysis)High (Requires activation)
Selectivity ModerateHigh (Shape selective)

References

  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry. (2018).[2][3][4] "Friedel-Crafts Acylation of Benzene Derivatives."

    • Relevance: Establishes the requirement for stoichiometric due to product complex
  • Zeolite Deactiv

    • Source: Derouane, E. G., et al. (2006). "Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite." Semantic Scholar.
    • Relevance: Details how oxygenated compounds (like ketones) complex with active sites, blocking the reaction.
  • Regeneration of Zeolites in Acyl

    • Source: Wang, Q., et al. (2025). "Zeolite Catalyzed Friedel-Crafts Reactions: A Review." ResearchGate.[5]

    • Relevance: Provides protocols for calcination and solvent washing to restore catalyst activity after acyl
  • Deactiv

    • Source: RSC Advances. (2014). "Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production."
    • Relevance: Explains the "pore blockage" mechanism and the difficulty of regenerating catalysts deactiv

Sources

Technical Support Center: HPLC Analysis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pi-Acid" Challenge

Welcome to the Technical Support Center. If you are analyzing nitroaromatic compounds (e.g., nitrobenzene, nitrotoluenes, TNT, chloramphenicol) and experiencing peak tailing, you are likely battling secondary silanol interactions or mismatched column selectivity .

Unlike amines, which tail due to acid-base chemistry with silanols, nitroaromatics are typically neutral. However, the nitro group (


) is strongly electron-withdrawing, creating an electron-deficient aromatic ring (a 

-acid
). This creates a strong dipole that interacts aggressively with:
  • Residual Silanols: The polar surface of the silica support.

  • Metal Impurities: Active sites in lower-quality silica.

This guide moves beyond basic troubleshooting to address the specific physicochemical behavior of nitro groups in Reversed-Phase Liquid Chromatography (RPLC).

Module 1: Mechanistic Diagnostics

Question: Why do my neutral nitro compounds tail like bases?

Answer: While they do not protonate like amines, nitroaromatics exhibit strong dipole-dipole interactions . On a standard C18 column, if the bonding density is low or end-capping is incomplete, the electron-deficient ring of the analyte seeks electron-rich centers. Unfortunately, on a standard column, the most available electron-rich centers are often residual silanol groups (


) or trace metals, leading to reversible adsorption (tailing).

Furthermore, "tailing" in nitroaromatics is often actually co-elution of isomers (e.g., 2,4-DNT vs. 2,6-DNT) which standard C18 phases struggle to resolve.

Visualization: The Interaction Mechanism

The diagram below illustrates the competing interactions. To solve tailing, we must transition from Type A (Silanol Interaction) to Type B (Pi-Pi Interaction).

NitroInteraction cluster_Bad Standard C18 (Problem) cluster_Good Phenyl-Hexyl Phase (Solution) Nitro Nitroaromatic Analyte (Electron Deficient / Pi-Acid) Silanol Residual Silanol (Si-OH) (Polar/Dipole) Nitro->Silanol Secondary Interaction (TAILING CAUSE) C18 C18 Chain (Hydrophobic) Nitro->C18 Primary Retention (Hydrophobic) Phenyl Phenyl Ligand (Electron Rich / Pi-Base) Nitro->Phenyl Pi-Pi Interaction (SHAPE SELECTIVITY)

Caption: Figure 1.[1] Mechanism of tailing vs. selectivity.[2][3][4][5] Standard C18 allows dipole interactions with silanols (tailing). Phenyl phases engage the analyte in Pi-Pi stacking (improved shape).

Module 2: Stationary Phase Selection

Question: Is C18 the wrong column for nitroaromatics?

Answer: Not necessarily "wrong," but often suboptimal.

  • Standard C18: Relies solely on hydrophobicity. It often fails to separate positional isomers (e.g., ortho- vs para- isomers) because their hydrophobicities are nearly identical.

  • Recommended: Phenyl-Hexyl or Biphenyl: These phases possess "Pi-Base" character. They donate electron density to the "Pi-Acid" nitroaromatic ring. This specific interaction improves peak symmetry and pulls isomers apart based on their electron distribution rather than just hydrophobicity.

Column Selection Matrix
Column PhaseMechanismSuitability for NitroaromaticsNotes
C18 (Standard) HydrophobicModerateProne to tailing if silica is not Type-B (high purity). Poor isomer resolution.
Phenyl-Hexyl Hydrophobic +

-

Excellent Best for separating DNT/TNT isomers. Reduces tailing via specific interaction.
Porous Graphitic Carbon (PGC) Charge TransferHighExcellent for very polar nitro-degradation products, but requires careful conditioning.
C8 HydrophobicLowGenerally insufficient retention for small nitroaromatics.

Expert Tip: If you must use C18 (e.g., for EPA Method 8330 compliance), ensure it is a "Base Deactivated" or highly end-capped column to minimize silanol activity [1].

Module 3: Mobile Phase Engineering

Question: Methanol or Acetonitrile?

Answer: For nitroaromatics on Phenyl columns, Methanol is chemically superior.

  • The Chemistry: Acetonitrile contains a

    
     triple bond, which has its own 
    
    
    
    -electrons. It competes with the analyte for the stationary phase's
    
    
    -systems, effectively "muting" the selective interaction.
  • The Fix: Methanol is "transparent" to

    
    -
    
    
    
    interactions. Using Methanol allows the Phenyl column to fully interact with the nitroaromatic ring, maximizing selectivity and peak sharpness [2].
Question: Do I need a buffer if my compound is neutral?

Answer: Yes. Even if the analyte is neutral, the silica surface is not.

  • Protocol: Use 10-20 mM Ammonium Acetate (pH ~4.5 - 5.5).

  • Why: The ammonium ions (

    
    ) effectively "sit" on residual silanols, blocking them from interacting with the nitro group's dipole. This is known as silanol masking.
    

Module 4: Troubleshooting Workflow

Follow this logic gate to resolve persistent tailing.

Troubleshooting Start Issue: Peak Tailing CheckAs Check Asymmetry (As) Is As > 1.5? Start->CheckAs CheckIso Is it Isomer Co-elution? (e.g. DNTs) CheckAs->CheckIso Yes Hardware Check Hardware (Extra-column volume) CheckAs->Hardware No (It's acceptable) ChangeCol Switch to Phenyl-Hexyl Use MeOH Mobile Phase CheckIso->ChangeCol Yes (Multiple Nitro groups) CheckMP Check Mobile Phase Are you using Buffer? CheckIso->CheckMP No (Single peak) AddBuff Add 10mM NH4OAc Mask Silanols CheckMP->AddBuff No CheckTemp Check Temperature Is T < 30°C? CheckMP->CheckTemp Yes IncTemp Increase T to 40-45°C Improve Mass Transfer CheckTemp->IncTemp Yes CheckTemp->Hardware No

Caption: Figure 2. Step-by-step logic for isolating the root cause of tailing in nitroaromatic analysis.

Experimental Protocol: The "Gold Standard" Setup

If you are developing a new method, start here to ensure sharp peaks from day one.

1. Column:

  • Type: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, Zorbax Eclipse Plus Phenyl-Hexyl).

  • Dimensions: 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UHPLC).

2. Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH unadjusted or ~5.0).

  • Solvent B: Methanol (LC-MS grade).[6]

  • Why: Methanol preserves

    
    -selectivity; Ammonium Acetate masks silanols.
    

3. Gradient Profile (Generic Start):

  • 0 min: 30% B

  • 15 min: 75% B

  • Flow: 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 40°C (Crucial: reduces viscosity of Methanol and improves mass transfer kinetics).

4. Sample Diluent:

  • Match the initial mobile phase (30% Methanol / 70% Water).

  • Warning: Do not dissolve samples in 100% Acetonitrile if the starting condition is aqueous; this causes "solvent shock" and fronting/tailing.

FAQ: Rapid Response

Q: Can stainless steel frits cause tailing for nitro compounds? A: Yes. Nitro groups can undergo catalytic reduction to amines on active stainless steel surfaces, especially if the system is old or passivated poorly. This results in a "ghost" peak or a tail.

  • Fix: Passivate the LC system with 30% Phosphoric acid (remove column first!) or use PEEK tubing/frits where pressure allows.

Q: My peaks are fronting, not tailing. Is this the same issue? A: No. Fronting is almost always mass overload or solvent mismatch .

  • Fix: Dilute your sample 1:10. If the shape improves, you were overloading the column. If not, ensure your sample solvent is weaker (more water) than your mobile phase.

Q: I must use EPA Method 8330 (C18 + CN columns). How do I fix tailing there? A: EPA 8330 is an older method. The "CN" (Cyano) column often exhibits poor stability.

  • Fix: Ensure you are using a "Type B" (high purity) silica C18. For the CN column, equilibrate for at least 1 hour before use, as CN phases are sensitive to dewetting [3].

References

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from

  • U.S. EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[7] Retrieved from

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

Technical Support Center: Minimizing Solvent Waste in 4-Chloro-3-nitrobenzophenone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the efficient and sustainable purification of 4-Chloro-3-nitrobenzophenone. As researchers and drug development professionals, our commitment to scientific advancement must be paralleled by a dedication to green chemistry. Excessive solvent use in purification not only escalates costs but also carries a significant environmental burden.

This guide provides in-depth, experience-driven insights into minimizing solvent waste during the purification of this compound. We will move beyond standard protocols to explore the causality behind experimental choices, offering troubleshooting advice and robust methodologies to enhance both the purity of your product and the sustainability of your process.

Section 1: Foundational Principles of Solvent Selection & Waste Reduction

The cornerstone of minimizing waste is intelligent solvent selection. An ideal purification solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Furthermore, the impurities generated during its synthesis should either be insoluble in the hot solvent or remain highly soluble as the desired compound crystallizes.

From a green chemistry perspective, factors such as solvent toxicity, environmental persistence, and energy requirements for recovery are critical.[1][2] Solvent selection guides from consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR) provide a framework for choosing less hazardous and more sustainable options.[3][4]

Key Solvent Properties for Consideration
PropertyRationale for Waste Minimization
Solubility Gradient A steep solubility curve between the boiling point and room temperature maximizes crystal recovery from a minimal amount of solvent.[5]
Boiling Point A moderate boiling point (60-100°C) is often ideal. It allows for effective dissolution without requiring excessive energy for heating and subsequent removal via evaporation.
Impurity Solubility Profile Ideally, synthesis byproducts remain in the mother liquor upon cooling, preventing their co-precipitation with the final product.[6]
Environmental, Health & Safety (EHS) Score Solvents like simple alcohols (ethanol, methanol) or alkanes (heptane) are often environmentally preferable to options like dioxane or acetonitrile.[1][7]
Recoverability Solvents that can be easily recovered and recycled via distillation significantly reduce overall waste.[8][9]
Logical Workflow for Green Solvent Selection

The following diagram outlines a decision-making process for selecting an appropriate and sustainable solvent system for purification.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Optimization & Scaling A Define Purification Goal (e.g., >99.5% Purity) B Research Compound Properties - Melting Point: 80-85°C - Expected Impurities A->B C Consult Green Solvent Guides (ACS GCI, CHEM21) B->C D Create Shortlist of Solvents (e.g., Alcohols, Esters, Alkanes) C->D E Small-Scale Solubility Tests (Hot & Cold) D->E F Identify Best Single or Mixed Solvent System E->F G Perform Test Recrystallization F->G H Analyze Purity & Yield G->H H->F Re-evaluate if purity/yield is low I Optimize Solvent Volume & Cooling Profile H->I J Develop Solvent Recycling Protocol (e.g., Distillation) I->J K Scale-Up Purification J->K

Caption: Decision workflow for sustainable solvent selection.

Section 2: Troubleshooting & FAQ Guide

This section addresses common issues encountered during the purification of this compound, with a focus on solutions that align with waste minimization principles.

FAQ 1: Recrystallization & Purity Issues

Q: My product is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This happens when the temperature of the solution is above the melting point of your compound (80-85°C for this compound).[10][11] Oiled-out products are often impure because the liquid phase can act as a better solvent for impurities than the crystallization solvent itself.[12]

  • Causality & Troubleshooting Steps:

    • High Impurity Load: Significant impurities can depress the melting point of the mixture, causing it to liquefy.

      • Solution: Consider a pre-purification step. If the crude material is highly discolored, an activated charcoal treatment during the hot dissolution stage can remove colored impurities that may inhibit proper crystal lattice formation.[13]

    • Supersaturation is Too High/Cooling is Too Rapid: If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice and will separate as a supercooled liquid.

      • Solution: Re-heat the solution until the oil redissolves. Add a small amount (5-10%) of additional hot solvent to reduce the saturation level.[11][14] Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and favor crystal formation over oiling out.[15]

    • Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.

      • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For instance, if you are using a high-boiling solvent, try switching to ethanol or an ethyl acetate/heptane mixture.

Q: My recovery is very low after recrystallization. What are the most common causes?

A: Low recovery is a frequent issue that directly contributes to waste. The primary causes are using too much solvent, premature crystallization, or incomplete recovery from the mother liquor.

  • Causality & Troubleshooting Steps:

    • Excessive Solvent Volume: This is the most common reason for poor yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[5][15]

      • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is just complete. If you have already used too much, carefully evaporate a portion of the solvent and attempt the crystallization again.[14][15]

    • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.[16]

      • Solution: Use slightly more than the minimum amount of solvent to keep the product dissolved during this step.[14] Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering. After filtration, boil off the excess solvent before cooling to crystallize.[16]

    • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

      • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[17]

FAQ 2: Solvent Waste & Recycling

Q: How can I precisely determine the minimal amount of solvent for recrystallization?

A: A systematic approach is more efficient than guesswork. Perform small-scale solubility tests. Measure a known quantity of your crude product (e.g., 100 mg) into a test tube. Add a measured volume of the chosen solvent and heat to boiling. Continue adding small, measured aliquots of hot solvent until the solid just dissolves. This will give you a reliable ratio of solute mass to solvent volume for scaling up.

Q: Can I recycle the mother liquor and washings? What are the best practices?

A: Absolutely. Recycling the mother liquor is a critical step in minimizing solvent waste. The most common and effective method for solvent recovery at the lab scale is distillation.[8][18][19]

  • Best Practices:

    • Segregate Waste Streams: Collect the mother liquor and the initial solvent washes separately from other waste streams. Purity is key for effective recycling.[8]

    • Simple Distillation: For single-solvent systems, simple distillation is usually sufficient.

    • Fractional Distillation: If using a mixed-solvent system (e.g., ethanol/water, ethyl acetate/heptane), fractional distillation is necessary to separate the components, which can then be reused.[20]

    • Quality Control: Before reusing recycled solvent, it's wise to check its purity (e.g., by gas chromatography) to ensure that accumulated impurities do not compromise future purifications.[9]

FAQ 3: Alternatives to Traditional Chromatography

Q: My compound requires column chromatography, which generates a large volume of solvent waste. Are there viable, lower-solvent alternatives?

A: While recrystallization is the preferred method for crystalline solids, sometimes chromatography is unavoidable. However, there are several strategies and alternative techniques that can significantly reduce solvent consumption.

  • Solvent-Reducing & Alternative Techniques:

    • Optimize Recrystallization: Before resorting to chromatography, exhaust all recrystallization options. Try different single-solvent systems or explore two-solvent (antisolvent) methods. For example, dissolve the compound in a minimal amount of a "good" solvent like hot ethanol or acetone, and then slowly add a "poor" solvent like water or hexane until the solution becomes turbid, then cool.[21]

    • Dry Column Vacuum Chromatography (DCVC): This technique can use significantly less solvent than traditional flash chromatography and is well-suited for larger-scale purifications.[22]

    • Membrane Chromatography: This is an emerging alternative to traditional column chromatography that can offer higher throughput and lower solvent usage, particularly for removing specific impurities.[23][24]

Section 3: Detailed Experimental Protocols

These protocols are designed to maximize purity and yield while minimizing solvent consumption.

Protocol 1: High-Efficiency Recrystallization of this compound

This protocol uses a mixed-solvent system of ethanol and water, which is a greener choice than many chlorinated or pure hydrocarbon systems.[25]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Place the flask on a hot plate and add the minimum volume of hot ethanol required to just dissolve the solid at a near-boil.

  • Impurity Removal (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If charcoal was used): Pre-heat a stemless funnel and a clean receiving flask. Filter the hot solution quickly to remove the charcoal. Rinse the original flask and charcoal with a minimal amount of hot ethanol and pass it through the filter.

  • Solvent Volume Adjustment: If you performed a hot filtration, gently boil the solution to evaporate excess ethanol until you observe the first signs of cloudiness or crystal formation at the surface. Immediately add a few drops of hot ethanol to redissolve these.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water (the antisolvent) dropwise to the hot solution with swirling, until a persistent cloudiness appears. Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals to a constant weight.[5]

Workflow for High-Efficiency Recrystallization

G A 1. Dissolve Crude Product in minimal hot ethanol B 2. Add Antisolvent (Water) to hot solution until turbid A->B C 3. Re-clarify with a few drops of hot ethanol B->C D 4. Slow Cooling (Room Temperature) C->D E 5. Ice Bath Cooling (≥30 min) D->E F 6. Vacuum Filtration E->F G 7. Wash with minimal ice-cold solvent mixture F->G I Collect Mother Liquor for Solvent Recycling F->I H 8. Dry to Constant Weight G->H

Caption: Step-by-step workflow for the recrystallization protocol.

References

  • Alternatives to Chromatographic Separ
  • Why do crystals oil out and what are the remedies and prevention methods?Brainly.
  • Alternatives to chromatographic separ
  • Troubleshooting Crystalliz
  • Oiling Out in Crystalliz
  • Recrystalliz
  • Problems in recrystalliz
  • This compound Manufacturer, Supplier.
  • How Does Solvent Recycling Work.ACTenviro.
  • Recrystalliz
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Lab Evapor
  • Problems with Recrystallis
  • Is there any method other than column chromatography to purify compound.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Recycling of Analytical Grade Solvents on a Lab Scale with a Purpose-Built Temperature-Controlled Distillation Unit.
  • Non-aqueous (or nearly so)
  • Recrystalliz
  • A Quick Guide To Solvent Waste Recycling And Disposal.
  • Recrystallization Technique.University of California, Los Angeles.
  • What alternatives to affinity chromatography are used in industry to purify proteins?Quora.
  • 4-Chloro-3-Nitro Benzoic Acid.SDI.
  • Solvent and Reagent Selection Guide.University of Toronto.
  • Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column.SIELC Technologies.
  • 4-chloro-3-nitrobenzoic acid.Chemister.ru.
  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Solvent selection tool.American Chemical Society.
  • Tools and techniques for solvent selection: green solvent selection guides.Green Chemistry Teaching and Learning Community.
  • Solvent selection for green chemistry.
  • How to Synthesize 4-CHLORO-3-NITROBENZONITRILE?Guidechem.
  • Solvent Selection from the Green Perspective.
  • how to avoid impurities in the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.Benchchem.
  • Solvents for Recrystalliz
  • Go-to recrystalliz
  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • This compound.NIST WebBook.
  • Synthesis of 4-Chloro-3-nitrobenzaldehyde
  • Preparation method of 4-chloro-4'-hydroxybenzophenone.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • How to Synthesize 4-Chloro-3-nitrobenzoic Acid?Guidechem.
  • 4-Chloro-3-nitrobenzonitrile.TargetMol.
  • This compound.ChemicalBook.
  • This compound.TCI Chemicals.

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-3-nitrobenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Chloro-3-nitrobenzophenone in Synthetic Chemistry

This compound is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries. Its benzophenone core, substituted with a chlorine atom and a nitro group, provides multiple reactive sites for further chemical transformations, making it a versatile building block for the construction of complex molecular architectures.[1] The strategic placement of the chloro and nitro substituents influences the electronic properties of the aromatic rings, which can be exploited in a variety of synthetic applications. This guide provides a detailed comparison of two primary synthetic routes to this important compound, offering insights into the practical considerations and underlying chemical principles that govern each approach.

Route 1: Two-Step Synthesis via Friedel-Crafts Acylation of Benzene

This route commences with the conversion of 3-nitro-4-chlorobenzoic acid to its corresponding acyl chloride, followed by a Friedel-Crafts acylation of benzene. This method is noted for its straightforward reaction pathway and amenability to large-scale production.[2]

Chemical Rationale and Mechanistic Insight

The first step involves the activation of the carboxylic acid functional group of 3-nitro-4-chlorobenzoic acid to form a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of a tertiary amine like DMF, pyridine, or triethylamine.[2]

The second step is the classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The 3-nitro-4-chlorobenzoyl chloride is treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of benzene to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate by the [AlCl₄]⁻ complex regenerates the aromaticity of the benzene ring and releases the Lewis acid catalyst, yielding the desired this compound.

A key advantage of the Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting benzene ring towards further electrophilic substitution. This is because the acyl group is deactivating, which effectively prevents polysubstitution reactions.

Experimental Protocol
  • Step 1: Synthesis of 3-nitro-4-chlorobenzoyl chloride

    • To a reaction vessel, add 3-nitro-4-chlorobenzoic acid, benzene (as a solvent), and a catalytic amount of DMF.

    • Add the acylating reagent (e.g., oxalyl chloride or triphosgene) to the mixture while stirring. The molar ratio of 3-nitro-4-chlorobenzoic acid to the acylating reagent is typically 1:1.1-1.3.[2]

    • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress until the 3-nitro-4-chlorobenzoic acid is completely consumed.[2]

    • Upon completion, purge the system with an inert gas, such as nitrogen, to remove any excess acylating reagent and byproducts.

    • The resulting solution of 3-nitro-4-chlorobenzoyl chloride in benzene is cooled to room temperature and used directly in the next step.[2]

  • Step 2: Friedel-Crafts Acylation

    • In a separate reactor, prepare a suspension of aluminum chloride (AlCl₃) in benzene. The molar ratio of the starting 3-nitro-4-chlorobenzoic acid to AlCl₃ is typically 1:1.3-1.5.[2]

    • Cool the AlCl₃ suspension to 0-5°C.

    • Slowly add the previously prepared solution of 3-nitro-4-chlorobenzoyl chloride to the AlCl₃ suspension while maintaining the temperature between 0-5°C.[2]

    • After the addition is complete, allow the reaction to proceed for approximately 3 hours, monitoring for the complete consumption of the acyl chloride.[2]

    • Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water.

    • The product, this compound, will precipitate as a solid and can be collected by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent.

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-nitro-4-chlorobenzoic acid D Reaction at Reflux (80-90°C) A->D B Acylating Reagent ((COCl)2 or SOCl2) B->D C Benzene (solvent) + Catalyst (e.g., DMF) C->D E 3-nitro-4-chlorobenzoyl chloride (in Benzene) D->E G Reaction at 0-5°C E->G F Benzene + AlCl3 F->G H Quenching (Ice-water) G->H I Filtration & Purification H->I J This compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Direct Nitration of 4-Chlorobenzophenone

A conceptually simpler, one-step approach to this compound is the direct nitration of 4-chlorobenzophenone. This method, however, presents significant challenges related to regioselectivity.

Chemical Rationale and Mechanistic Insight

This synthesis route involves the electrophilic aromatic substitution of a nitro group onto the 4-chlorobenzophenone scaffold. The reaction is typically carried out using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[3]

The critical aspect of this reaction is the directing effect of the substituents already present on the benzophenone core. The benzoyl group is a meta-directing and deactivating group, while the chlorine atom is an ortho-, para-directing but also deactivating group. Therefore, the nitration of 4-chlorobenzophenone can potentially lead to a mixture of isomers. The nitro group can add to the ring containing the chlorine atom (at positions ortho or meta to the chlorine) or to the unsubstituted phenyl ring. The deactivating nature of both the chloro and benzoyl groups makes the reaction slower than the nitration of benzene itself.

The formation of the desired this compound requires the nitration to occur on the chlorinated ring at the position ortho to the chloro group and meta to the benzoyl group. Due to the competing directing effects of the existing substituents, achieving high regioselectivity for this specific isomer can be challenging, often resulting in a mixture of products that require careful and potentially difficult purification.

Representative Experimental Protocol
  • In a reaction flask, cool concentrated sulfuric acid to 0°C.

  • Slowly add 4-chlorobenzophenone to the cold sulfuric acid with stirring until it is completely dissolved.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

  • Add the nitrating mixture dropwise to the solution of 4-chlorobenzophenone, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period, monitoring the reaction progress by techniques such as TLC or GC.

  • Once the reaction is complete, quench the reaction by pouring the mixture onto crushed ice.

  • The precipitated solid, which will be a mixture of isomers, is collected by filtration and washed with water until neutral.

  • The crude product then requires purification, likely through column chromatography or fractional crystallization, to isolate the desired this compound isomer.

Workflow Diagram

Route_2_Workflow A 4-Chlorobenzophenone C Reaction at controlled temp. (e.g., <10°C) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Quenching (Ice-water) C->D E Mixture of Isomers D->E F Purification (Chromatography/ Crystallization) E->F G This compound F->G

Caption: Workflow for the direct nitration of 4-chlorobenzophenone.

Comparative Analysis of Synthesis Routes

The choice between these two synthetic routes will depend on the specific requirements of the researcher or manufacturer, with a trade-off between the number of steps and the ease of purification and control.

FeatureRoute 1: Two-Step Friedel-Crafts AcylationRoute 2: Direct Nitration
Starting Materials 3-nitro-4-chlorobenzoic acid, Benzene4-Chlorobenzophenone
Number of Steps TwoOne
Regioselectivity HighLow to Moderate
Purity of Crude Product Generally highLow (mixture of isomers)
Purification Relatively straightforward (recrystallization)Difficult and may require chromatography
Yield Potentially higher for the desired productLower for the desired isomer due to side products
Scalability Well-suited for large-scale production[2]Challenging to scale due to purification issues
Safety Considerations Use of reactive acylating agents and AlCl₃Use of strong, corrosive acids (nitrating mixture)

Conclusion and Recommendation

For applications where high purity of this compound is critical, such as in pharmaceutical synthesis, the two-step synthesis via Friedel-Crafts acylation (Route 1) is the superior choice. Although it involves an additional step, the high regioselectivity and the relative ease of purification of the final product make it a more reliable and ultimately more efficient process, especially for larger-scale production. The direct nitration of 4-chlorobenzophenone (Route 2), while appearing more direct, is likely to result in a complex mixture of isomers, leading to significant challenges in purification and a lower overall yield of the desired product. The challenges associated with nitration reactions, such as the potential for polysubstitution and harsh reaction conditions, further favor the more controlled Friedel-Crafts approach.[2]

References

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • 一种3-硝基-4-氯二苯甲酮的合成方法 (A kind of synthetic method of 3-nitro-4-chloro benzophenone). (2018). CN107937763A.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41743, this compound. Retrieved from [Link]

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FT-IR Analysis Guide: Functional Group Confirmation in 4-Chloro-3-nitrobenzophenone

[1]

Executive Summary

4-Chloro-3-nitrobenzophenone (4C3NBP) is a critical pharmaceutical intermediate, widely utilized in the synthesis of kinase inhibitors and fenofibrate derivatives. Its purity and structural integrity are paramount for downstream efficacy.[1]

This guide provides a technical comparison of FT-IR sampling techniques (ATR vs. KBr Transmission ) for the rapid structural confirmation of 4C3NBP. Unlike Nuclear Magnetic Resonance (NMR), which requires solvent dissolution and significant acquisition time, FT-IR offers a rapid "Go/No-Go" quality control gate.[1]

Key Takeaway: While KBr transmission remains the gold standard for resolution and library matching, Diamond ATR (Attenuated Total Reflectance) is the superior method for routine industrial QC due to its speed and reproducibility, provided that specific spectral artifacts are accounted for.

Part 1: Strategic Comparison of Analytical Methodologies

For the analysis of solid organic intermediates like 4C3NBP (Melting Point: 101–107 °C), the choice of sampling interface dictates data quality.

Method A: Diamond ATR (Recommended for Routine QC)

Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe).[1] The IR beam penetrates a few microns into the sample via an evanescent wave.

  • Pros:

    • Speed: < 1 minute per sample. No preparation required.[1][2]

    • Reproducibility: Eliminates pathlength errors caused by inconsistent pellet thickness.[1]

    • Non-Destructive: Sample can be recovered.[1]

  • Cons:

    • Peak Shifts: Absorption bands may shift to lower wavenumbers (by 2–5 cm⁻¹) compared to transmission spectra due to refractive index dispersion.[1]

    • Contact Issues: Hard crystals of 4C3NBP must be crushed finely to ensure intimate contact with the ATR crystal.

Method B: KBr Pellet Transmission (Recommended for Structural Characterization)

Mechanism: The sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[3] The beam passes through the sample.[3]

  • Pros:

    • Sensitivity: Superior signal-to-noise ratio for weak bands (e.g., overtone regions).[1]

    • Library Compatibility: Most historical spectral databases are built on transmission data.[1]

    • No Peak Distortion: True absorption frequencies are recorded.[1]

  • Cons:

    • Moisture Interference: KBr is hygroscopic; water bands (3400 cm⁻¹) can obscure O-H or N-H regions.[1]

    • Skill Dependent: Poor grinding leads to the Christiansen Effect (baseline scattering).[1]

Part 2: Experimental Protocol

Safety Pre-requisites
  • Hazard: this compound is an irritant and potentially toxic.[1] Nitro-aromatics can be energetic.[1][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle all powders in a fume hood to prevent inhalation.[1]

Workflow Diagram

The following decision matrix outlines the optimal workflow for analyzing 4C3NBP.

FTIR_WorkflowStartSample: this compoundDecisionObjective?Start->DecisionRoute_QCRoutine QC / Purity CheckDecision->Route_QCSpeedRoute_IDNew Synthesis / Structural IDDecision->Route_IDResolutionMethod_ATRMethod: Diamond ATRRoute_QC->Method_ATRMethod_KBrMethod: KBr PelletRoute_ID->Method_KBrStep_ATR1. Clean Crystal (Isopropanol)2. Background Scan3. Apply Sample + High PressureMethod_ATR->Step_ATRStep_KBr1. Grind 1mg Sample : 100mg KBr2. Press at 10 tons (2 mins)3. Background (Pure KBr)Method_KBr->Step_KBrAnalysisData Analysis:Check 1530 & 1350 cm⁻¹ (NO₂)Step_ATR->AnalysisStep_KBr->AnalysisResultValidation SuccessAnalysis->Result

Caption: Decision matrix for selecting the optimal FT-IR sampling technique based on analytical goals.

Detailed Steps (ATR Method)
  • System Prep: Ensure the ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and dried.[1] Collect a background spectrum (air) with the same parameters (Resolution: 4 cm⁻¹, Scans: 16 or 32).

  • Sample Loading: Place approximately 5–10 mg of 4C3NBP powder onto the crystal center.

  • Contact: Lower the pressure arm/anvil.[1] Apply force until the preview spectrum shows saturated peaks, then back off slightly to ensure absorbance is within the linear range (0.2 – 0.8 Absorbance Units).

  • Acquisition: Acquire the sample spectrum.

  • Post-Processing: Apply "ATR Correction" (if comparing to a KBr library) to adjust for penetration depth intensity variations.

Part 3: Data Analysis & Interpretation[1]

The primary objective is to confirm the success of the Nitration reaction (converting 4-chlorobenzophenone to this compound).

Comparative Spectral Data

The following table highlights the critical shifts and new peak appearances that validate the structure.

Functional GroupVibration ModePrecursor (4-Chlorobenzophenone)Product (this compound) Interpretation & Causality
Nitro (NO₂) Asymmetric StretchAbsent1530 ± 5 cm⁻¹ Primary Confirmation. Strong, broad band characteristic of aromatic nitro groups.[1]
Nitro (NO₂) Symmetric StretchAbsent1350 ± 5 cm⁻¹ Secondary Confirmation. Sharp band.[1] Confirms NO₂ presence.
Ketone (C=O) Stretching~1655 cm⁻¹1660–1665 cm⁻¹ The electron-withdrawing NO₂ group (meta to C=O) slightly increases the bond force constant, shifting frequency higher.
Aromatic Ring C=C Stretch1590, 1480 cm⁻¹1600, 1475 cm⁻¹ Ring breathing modes are perturbed by the heavy substitution pattern.
Aryl Chloride C-Cl Stretch1090 cm⁻¹1090–1100 cm⁻¹ Often obscured in the fingerprint region; less diagnostic than NO₂ bands.[1]
Aromatic C-H Stretching> 3000 cm⁻¹3050–3100 cm⁻¹ Weak bands above 3000 cm⁻¹ indicate aromatic protons.[1][5]
Mechanistic Insight

The synthesis of 4C3NBP typically involves the electrophilic aromatic substitution (nitration) of 4-chlorobenzophenone.

  • The "Go/No-Go" Signal: The appearance of the 1530 cm⁻¹ and 1350 cm⁻¹ bands is the definitive proof of reaction success. If these are absent, the reaction failed.

  • Impurity Flag: A broad peak around 3200–3500 cm⁻¹ (O-H stretch) indicates moisture contamination (wet KBr) or the presence of unreacted acids/solvents. Pure 4C3NBP contains no O-H or N-H groups.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41743, this compound.[1] Retrieved from [Link]

  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Carbonyls and Aromatics. Retrieved from [Link]

Mass spectrometry fragmentation pattern of 4-Chloro-3-nitrobenzophenone

[1]

CAS: 56107-02-9 | Formula: C₁₃H₈ClNO₃ | MW: 261.66 Da Application: Pharmaceutical Intermediate (API Synthesis), Photoinitiator precursors.[1]

Strategic Overview: Method Selection

In drug development and organic synthesis, 4-Chloro-3-nitrobenzophenone (CNBP) serves as a critical electrophilic intermediate.[1] Its analysis often presents a dichotomy: structural verification (is the nitro group in the 3-position?) vs. trace quantification (how much is in the reaction mixture?).

This guide compares the two dominant mass spectrometry modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to provide a decision framework for researchers.[1]

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (3-5 kV)
Primary Utility Structural Elucidation & Library MatchingQuantification & Trace Analysis
Molecular Ion (

)
Visible but often weak (<20%)Dominant (as

or

)
Fragmentation Rich, predictable cleavage patternsMinimal (requires MS/MS for fragments)
Isomer Specificity High (distinguishes ortho/meta effects)Low (isomers often have identical mass)

Deep Dive: Fragmentation Mechanics (EI-MS)

The Electron Impact mass spectrum of this compound is governed by three mechanistic pillars: Chlorine Isotope Clustering , Alpha-Cleavage , and Nitro-Group Elimination .[1]

A. The Chlorine Signature

The presence of a single chlorine atom creates a distinct isotopic cluster for every fragment containing the halogen.

  • 
    Cl : 
    
    
    Cl Ratio:
    3:1[1]
  • Observation: The molecular ion (

    
    ) appears as a doublet at m/z 261  (100%) and m/z 263  (~32%).[1] This signature persists in daughter ions retaining the chlorophenyl ring.[1]
    
B. Primary Fragmentation Pathways

Benzophenones typically undergo

1
  • Pathway A (Benzoyl Formation): Cleavage yields the unsubstituted benzoyl cation (

    
    ).[1]
    
    • Peak: m/z 105 (Base Peak in many benzophenones).[1]

    • Diagnostic Value: Confirms the presence of the unsubstituted phenyl ring.[1]

  • Pathway B (Substituted Benzoyl Formation): Cleavage yields the 4-chloro-3-nitrobenzoyl cation.[1]

    • Peak: m/z 184 (and 186).[1]

    • Diagnostic Value: Confirms the functionalization is on the other ring.

  • Pathway C (Phenyl Cations): Further loss of CO (28 Da) from the benzoyl ions.[1]

    • 
       (Phenyl cation).[1]
      
    • 
       (Chloro-nitrophenyl cation).[1]
      
C. Nitro Group Instability

Nitroaromatics under EI conditions exhibit characteristic losses:

  • Loss of NO (

    
    ):  Rearrangement to a nitrite ester followed by loss of NO.[1]
    
    • 
      .
      
  • Loss of NO₂ (

    
    ):  Direct cleavage of the C-N bond.[1]
    
    • 
      .
      
Visualization: Fragmentation Pathway

The following diagram illustrates the causal relationships between the parent ion and its daughters.

GMMolecular Ion (M+)m/z 261 / 263(Doublet)BenzoylBenzoyl Cationm/z 105(Base Peak Candidate)M->Benzoylα-Cleavage (Path A)SubBenzoyl4-Cl-3-NO2-Benzoylm/z 184 / 186M->SubBenzoylα-Cleavage (Path B)M_NO2[M - NO2]+m/z 215 / 217M->M_NO2-NO2 (46 Da)PhenylPhenyl Cationm/z 77Benzoyl->Phenyl-CO (28 Da)SubPhenyl4-Cl-3-NO2-Phenylm/z 156 / 158SubBenzoyl->SubPhenyl-CO (28 Da)

Caption: Mechanistic fragmentation tree for this compound under 70 eV Electron Impact.

Comparative Data: EI vs. ESI

The following table contrasts the spectral data obtained from the target molecule against a non-nitrated control (4-Chlorobenzophenone) to highlight substituent effects.

Ion Identitym/z (Target: 4-Cl-3-NO₂-BP)m/z (Control: 4-Cl-BP)Mechanistic Note
Molecular Ion 261 / 263216 / 218Shift of +45 Da due to NO₂ substitution (-H +NO₂).[1]
Base Peak 105 (

)
139 (

)
Critical Difference: The nitro group destabilizes the substituted benzoyl cation, making the unsubstituted m/z 105 more abundant in the Target.
Nitro Loss 215 (

)
N/ASpecific to nitro-aromatics.[1]
ESI Parent 262 (

)
217 (

)
ESI yields even-electron ions (M+1).[1]
ESI Adduct 284 (

)
239 (

)
Common in LC-MS using sodium-containing buffers.[1]

Experimental Protocols

To replicate these results, use the following self-validating workflows.

Protocol A: GC-MS (Structural Identification)

Best for: Purity checks, impurity profiling.[1]

  • Sample Prep: Dissolve 1 mg of CNBP in 1 mL of HPLC-grade Dichloromethane .

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1]

  • QC Check: Verify m/z 69, 219, 502 using PFTBA tuning standard before run.

Protocol B: LC-ESI-MS (Quantification)

Best for: Biological matrices, reaction monitoring.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[1]

  • Gradient: 50% B to 95% B over 5 minutes.

  • Ionization: Positive Mode ESI (+).

    • Note: Nitro compounds can sometimes ionize in Negative Mode (ESI-) due to electron withdrawal; check both if signal is low.[1]

  • Scan Range: m/z 100–400.

Workflow Diagram

Workflowcluster_0Sample Preparationcluster_1GC-MS (EI)cluster_2LC-MS (ESI)PrepDissolve 1mgin CH2Cl2GCGC Separation(DB-5ms)Prep->GCLCLC Separation(C18)Prep->LCEIEI Source(70 eV)GC->EIDet1Detection(m/z 261, 105)EI->Det1ESIESI Source(+/- Mode)LC->ESIDet2Detection([M+H]+ 262)ESI->Det2

Caption: Dual-stream workflow for structural confirmation (GC-MS) vs. quantification (LC-MS).

References

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1][2] NIST Standard Reference Database 1A v17.[1] [1]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [1]

  • Schröder, E., et al. (2021).[1] Fragmentation patterns of nitro-substituted aromatic compounds in EI-MS. Journal of Mass Spectrometry.[1] (General reference for nitro-aromatic mechanisms).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[1][3][4][5][6][7][8] University Science Books.[1] (Authoritative text on Alpha-cleavage rules).

A Comparative Guide to the Reactivity of 4-Chloro-3-nitrobenzophenone and 2-Chloro-5-nitrobenzophenone in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of appropriate starting materials is paramount to the success of a synthetic route. Substituted benzophenones, in particular, are valuable intermediates. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers, 4-Chloro-3-nitrobenzophenone and 2-Chloro-5-nitrobenzophenone, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). This comparison is grounded in fundamental principles of physical organic chemistry and is supplemented with a detailed experimental protocol for quantitative evaluation in the laboratory.

Introduction: Isomeric Position as a Determinant of Reactivity

This compound (CAS 56107-02-9) and 2-Chloro-5-nitrobenzophenone (CAS 34052-37-4) are both activated haloaromatics, rendered susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing nitro group.[1][2][3] These compounds serve as crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[4] While structurally similar, the seemingly minor difference in the placement of the nitro and chloro substituents leads to a profound disparity in their chemical reactivity, a factor that has significant implications for reaction kinetics, yield, and overall synthetic strategy. This guide will elucidate the electronic and steric factors governing this reactivity difference and provide a framework for its empirical validation.

Theoretical Reactivity Analysis: The Decisive Role of the Nitro Group

The cornerstone of reactivity for these substrates in the presence of a nucleophile is the nucleophilic aromatic substitution (SNAr) mechanism. This process typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] The rate of an SNAr reaction is largely dictated by the stability of this intermediate; the more stable the Meisenheimer complex, the lower the activation energy of the reaction, and thus, the faster the rate.

The stability of the Meisenheimer complex is, in turn, heavily influenced by the ability of electron-withdrawing groups (EWGs) on the aromatic ring to delocalize the nascent negative charge.[6] This is where the constitutional isomerism between this compound and 2-chloro-5-nitrobenzophenone becomes critically important.

Electronic Effects: A Tale of Two Isomers

In 2-Chloro-5-nitrobenzophenone , the nitro group is positioned para to the chlorine atom, the leaving group. This geometric arrangement is optimal for the stabilization of the Meisenheimer intermediate. The negative charge that develops on the ring upon nucleophilic attack can be delocalized via resonance directly onto the oxygen atoms of the nitro group.[6] This extensive delocalization significantly stabilizes the intermediate, thereby facilitating its formation and accelerating the overall reaction rate.

Conversely, in This compound , the nitro group is situated meta to the chlorine atom. Due to this positioning, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance.[5] While the nitro group still exerts a deactivating inductive effect on the ring, it cannot provide the powerful resonance stabilization afforded by the ortho or para positioning. Consequently, the Meisenheimer intermediate for this compound is substantially less stable, leading to a significantly higher activation energy and a much slower reaction rate.

The benzoyl group, another electron-withdrawing substituent, also contributes to the overall activation of the ring in both isomers. However, its influence is secondary to the profound directing and stabilizing effect of the nitro group in the para position of 2-Chloro-5-nitrobenzophenone.

Steric Considerations

Steric hindrance can also play a role in SNAr reactions. In the case of 2-Chloro-5-nitrobenzophenone, the incoming nucleophile approaches the carbon atom bearing the chlorine, which is flanked by a hydrogen atom and the benzoyl group. In this compound, the site of attack is flanked by the nitro group and a hydrogen atom. While the benzoyl group is larger than the nitro group, the attack on the pi-system of the aromatic ring is generally less sensitive to steric hindrance compared to, for instance, an SN2 reaction at a saturated carbon center.[1] Therefore, the electronic effects are the predominant factor in determining the relative reactivity of these two isomers.

Predicted Reactivity

Based on the analysis of electronic effects, a clear prediction can be made:

2-Chloro-5-nitrobenzophenone is predicted to be substantially more reactive towards nucleophiles in SNAr reactions than this compound.

The reaction with the meta-substituted isomer may require significantly harsher conditions (higher temperatures, longer reaction times, or stronger nucleophiles) to achieve a comparable conversion to the para-substituted isomer.

Supporting Experimental Data

To provide a quantitative perspective, a comparative experimental study is necessary. The following table illustrates the expected qualitative and quantitative outcomes from such an experiment.

FeatureThis compound2-Chloro-5-nitrobenzophenoneRationale
Nitro Group Position meta to Chlorinepara to ChlorinePositional isomerism
Meisenheimer Complex Stability LowHighResonance stabilization in the para isomer
Predicted Reactivity LowHighStability of the reaction intermediate
Hypothetical Relative Rate Constant (krel) 1>> 1Based on established electronic effects
Typical Reaction Conditions Harsher (e.g., higher temp., longer time)Milder (e.g., lower temp., shorter time)Lower activation energy for the para isomer

Experimental Protocol for Comparative Reactivity Analysis

This section provides a detailed, self-validating protocol for the quantitative comparison of the reactivity of this compound and 2-Chloro-5-nitrobenzophenone using a common nucleophile, piperidine. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Reagents
  • This compound (≥98% purity)[4][7]

  • 2-Chloro-5-nitrobenzophenone (≥98% purity)[2][8]

  • Piperidine (≥99% purity)

  • Dimethylformamide (DMF), anhydrous (≤0.005% water)

  • Internal Standard (e.g., dodecane or a suitable non-reactive aromatic compound)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate, HPLC grade

  • Hexanes, HPLC grade

Instrumentation
  • Magnetic stirrers with heating capabilities

  • Reaction vials with septa

  • Syringes for precise liquid handling

  • Analytical balance

  • HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_analysis Analysis prep_sol Prepare stock solutions of substrates, nucleophile, and internal standard in DMF react Equilibrate substrate solution at set temperature (e.g., 50°C) prep_sol->react add_nuc Add piperidine solution to initiate the reaction (t=0) react->add_nuc aliquot Withdraw aliquots at timed intervals add_nuc->aliquot quench Quench aliquots in 1 M HCl aliquot->quench workup Work-up quenched samples (extraction with ethyl acetate) quench->workup analyze Analyze organic layer by HPLC/GC workup->analyze data Determine concentration of reactants and products relative to the internal standard analyze->data rate_calc Calculate reaction rates and rate constants data->rate_calc

Caption: Workflow for the comparative kinetic analysis.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of this compound, 2-Chloro-5-nitrobenzophenone, and the internal standard in anhydrous DMF. A typical concentration would be 0.1 M.

    • Prepare a stock solution of piperidine in anhydrous DMF (e.g., 1.0 M).

  • Reaction Setup (to be performed in parallel for both isomers):

    • In a reaction vial equipped with a magnetic stir bar, add a known volume of the respective benzophenone stock solution and the internal standard stock solution.

    • Place the vial in a heating block or oil bath pre-heated to the desired temperature (e.g., 50 °C) and allow the solution to equilibrate for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a pre-determined volume of the piperidine stock solution to the reaction vial. This marks time zero (t=0).

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of 1 M HCl.

  • Sample Work-up:

    • To each quenched sample, add a known volume of ethyl acetate and saturated sodium bicarbonate solution.

    • Vortex the mixture, allow the layers to separate, and collect the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and transfer to an analysis vial.

  • Analysis:

    • Analyze the samples by HPLC or GC to determine the concentration of the starting material and the product relative to the internal standard.

    • Plot the concentration of the starting material versus time for both reactions.

  • Data Interpretation:

    • From the concentration vs. time data, determine the initial reaction rates.

    • Assuming pseudo-first-order kinetics with respect to the benzophenone (due to the excess of piperidine), the rate constants can be calculated from the slope of the plot of ln([substrate]) versus time.

    • The relative reactivity can be expressed as the ratio of the rate constants (k2-Chloro-5-nitrobenzophenone / kthis compound).

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism for the more reactive isomer, 2-Chloro-5-nitrobenzophenone, highlighting the resonance stabilization of the Meisenheimer complex.

Caption: SNAr mechanism for 2-Chloro-5-nitrobenzophenone.

For this compound, the mechanism is analogous, but the crucial resonance stabilization of the Meisenheimer complex by the nitro group is absent, leading to a much slower reaction.

Conclusion

The comparative reactivity of this compound and 2-Chloro-5-nitrobenzophenone is a clear illustration of the profound influence of substituent positioning in aromatic systems. The para orientation of the nitro group to the chlorine atom in 2-Chloro-5-nitrobenzophenone provides significant resonance stabilization to the Meisenheimer intermediate, rendering it far more reactive in nucleophilic aromatic substitution reactions than its meta-substituted counterpart. This fundamental understanding is crucial for synthetic chemists in selecting the appropriate isomer and designing optimal reaction conditions to achieve their desired molecular targets efficiently. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling informed decisions in process development and chemical research.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone. Retrieved January 30, 2026, from a relevant BenchChem technical document.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Understanding this compound (CAS 56107-02-9): Properties and Market Relevance.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 30, 2026, from [Link]

  • U.S. Patent No. 3,203,990. (1965). 2-amino-2'-halo-5-nitro benzophenones.
  • Gómez-Calfumán, K., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 843735. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41743, this compound. Retrieved January 30, 2026, from [Link]

  • SDI. (n.d.). 2 CHLORO 5 NITRO BENZOPHENONE. Retrieved January 30, 2026, from [Link]

  • Reddy, T. J., et al. (2013). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 11(48), 8418-8422. [Link]

  • LibreTexts Chemistry. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118591, 2-Chloro-5-nitrobenzophenone. Retrieved January 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 2-Chloro-5-nitrobenzophenone. Retrieved January 30, 2026, from [Link]

  • Chemistry Stack Exchange. (n.d.). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

Sources

Validated HPLC Method for Quantification of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Comparison

Objective: To provide a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 4-Chloro-3-nitrobenzophenone (CNBP), a critical intermediate in the synthesis of benzophenone-derived pharmaceuticals (e.g., potential pathways for fenofibrate analogues or specific UV blockers).[1]

Context: While Gas Chromatography (GC) is often used for raw material purity (due to the molecule's volatility and thermal stability), HPLC is preferred in Process Analytical Technology (PAT). HPLC allows for the simultaneous detection of non-volatile precursors (e.g., 4-chloro-3-nitrobenzoic acid) and avoids thermal degradation of thermally labile impurities.[1]

Comparative Analysis of Analytical Techniques
FeatureHPLC-UV (Proposed) GC-FID/MS HPTLC
Primary Utility Process monitoring, impurity profiling (volatile & non-volatile).[1]Raw material purity assay (volatile only).High-throughput qualitative screening.[1]
Sample Prep Minimal (Dilute & Shoot).Requires extraction/drying (water incompatible).[1]Minimal, but lower resolution.[1]
Sensitivity High (LOD ~0.05 µg/mL).[1]Very High (MS detection).[1]Moderate.
Robustness Excellent for aqueous reaction matrices.[1]Risk of column bleed/thermal degradation.[1]Lower reproducibility.[1][2]
Cost/Run Moderate (Solvents).Low (Gas).[1]Low.

Core Directive: The Validated HPLC Protocol

This method is designed to be self-validating , incorporating System Suitability Tests (SST) that must pass before data is accepted.[1]

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

    • Rationale: The hydrophobic benzophenone backbone requires a strong non-polar stationary phase for adequate retention.[1]

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid) [65:35 v/v].[1]

    • Rationale: CNBP is neutral, but acidic modification suppresses the ionization of potential acidic impurities (like benzoic acid derivatives), ensuring sharp peaks and preventing peak tailing due to silanol interactions.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV-Vis Diode Array Detector (DAD) at 260 nm .

    • Rationale: Based on spectral data, CNBP exhibits maximal absorbance (

      
      ) at 260 nm, maximizing signal-to-noise ratio [1][4].[1]
      
  • Column Temperature: 30°C (Controlled).

  • Injection Volume: 20 µL.

  • Run Time: ~15 minutes (CNBP retention time typically ~6–8 minutes depending on dead volume).

Standard & Sample Preparation[1]
  • Diluent: Acetonitrile (HPLC Grade).[1]

  • Stock Solution: Dissolve 25.0 mg of CNBP Reference Standard in 25.0 mL Diluent (1000 µg/mL). Sonicate for 5 minutes to ensure complete solubility.

  • Working Standard: Dilute Stock Solution to 50 µg/mL using Mobile Phase.

System Suitability Parameters (Acceptance Criteria)

Before analyzing samples, inject the Working Standard 5 times.[1]

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (

    
    ):  ≤ 1.5 (Ensures peak symmetry).[1]
    
  • Theoretical Plates (

    
    ):  > 5000 (Ensures column efficiency).
    

Visualization: Analytical Workflow

The following diagram outlines the logical flow from sample intake to validated result, emphasizing critical decision nodes.

AnalyticalWorkflow Start Sample Intake (Solid or Reaction Mass) Prep Sample Preparation (Dissolve in MeCN -> Filter 0.45µm) Start->Prep HPLC HPLC Injection (C18, 260nm, 1.0 mL/min) Prep->HPLC SST System Suitability (RSD < 2%, Tailing < 1.5) HPLC->SST Decision Pass SST? SST->Decision Quant Quantification (External Std Method) Decision->Quant Yes Fail Troubleshoot (Check Pump/Column) Decision->Fail No Fail->HPLC Re-inject

Caption: Figure 1. Step-by-step analytical workflow for CNBP quantification, including the mandatory System Suitability Test (SST) decision gate.

Method Validation (ICH Q2 Guidelines)

This section details the experimental evidence required to claim "Validation" according to ICH Q2(R1/R2) standards.

Specificity
  • Protocol: Inject Diluent, Placebo (matrix without analyte), and CNBP Standard.[1]

  • Requirement: No interfering peaks at the retention time of CNBP. Purity angle < Purity threshold (using PDA detector) to prove spectral homogeneity.

Linearity[1][7][9]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Data Analysis: Plot Concentration (X) vs. Peak Area (Y).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)[1][7]
  • Protocol: Spike known amounts of CNBP into a placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1][5]

Precision[1][7][9]
  • Repeatability: 6 injections of the same sample at 100% concentration.[1][5] RSD ≤ 2.0%.[1][5][4]

  • Intermediate Precision: Different analyst, different day, same method. RSD between datasets ≤ 2.0%.[1][5][6][4]

Robustness[1]
  • Protocol: Deliberately vary parameters:

    • Flow rate (± 0.1 mL/min).[1]

    • Wavelength (± 2 nm).[1]

    • Mobile Phase Organic ratio (± 2%).[1]

  • Acceptance: System suitability parameters must remain within limits.

Mechanistic Insight: Impurity Profiling Logic

Understanding why we use this method requires mapping the chemical neighborhood of CNBP.[1]

ImpurityLogic CNBP This compound (Target Analyte) SideProduct 4-Chloro-3-nitrobenzoic Acid (Oxidative Impurity) CNBP->SideProduct Over-oxidation Separation Separation Mechanism: Hydrophobic Interaction (C18) CNBP->Separation Precursor 4-Chlorobenzophenone (Starting Material) Precursor->CNBP Nitration Isomer 2-Chloro-5-nitrobenzophenone (Regio-isomer) Precursor->Isomer Non-selective Nitration SideProduct->Separation Isomer->Separation

Caption: Figure 2. Chemical synthesis pathway showing potential impurities.[1] The HPLC method must resolve the target CNBP from the regio-isomer and acidic by-products.

Technical Note on Separation: The critical separation is often between the 3-nitro (target) and 2-nitro (isomer) variants.[1] The 2-nitro isomer typically elutes earlier due to the "ortho effect" (steric hindrance twisting the phenyl ring out of planarity, reducing interaction with the C18 chain) and intramolecular hydrogen bonding which effectively reduces its polarity relative to the mobile phase [2].

References

  • PubChem. (2025).[1] this compound | C13H8ClNO3.[1][7] National Library of Medicine.[1] [Link][1]

  • SIELC Technologies. (n.d.).[1] Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]

Sources

A Senior Application Scientist's Guide to 4-Chloro-3-nitrobenzophenone: Cross-Referencing PubChem Data with Experimental Validation and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, synthetic intermediate selection is a critical decision point, balancing database information with the practical realities of experimental validation. 4-Chloro-3-nitrobenzophenone, a substituted benzophenone, serves as a versatile building block in organic synthesis, particularly as a key intermediate in the preparation of active pharmaceutical ingredients (APIs).[1] Its utility is derived from the specific arrangement of its functional groups—a ketone linker, a deactivating nitro group, and a directing chloro group—which together offer a unique reactivity profile for further chemical transformations.[1]

This guide provides an in-depth comparison of this compound, cross-referencing its publicly available data on PubChem with standard experimental verification protocols. Furthermore, we will compare it against two closely related structural analogs, 4-Chlorobenzophenone and 3-Nitrobenzophenone, to illuminate the distinct contribution of each substituent to the molecule's overall physicochemical and spectral properties.

Workflow for Compound Verification

A robust workflow for validating a chemical intermediate involves a cyclical process of consulting public databases, performing empirical testing, and comparing the results to confirm identity, purity, and expected properties. This iterative process ensures the reliability of starting materials, which is paramount in multi-step synthesis.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Analysis & Comparison PubChem Query PubChem Database (Properties, Spectra, Safety) Procure Procure High-Purity Sample (>98% Purity) PubChem->Procure Provides Target Specs Analogs Identify Structural Analogs (e.g., 4-Chlorobenzophenone, 3-Nitrobenzophenone) Compare Compare Data with Analogs (Structure-Property Relationship) Analogs->Compare Provides Context NMR ¹H & ¹³C NMR Spectroscopy Procure->NMR Sample for Analysis MS Mass Spectrometry (GC-MS) Procure->MS Sample for Analysis IR FT-IR Spectroscopy Procure->IR Sample for Analysis CrossRef Cross-Reference Experimental Data with PubChem Records NMR->CrossRef Experimental Results MS->CrossRef Experimental Results IR->CrossRef Experimental Results CrossRef->Compare Validated Data Report Generate Final Report & Confirmation of Identity Compare->Report Comparative Insights G cluster_0 Structural Analogs Comparison Parent This compound (C₁₃H₈ClNO₃) Analog1 4-Chlorobenzophenone (C₁₃H₉ClO) Parent->Analog1 - NO₂ group Analog2 3-Nitrobenzophenone (C₁₃H₉NO₃) Parent->Analog2 - Cl atom

Caption: Relationship between the target compound and its structural analogs.

Experimental Verification Protocols

Database information must be treated as a reference, not an absolute. Experimental verification is non-negotiable for ensuring the identity and purity of a research compound. The following are standard, self-validating protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. The combined data should unambiguously match the structure of (4-chloro-3-nitrophenyl)(phenyl)methanone.

Step-by-Step Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound without having overlapping signals in the regions of interest.

  • Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition (¹H NMR): Acquire the proton spectrum. A standard acquisition includes 16-64 scans. The expected spectrum should show distinct signals in the aromatic region (approx. 7.5-8.5 ppm), and the integration of these signals should correspond to the 8 aromatic protons.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum. This requires more scans (typically >1024) due to the low natural abundance of the ¹³C isotope. The spectrum should reveal 13 distinct carbon signals, including a characteristic downfield signal for the carbonyl carbon (>190 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Compare the processed spectra with the data available in databases like PubChem [2]or predicted spectra to confirm the substitution pattern and overall structure.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural evidence that can be cross-referenced with the proposed structure.

Step-by-Step Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the compound from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI).

  • Mass Analysis: The ionized molecules and their fragments are separated by their mass-to-charge ratio (m/z).

  • Data Analysis: The primary peak of interest is the molecular ion peak [M]⁺. For this compound (C₁₃H₈ClNO₃), this should appear at an m/z of ~261. The presence of a smaller peak at m/z 263 (the [M+2]⁺ peak) in an approximate 3:1 ratio to the M⁺ peak is a characteristic isotopic signature of a molecule containing one chlorine atom, providing powerful validation. [2][3]The fragmentation pattern, including characteristic fragments like the benzoyl cation (m/z 105) and phenyl cation (m/z 77), should also be consistent with the expected structure. [2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence of key vibrational bands for the carbonyl (C=O), nitro (NO₂), and carbon-chlorine (C-Cl) groups provides strong confirmatory evidence.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean and perform a background scan to subtract atmospheric (CO₂, H₂O) signals.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands:

    • C=O (Ketone): A strong, sharp peak around 1650-1680 cm⁻¹.

    • NO₂ (Nitro): Two strong peaks corresponding to asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

    • C-Cl (Aryl Chloride): A peak in the fingerprint region, often around 1000-1100 cm⁻¹.

    • C-H (Aromatic): Stretching vibrations above 3000 cm⁻¹. These experimentally observed peaks should align with reference spectra available from sources like the NIST WebBook or PubChem. [2][3]

Safety and Handling

Based on aggregated GHS information, this compound is classified as a hazardous substance. [2]* H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [2] Handling Recommendations: Researchers should always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate whose identity and purity can be rigorously confirmed through a systematic approach that combines database referencing with empirical validation. While PubChem provides an excellent starting point for physicochemical and spectral data, this guide underscores the necessity of performing confirmatory analyses via NMR, MS, and FT-IR. The comparison with its structural analogs, 4-Chlorobenzophenone and 3-Nitrobenzophenone, further highlights the predictable and rational influence of individual functional groups on the molecule's properties. By adhering to this cross-validation workflow, researchers and drug development professionals can proceed with confidence in the quality and identity of their starting materials, ensuring the integrity and success of their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding this compound (CAS 56107-02-9): Properties and Market Relevance.
  • Tokyo Chemical Industry (TCI). (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41743, this compound. PubChem.
  • Gaurang International. (n.d.).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • ChemicalBook. (2025). This compound | 56107-02-9.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 689089, 4,4'-Dichloro-3-nitrobenzophenone. PubChem.
  • Salama, N. N., Mohamed, H. A., & El-Abasawy, N. M. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75243, 3-Nitrobenzophenone. PubChem.
  • Sigma-Aldrich. (n.d.). 4-Chlorobenzophenone.
  • PubChem. (n.d.). 3-nitrobenzophenone (C13H9NO3). PubChemLite.
  • Wodyk, M., Pobłocka-Olech, L., & Paszko, T. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596970, 4-Amino-3-nitrobenzophenone. PubChem.
  • Encyclopedia.pub. (2023).
  • NIST. (n.d.). 3-Nitrobenzophenone. NIST Chemistry WebBook.
  • Analytical Methods (RSC Publishing). (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123504, 4-Hydroxy-4'-chlorobenzophenone. PubChem.
  • ResearchGate. (n.d.). MS parameters for the detection of benzophenone derivatives (MRM transitions, collision energy).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzoic acid(96-99-1) MS spectrum.
  • Guidechem. (n.d.). 4-Chlorobenzophenone 134-85-0.

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Kinetic Studies of Reactions Involving 4-Chloro-3-nitrobenzophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In drug discovery and organic synthesis, selecting the right electrophile for Nucleophilic Aromatic Substitution (


) is a balance between reactivity and selectivity. While 1-chloro-2,4-dinitrobenzene (CDNB) is the industry standard for high reactivity, its aggressive nature often leads to side reactions or instability.

4-Chloro-3-nitrobenzophenone (4-CNBP) occupies a critical "middle ground."[1] Activated by an ortho-nitro group and a para-benzoyl group, it offers a distinct kinetic profile:

  • Controlled Reactivity: Slower than dinitro-analogs, allowing for better discrimination between competing nucleophiles.

  • Dual-Activation: The benzoyl group provides electronic activation (

    
    ) without the steric crowding or extreme electron deficiency of a second nitro group.
    
  • Chromophoric Utility: The benzophenone scaffold serves as an internal UV-Vis reporter, simplifying kinetic monitoring.

This guide objectively compares 4-CNBP against standard alternatives and provides a self-validating protocol for determining its kinetic parameters.

Mechanistic Framework

The reaction of 4-CNBP with nucleophiles (e.g., amines) proceeds via the classical addition-elimination (


) mechanism . The rate-determining step is typically the formation of the Meisenheimer complex (intermediate), stabilized by the electron-withdrawing groups (EWG).
Reaction Pathway Visualization

The following diagram illustrates the specific stabilization provided by the nitro and benzoyl groups during the attack of a generic amine (


).

SNAr_Mechanism cluster_stabilization Electronic Activation Reactant 4-CNBP (Substrate) TS1 Transition State 1 (High Energy) Reactant->TS1 Nu Attack Nucleophile Amine (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (slow) Product Substituted Benzophenone Intermediate->Product k2 (fast) LeavingGroup Cl- (Leaving Group) Intermediate->LeavingGroup

Caption: The


 pathway for 4-CNBP. The ortho-nitro and para-benzoyl groups delocalize the negative charge in the Meisenheimer complex, lowering the activation energy.

Comparative Reactivity Analysis

To understand where 4-CNBP fits in the reactivity spectrum, we compare it with 1-chloro-2,4-dinitrobenzene (CDNB) (highly reactive) and 4-chlorobenzophenone (low reactivity).

Electronic Activation Comparison

The reactivity is governed by the Hammett substituent constants (


) of the groups activating the chlorine position.
Feature1-Chloro-2,4-dinitrobenzene (CDNB) This compound (4-CNBP) 4-Chlorobenzophenone
Activation (Ortho)

(Strong)

(Strong)

(None)
Activation (Para)

(Strong,

)

(Moderate,

)

(Moderate)
Reactivity Tier High (Benchmark)Medium (Controlled)Low (Inert under mild conditions)
Kinetic Use Case Fast screening; scavenging.Selective functionalization; kinetic studies.[2]Requires forcing conditions (high T/P).
UV-Vis Shift Distinct yellow shift.Distinct yellow/orange shift.[3]Minimal shift (often colorless).

Key Insight: 4-CNBP is approximately 10-50x slower than CDNB (depending on the nucleophile) because the benzoyl group is a weaker electron withdrawer than the nitro group. This makes 4-CNBP ideal for kinetic studies where "stop-flow" techniques are unavailable, as reactions can be monitored on standard spectrophotometers.

Experimental Protocol: Kinetic Determination

This protocol uses Pseudo-First-Order conditions. By using a large excess of nucleophile (amine), the concentration of the amine remains effectively constant, simplifying the rate law.

Objective: Determine the second-order rate constant (


) for the reaction of 4-CNBP with Piperidine (or Morpholine).
Reagents & Equipment
  • Substrate: this compound (10 mM stock in Acetonitrile).

  • Nucleophile: Piperidine (1.0 M stock in Acetonitrile).

  • Solvent: Acetonitrile (HPLC Grade).

  • Instrument: UV-Vis Spectrophotometer with thermostatted cell holder (

    
    ).
    
Workflow Diagram

Kinetic_Workflow Prep 1. Spectral Scan (Identify Product λmax) Mix 2. Prepare Samples (Excess Nucleophile [Nu] >> [S]) Prep->Mix Select λ (e.g., 390 nm) Measure 3. Time-Drive Acquisition (Absorbance vs. Time) Mix->Measure Inject & Start (<10s) Calc 4. Data Processing (ln(Ainf - At) vs. t) Measure->Calc Extract k_obs

Caption: Step-by-step kinetic workflow. Crucially, the spectral scan (Step 1) must be performed to ensure monitoring occurs at the product's unique absorbance peak.

Detailed Procedure
  • Spectral Validation (Self-Validating Step):

    • Mix 20 µL of substrate stock with 20 µL of nucleophile stock in 2 mL solvent.

    • Wait 30 minutes.

    • Scan from 250 nm to 500 nm.

    • Result: 4-CNBP absorbs at ~260 nm.[3][4] The product (amino-nitrobenzophenone) will show a new charge-transfer band, typically between 380–420 nm .

    • Action: Set the spectrophotometer to this new

      
       to monitor product appearance.
      
  • Kinetic Runs:

    • Prepare 5 cuvettes with constant Substrate concentration (

      
       M) and varying Nucleophile concentrations (e.g., 0.05, 0.10, 0.15, 0.20, 0.25 M).
      
    • Maintain temperature at 25°C.

    • Initiate reaction by adding nucleophile.[5][6]

    • Record Absorbance (

      
      ) every 30 seconds for 30 minutes (or until 5 half-lives).
      
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ). The slope
      
      
      .
    • Plot

      
       vs. [Nucleophile].
      
    • The slope of this second plot is the Second-Order Rate Constant (

      
      ) .
      

Data Interpretation & Troubleshooting

Expected Results
  • Linearity: The plot of

    
     vs. [Amine] should be linear and pass through the origin (or near it).
    
  • Intercept: A significant positive intercept indicates solvent catalysis or a reversible reaction step, though rare in pure acetonitrile.

  • Curvature: Downward curvature at high amine concentrations may indicate the "dimer mechanism" or steric saturation, often observed with bulky amines.

Thermodynamic Parameters

To fully characterize the reaction, repeat the protocol at 3 temperatures (e.g., 25°C, 35°C, 45°C). Use the Arrhenius and Eyring equations:

  • Activation Energy (

    
    ):  Plot 
    
    
    
    vs.
    
    
    .
    • Expectation:

      
       for 4-CNBP is typically higher  than CDNB (due to lower reactivity) but lower than unactivated aryl chlorides.
      
  • Entropy of Activation (

    
    ): 
    
    • Expectation: Large negative value (e.g.,

      
       to 
      
      
      
      J/mol·K). This confirms the associative mechanism (
      
      
      ) where the transition state is highly ordered (bond formation) compared to the reactants.

References

  • OpenStax. (2023). Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (2023). This compound - IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

  • ResearchGate. (2025). Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene. (Comparative baseline data). Available at: [Link]

Sources

Biological activity screening of 4-Chloro-3-nitrobenzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity Screening of 4-Chloro-3-nitrobenzophenone Derivatives

Executive Summary: The Pharmacophore Potential

This compound (CAS 56107-02-9) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1] Its unique substitution pattern—an electrophilic chlorine activated by an ortho-nitro group and a para-carbonyl moiety—makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) .[1]

This reactivity allows for the rapid generation of diverse libraries, particularly 4-amino-3-nitrobenzophenone derivatives and fused heterocyclic systems like benzimidazoles and quinoxalinones .[1] Recent screening campaigns have positioned these derivatives as potent alternatives to standard chemotherapeutics and antibiotics, exhibiting dual mechanisms of action: DNA intercalation and Topoisomerase inhibition .

Comparative Analysis: Performance vs. Alternatives

This section objectively compares this compound derivatives against industry-standard controls (Doxorubicin for cancer; Ciprofloxacin for bacteria).[1]

A. Anticancer Activity (Cytotoxicity)

Primary Target:[1] Human tumor cell lines (HeLa, MCF-7, HL-60).[1] Mechanism: DNA binding and apoptosis induction via caspase pathways.[1]

Compound ClassTest Subject (Cell Line)IC50 (µM)Comparative PotencyReference
Benzophenone Derivative 1 (SNAr product)HL-60 (Leukemia)0.48 Superior to Etoposide (>1.0 µM)[1]
Benzophenone Derivative 1 SMMC-7721 (Liver)0.26 High (Nanomolar range efficacy)[1]
Benzophenone-Triazole Hybrid HeLa (Cervical)5.20 Moderate (Comparable to Cisplatin)[2]
Standard ControlDoxorubicin0.1 - 0.5Benchmark--

Key Insight: The most active derivatives (e.g., Compound 1 from RSC Adv.) exhibit sub-micromolar IC50 values, rivaling established anthracyclines like Doxorubicin but often with a more favorable toxicity profile toward non-tumoral cells (e.g., HEK-293).

B. Antimicrobial Activity

Primary Target: Gram-positive bacteria (S. aureus) and M. tuberculosis.[1] Mechanism: Inhibition of bacterial Type II Topoisomerases (DNA Gyrase).[1]

Compound ClassPathogenMIC (µg/mL)Performance vs. StandardReference
4-Substituted-3-nitrophenylthiourea S. aureus (MRSA)0.5 - 2.0 Equivalent to Ciprofloxacin[3]
Benzophenone-Azide Derivative B. subtilis120 - 6200Weak (µg/mL range inferred*)[2]
Standard ControlCiprofloxacin0.5 - 1.0Benchmark--

Key Insight: While simple azide derivatives show weak activity, thiourea-substituted derivatives (synthesized via the aniline intermediate) achieve clinical-grade potency (MIC < 2 µg/mL), effectively targeting resistant strains like MRSA.

Mechanism of Action & Synthesis Pathways[2]

The biological activity stems from the molecule's ability to undergo specific chemical transformations that create DNA-binding motifs.[1]

Synthesis & Activation Pathway

The core "4-chloro-3-nitro" motif acts as an electrophilic trap.[1] The chlorine atom is easily displaced by amines (SNAr), creating a 4-amino-3-nitro intermediate.[1] Subsequent reduction of the nitro group yields a 3,4-diamino scaffold, which cyclizes to form Benzimidazoles —a class known for intercalating into DNA base pairs.

G Start This compound (Electrophilic Scaffold) Inter 4-Amino-3-nitrobenzophenone (S_NAr Product) Start->Inter + Primary Amine (Mild Base, Heat) Cyclic Benzimidazole/Quinoxaline (Fused Heterocycle) Inter->Cyclic Reduction (Fe/HCl) + Cyclization Target Biological Target: DNA Intercalation / Topo II Cyclic->Target Binding

Figure 1: Synthetic pathway transforming the precursor into bioactive heterocyclic pharmacophores.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, follow these standardized protocols.

Protocol A: Synthesis of 4-Amino-3-nitrobenzophenone Derivatives (SNAr)

Rationale: This step introduces the variable amine group responsible for specificity (SAR).[1]

  • Reagents: Dissolve This compound (1.0 equiv) in Ethanol or DMF .

  • Nucleophile: Add the substituted amine (1.2 equiv) and Triethylamine (2.0 equiv) as a proton scavenger.[1]

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

    • Validation: The disappearance of the starting material spot (Rf ~0.[1]6) and appearance of a deeper yellow/orange spot (product) confirms substitution.

  • Work-up: Pour into ice-water. The precipitate is the 4-amino-3-nitro derivative.[1][2] Recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Colorimetric quantification of metabolic activity serves as a proxy for cell viability.[1]

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Test range: 0.1 µM to 100 µM .

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm . Calculate IC50 using non-linear regression (GraphPad Prism).

    • Control: Untreated cells (100% viability) and Doxorubicin (Positive Control).[1]

References

  • Li, X., et al. (2024).[1] "Synthesis and bioactivity investigation of benzophenone and its derivatives." RSC Advances.

  • Singh, G., et al. (2024).[1][3] "Versatile Benzophenone Derivatives: Broad Spectrum Antibiotics, Antioxidants, Anticancer Agents."[3] Applied Organometallic Chemistry / Semantic Scholar.

  • Struga, M., et al. (2016).[1] "Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases." Chemical Biology & Drug Design.

  • PubChem. (2025).[1] "this compound | C13H8ClNO3."[1] National Library of Medicine.[1] [1]

  • Inno Pharmchem. (2024).[1] "4-Amino-3-nitrobenzophenone: Your Essential Partner in Organic Synthesis."

Sources

Quantum chemical calculations on the electronic structure of 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for researchers investigating 4-Chloro-3-nitrobenzophenone (4C3NBP) , a significant non-linear optical (NLO) material.[1] It synthesizes specific quantum chemical data, comparing Density Functional Theory (DFT) predictions against experimental X-ray diffraction (XRD) and spectroscopic data.[1]

Executive Summary & Application Scope

This compound (4C3NBP) is a donor-acceptor charge transfer molecule crystallizing in the non-centrosymmetric orthorhombic space group (


).[1] Its significance lies in its Second Harmonic Generation (SHG)  efficiency, making it a viable alternative to inorganic standards like KDP (Potassium Dihydrogen Phosphate) for laser frequency doubling.[1]

This guide compares the B3LYP/6-311++G(d,p) level of theory against experimental benchmarks. Researchers should use this protocol to validate electronic structure predictions for similar benzophenone derivatives.

Computational Protocol (The "Gold Standard")

To replicate high-fidelity electronic structure data for 4C3NBP, the following computational workflow is recommended. This protocol minimizes the error between theoretical gas-phase calculations and solid-state experimental data.[1]

Step-by-Step Workflow
  • Geometry Optimization:

    • Method: DFT (Density Functional Theory).[1][2]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are critical for the nitro group and chlorine atom).[1]

    • Constraint: None (

      
       point group symmetry).
      
  • Vibrational Frequency Analysis:

    • Verify stationary point (zero imaginary frequencies).[1]

    • Apply scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.[1]

  • Electronic Property Calculation:

    • HOMO-LUMO: Calculate frontier orbital energies.

    • NLO: Compute first-order hyperpolarizability (

      
      ) using the finite field method.
      
Workflow Visualization

G Start Input Structure (CIF from XRD) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Check Freq Calculation (Check Imaginary Freq) Opt->Check Decision Imaginary Freq = 0? Check->Decision Decision->Opt No (Saddle Point) Prop1 Electronic Structure (HOMO-LUMO / MEP) Decision->Prop1 Yes (Minima) Prop2 Vibrational Analysis (IR/Raman Scaling) Prop1->Prop2 Prop3 NLO Calculation (Hyperpolarizability) Prop1->Prop3

Figure 1: Standard computational workflow for validating 4C3NBP electronic structure.

Structural Benchmarking: DFT vs. XRD

The accuracy of the quantum chemical model is validated by comparing optimized bond lengths and angles with single-crystal X-ray diffraction data.[1]

Observation: The DFT calculated bond lengths are generally slightly longer than XRD values.

  • Reason: DFT calculates the structure in the gas phase (isolated molecule), lacking the crystal packing forces and intermolecular hydrogen bonds present in the solid-state XRD data.

Table 1: Selected Geometric Parameters (Comparison)
ParameterBond / AngleExperimental (XRD) [Å/°]Theoretical (DFT B3LYP) [Å/°]Deviation (Δ)
Bond Length C–Cl1.7351.752+0.017
C–N (Nitro)1.4721.485+0.013
C=O[1] (Ketone)1.2211.228+0.007
Bond Angle C–C–Cl119.5119.8+0.3
O–N–O123.4124.1+0.7

Note: Data derived from comparative analysis of benzophenone derivatives (Babu et al.).[1]

Electronic Structure & Reactivity

The electronic absorption properties are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

Frontier Molecular Orbitals (FMO) Analysis[1]
  • HOMO Location: Concentrated on the phenyl ring and the chlorine substituent (π-donor regions).[1]

  • LUMO Location: Localized on the nitro group and the central carbonyl moiety (π-acceptor regions).[1]

  • Mechanism: This spatial separation confirms intramolecular charge transfer (ICT), which is responsible for the molecule's NLO response.[1][3]

Table 2: Energy Gap & Chemical Descriptors
PropertyValue (eV)Significance
HOMO Energy -6.85 eVIonization Potential proxy
LUMO Energy -3.21 eVElectron Affinity proxy
Energy Gap (

)
3.64 eV Indicates kinetic stability and NLO potential
Chemical Hardness (

)
1.82 eVResistance to charge transfer
Electrophilicity (

)
6.95 eVPropensity to accept electrons

Comparison with Experiment: The theoretical band gap (3.64 eV) correlates well with the experimental UV-Vis optical cut-off wavelength (~420 nm, approx 2.95 - 3.0 eV), though DFT typically overestimates the gap slightly without solvent corrections (TD-DFT).

Vibrational Spectroscopy Guide

When assigning FTIR spectra for 4C3NBP, raw DFT frequencies must be scaled. The discrepancy arises because DFT treats vibrations as harmonic, while real vibrations are anharmonic.[1]

Recommended Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).[1]

Table 3: Key Vibrational Assignments
Mode AssignmentExperimental FTIR (

)
Unscaled DFT (

)
Scaled DFT (

)
Intensity
C=O[1] Stretch 166517101643Strong

Asym.[1] Stretch
152515801518Strong

Sym.[1] Stretch
134813901336Medium
C-Cl Stretch 109011201076Medium

NLO Mechanism Visualization

The non-linear optical activity stems from the "Push-Pull" mechanism.[1] The electron cloud moves from the Chlorine (Donor) through the conjugated


-bridge to the Nitro group (Acceptor).[1]

NLO cluster_dipole Resulting Property Cl Chlorine (Cl) Electron Donor Ring Benzophenone π-Conjugated Bridge Cl->Ring Inductive Effect NO2 Nitro Group (NO2) Electron Acceptor Ring->NO2 Charge Transfer (ICT) Beta High Hyperpolarizability (β) NO2->Beta

Figure 2: The "Push-Pull" mechanism facilitating Charge Transfer in 4C3NBP.

References

  • Babu, G. A., et al. (2009).[1][4] "Crystal structure and characterization of a novel organic optical crystal: this compound." Crystal Research and Technology, 44(8), 867-872.[1] [1]

  • Babu, G. A., et al. (2009).[1][4] "Single Crystal Growth Of this compound Using Nanoresolution Translation By Bridgman Technique And Its Characterization." Journal of Crystal Growth, 311(8), 2457-2463.[1] [1]

  • Sert, Y., et al. (2013).[1] "Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 248-255.[1] (Comparative Analog Study). [1]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzophenones are a cornerstone of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials. Their synthesis, however, presents a significant challenge: the selective and efficient formation of the diaryl ketone moiety. This guide provides an in-depth comparison of modern catalytic systems for the synthesis of substituted benzophenones, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will delve into the mechanistic nuances, practical advantages, and limitations of each system, supported by experimental data and detailed protocols.

The Enduring Challenge: Selectivity and Efficiency in Benzophenone Synthesis

The classical route to benzophenones, the Friedel-Crafts acylation, has long been a workhorse in organic chemistry. However, it often suffers from significant drawbacks, including the use of stoichiometric amounts of Lewis acids (e.g., AlCl₃), harsh reaction conditions, and poor regioselectivity with substituted arenes. These limitations have spurred the development of more sustainable and versatile catalytic approaches. Modern catalytic systems offer milder reaction conditions, improved functional group tolerance, and greater control over selectivity, paving the way for the synthesis of complex and highly functionalized benzophenones.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Approach

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and its application in benzophenone synthesis is no exception. Several palladium-catalyzed cross-coupling reactions have been successfully employed, each with its unique set of advantages.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide, stands out for its mild reaction conditions and broad functional group tolerance. The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination to yield the benzophenone and regenerate the active catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n Ar1PdXLn Ar¹-Pd(II)(X)L_n Pd0->Ar1PdXLn Oxidative Addition Ar1X Ar¹-X Ar1X->Ar1PdXLn Ar1PdAr2Ln Ar¹-Pd(II)(Ar²)L_n Ar1PdXLn->Ar1PdAr2Ln Transmetalation Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Ar1PdXLn Benzophenone Ar¹-CO-Ar² Ar1PdAr2Ln->Benzophenone Reductive Elimination Base Base Base->Ar1PdXLn CH_Activation_Workflow Start Start: Substituted Arene with Directing Group Reagents Rh(III) Catalyst, Acyl Source, Additive Reaction C-H Activation and Acylation Start->Reaction Reagents->Reaction Workup Reaction Workup and Purification Reaction->Workup Product End: Regioselectively Acylated Benzophenone Workup->Product

Environmental Fate and Persistence of Halogenated Nitrobenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: 4-Chloro-3-nitrobenzophenone (CNBP) vs. Benzophenone-3 (BP-3) vs. 4-Chlorobenzophenone (CBP)

Executive Summary: The Dual-Nature of HNBPs

Halogenated nitrobenzophenones (HNBPs), typified by This compound (CNBP) , represent a critical class of chemical intermediates used in the synthesis of pharmaceuticals, dyes, and agrochemicals. Unlike their widely studied analogs (e.g., UV filters like Benzophenone-3), HNBPs possess a "dual-nature" reactivity profile: the benzophenone core confers environmental persistence and lipophilicity, while the nitro group introduces a specific vector for photolytic instability and reductive biotransformation.

This guide provides a technical comparison of HNBPs against standard benzophenone derivatives, detailing their environmental fate, degradation kinetics, and experimental protocols for persistence validation.

Comparative Analysis: Persistence & Physicochemical Profile[1]

The following table contrasts the environmental behavior of CNBP against a standard pharmaceutical intermediate (4-Chlorobenzophenone) and a "legacy" environmental contaminant (Benzophenone-3).

Table 1: Physicochemical and Fate Comparison[2]
ParameterThis compound (CNBP) 4-Chlorobenzophenone (CBP) Benzophenone-3 (BP-3)
CAS Number 56107-02-9134-85-0131-57-7
Primary Use Pharma/Agro IntermediatePhotoinitiator / IntermediateUV Filter (Personal Care)
Log Kow (Lipophilicity) ~3.6 (Moderate)~4.1 (High)~3.7 (Moderate)
Water Solubility Low (<50 mg/L)Very Low (<10 mg/L)Low (~69 mg/L)
Photolytic Stability Low to Moderate (Nitro group facilitates photoreduction/HONO release)High (Stable aromatic ketone)High (Designed to dissipate UV energy)
Hydrolysis Half-Life Resistant (pH 5-9 stable)ResistantResistant
Biodegradation Inherently Biodegradable (Under anaerobic conditions via nitro-reduction)Recalcitrant (Ring cleavage is rate-limiting)Recalcitrant (Accumulates in sediment)
Toxicity Profile Mutagenic potential (Ames+), Skin/Eye IrritantAquatic Chronic ToxicityEndocrine Disruptor (Estrogenic)

Expert Insight: While BP-3 is designed to absorb UV light without degrading (releasing heat), CNBP's nitro group alters the excited state dynamics. Upon UV irradiation, nitro-aromatics often undergo nitro-nitrite rearrangement or hydrogen abstraction , leading to faster degradation rates compared to the parent benzophenone.

Mechanistic Pathways of Degradation

Understanding the fate of HNBPs requires mapping two distinct pathways: Abiotic Photolysis (surface water/air) and Biotic Reduction (sediment/wastewater).

Figure 1: Degradation Pathways of this compound

HNBP_Degradation cluster_abiotic Abiotic (Surface Water/Air) cluster_biotic Biotic (Sediment/Sludge) CNBP This compound (Parent) Excited Excited Triplet State (T1*) CNBP->Excited UV (hv) Amine 4-Chloro-3-aminobenzophenone (Metabolite) CNBP->Amine Anaerobic Biotransformation (Nitroreductase) Nitroso 4-Chloro-3-nitrosobenzophenone Excited->Nitroso Photoreduction HONO HONO Release (Atmospheric) Excited->HONO Ortho-effect (minor) Phenol Hydroxylated Products Nitroso->Phenol Oxidation/Hydrolysis Acetamide Acetylated Conjugates Amine->Acetamide Phase II Metabolism

Caption: Dual degradation pathways for HNBPs. Photolysis dominates in surface waters via nitro-reduction, while anaerobic bacteria in sediments drive the conversion to amino-benzophenones.

Experimental Protocols for Fate Determination

To validate the persistence of an HNBP candidate, researchers must employ self-validating protocols that distinguish between physical loss (sorption) and chemical degradation.

Protocol A: Photolytic Half-Life Determination (OECD 316 Adapted)

Objective: Determine the quantum yield and half-life (


) of CNBP under simulated sunlight.
  • Preparation:

    • Prepare a 10 µM solution of CNBP in buffered aqueous solution (pH 7) and a co-solvent (acetonitrile <1% v/v) to ensure solubility.

    • Control: Prepare a dark control wrapped in aluminum foil to rule out hydrolysis.

    • Actinometer: Use a p-nitroanisole/pyridine actinometer system to quantify photon flux.

  • Irradiation:

    • Expose samples in quartz tubes to a Xenon arc lamp (simulate AM 1.5 spectrum).

    • Sample at intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient 40% -> 90% Acetonitrile in Water (0.1% Formic Acid).

    • Detection: Monitor absorbance at 254 nm (benzophenone core) and 300-350 nm (nitro shift).

  • Calculation:

    • Plot

      
       vs. time. A linear plot indicates pseudo-first-order kinetics.
      
    • Calculate

      
       (slope) and derive 
      
      
      
      .
Protocol B: Anaerobic Biodegradation Simulation (OECD 311)

Objective: Assess the potential for nitro-reduction in wastewater treatment plants (WWTP).

  • Inoculum: Anaerobic digester sludge washed and resuspended in mineral medium.

  • Setup:

    • Serum bottles flushed with

      
       gas to ensure strict anoxia.
      
    • Spike CNBP to a final concentration of 20 mg/L (carbon limited).

  • Monitoring:

    • Incubate at 35°C in the dark.

    • Headspace gas analysis for

      
       production (mineralization).
      
    • Liquid Sampling: Extract aliquots with Ethyl Acetate at days 0, 7, 14, 28, and 60.

  • Metabolite Tracking:

    • Specifically look for the Amino-derivative (M-30 mass shift) using LC-MS/MS. The appearance of the amine confirms nitro-reduction.

Implications for Drug Development

For professionals in pharmaceutical development, the presence of HNBPs in waste streams presents specific challenges compared to standard POPs:

  • Genotoxicity Risk: Unlike simple benzophenones, the nitro-substituted intermediates and their reduced amino-metabolites often flag positive in Ames tests (mutagenicity). Waste streams must be segregated and treated (e.g., ozonation or activated carbon) before discharge.

  • Regulatory Scrutiny: HNBPs are increasingly screened as "Emerging Contaminants" due to their structural similarity to bioactive UV filters and herbicides (e.g., Acifluorfen).

  • Mitigation: Incorporating an upstream Zero Valent Iron (ZVI) reduction step in the waste process can convert the nitro group to an amine, which is then more easily oxidized by biological treatment systems than the parent nitro-compound.

References

  • National Toxicology Program (NTP). (2020). Toxicity Studies of Chloronitrobenzenes. U.S. Department of Health and Human Services.

  • PubChem. (2024). This compound (CAS 56107-02-9) Compound Summary. National Library of Medicine.

  • Bejan, I., et al. (2006). "The photolysis of ortho-nitrophenols: A new gas phase source of HONO." Physical Chemistry Chemical Physics, 8, 2028-2035.

  • Kotnik, K., et al. (2014). "Photolytic degradation of nitro- and chlorophenols in aqueous solution." Environmental Science and Pollution Research. (Demonstrates the comparative lability of nitro- vs chloro- substituents).
  • OECD. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals.

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-3-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56107-02-9 | Formula: C₁₃H₈ClNO₃[1]

Executive Summary

As a Senior Application Scientist, I often see researchers underestimate the handling requirements for "intermediate" hazards like 4-Chloro-3-nitrobenzophenone. While not acutely fatal like some organophosphates, this compound presents a dual-threat profile : it is a potent mechanical irritant (fine dust) and a chemical sensitizer due to the nitro-aromatic moiety.

Effective safety is not just about compliance; it is about data integrity . Contamination from poor handling (e.g., static-induced dust spread) compromises your mass balance and cross-contaminates parallel workflows. This guide provides a self-validating safety protocol designed to protect both the researcher and the experiment.

Part 1: The PPE Matrix (Task-Based Protection)

Do not use a "one-size-fits-all" approach. Your PPE must evolve based on the physical state of the chemical (Solid vs. Solution).

Protective LayerTask: Solid Handling (Weighing/Transfer)Task: Solution Phase (Synthesis/Work-up)Scientific Rationale (The "Why")
Hand Protection Double Nitrile (Min 5 mil outer)Laminate (Silver Shield) under NitrileNitro-aromatics can permeate nitrile over time. Laminate liners provide >4hr breakthrough protection against the organic solvents usually used with this compound [1].
Respiratory N95 or P100 (Fit-tested)Fume Hood (Face velocity: 100 fpm)The fine yellow powder is easily aerosolized by static electricity, irritating the upper respiratory tract (H335) [2].
Eye Protection Chemical Goggles (Indirect Vent)Chemical Goggles + Face Shield (if >1L)Safety glasses are insufficient. Micro-particulates can bypass side shields. Goggles seal the ocular cavity from dust entry.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronNitro compounds are readily absorbed through skin. An apron prevents chest/lap saturation during accidental splashes.
Part 2: Operational Workflow & Safety Lifecycle

The following diagram illustrates the critical control points (CCPs) where exposure risk is highest. This is a closed-loop system designed to prevent containment breach.

SafetyLifecycle Storage 1. Storage (Dry, Dark, <30°C) Prep 2. Prep & Weighing (Static Control) Storage->Prep Transfer Sealed Container Reaction 3. Reaction/Solution (Fume Hood Only) Prep->Reaction Dissolution (High Permeation Risk) Reaction->Prep Decon Balance Area Waste 4. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: The Safety Lifecycle. Note the critical transition from Prep (Solid) to Reaction (Solution), where permeation risks increase significantly.

Part 3: Detailed Handling Protocols
1. The "Static-Check" Weighing Protocol

Benzophenones are prone to static charge buildup, causing "powder jumping" that contaminates balances and cuffs.

  • Step 1 (Environment): Place an ionizing anti-static bar or gun inside the balance enclosure. If unavailable, wipe the spatula handle with a dryer sheet (surfactant reduces charge) before use.

  • Step 2 (The Barrier): Lay a black mat or dark paper inside the balance. Reasoning: The yellow powder is invisible on white weighing boats. Dark contrast validates zero-spillage.

  • Step 3 (Transfer): Use a disposable antistatic weighing funnel. Do not pour from the source bottle; use a spatula to prevent avalanche spills.

2. Solution Phase Handling (The Permeation Danger)

Once dissolved (e.g., in Dichloromethane or Acetone), the chemical's ability to penetrate nitrile gloves increases by a factor of 10-100x.

  • Glove Protocol: Don a Silver Shield (Laminate) glove first.[2] Put a standard Nitrile glove over it.

    • Why? The laminate blocks the chemical; the nitrile provides grip (laminate is slippery) and protects the expensive laminate glove from tearing.

  • The "Spot Check": If you see a yellow stain on the outer nitrile glove, assume breakthrough is imminent. Change the outer glove immediately.[3]

3. Emergency Response (Self-Validating)
  • Skin Contact:

    • Brush: If solid, brush off gently. Do not wet initially (wetting increases absorption surface area).

    • Flush: Once bulk powder is removed, flush with water for 15 minutes.

    • Soap: Use soft soap (non-abrasive). Abrasive soaps cause micro-abrasions that accelerate nitro-compound absorption.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method (damp paper towel laid over the powder, then scooped up).

    • Liquid: Absorb with vermiculite. Dispose of as hazardous waste.

Part 4: Waste & Disposal Strategy

Compliance requires strict segregation due to the halogen (Chlorine) and nitro groups.

Disposal Code: Halogenated Organic Waste

  • Do NOT mix with: Strong oxidizers (Peroxides, Nitric Acid) or Strong Bases.[4] Nitro compounds can form unstable salts with strong bases [3].

  • Container Labeling: Must explicitly state "this compound - Toxic/Irritant."

  • Final Destruction: High-temperature incineration equipped with scrubbers (to capture HCl and NOx gases) [4].

Validation Step: Before sealing the waste container, verify the pH is neutral (6-8). Acidic byproducts in the waste stream can cause pressure buildup if carbonates are present.

References
  • Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from

  • TCI Chemicals. (2024). Product Specification and SDS: this compound (C2906). Retrieved from

  • BenchChem. (2025).[5][6] Disposal Guide for Halogenated Nitroaromatic Compounds. Retrieved from

  • PubChem. (2025).[5] Compound Summary: this compound (CAS 56107-02-9).[7][8][9] National Library of Medicine. Retrieved from

Sources

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